OR-1896
Description
Properties
IUPAC Name |
N-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-8-7-12(18)15-16-13(8)10-3-5-11(6-4-10)14-9(2)17/h3-6,8H,7H2,1-2H3,(H,14,17)(H,15,18)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZXNMWZXLDEKG-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC=C(C=C2)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)NN=C1C2=CC=C(C=C2)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601031294 | |
| Record name | OR-1896 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601031294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220246-81-1 | |
| Record name | OR-1896 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220246811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OR-1896 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601031294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OR-1896 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IKC90B19NV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling OR-1896: A Comprehensive Technical Guide
Full Chemical Name: (R)-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide
Executive Summary
OR-1896 is the primary active and long-lived metabolite of the calcium sensitizer, Levosimendan. This molecule exhibits a distinct pharmacological profile, contributing significantly to the prolonged therapeutic effects observed after Levosimendan administration. This technical guide provides an in-depth analysis of this compound, focusing on its mechanisms of action, supported by quantitative data from key experiments, detailed experimental protocols, and visualizations of its signaling pathways. The primary mechanisms of this compound include potent vasodilation through the activation of ATP-sensitive potassium (K-ATP) and large-conductance calcium-activated potassium (BKCa) channels, as well as positive inotropic effects in cardiac muscle via the inhibition of phosphodiesterase III (PDE3). This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound.
Mechanism of Action
This compound exerts its physiological effects through two primary, well-documented mechanisms:
-
Vasodilation: this compound is a potent vasodilator, acting on both coronary and peripheral arteries. This effect is primarily mediated by the opening of ATP-sensitive potassium (K-ATP) channels and large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells. The opening of these channels leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels. The resulting decrease in intracellular calcium concentration leads to smooth muscle relaxation and vasodilation.
-
Positive Inotropy: In cardiac tissue, this compound enhances myocardial contractility (a positive inotropic effect) by inhibiting phosphodiesterase III (PDE3). PDE3 is an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, this compound increases intracellular cAMP levels. Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates several target proteins, including L-type calcium channels and phospholamban. This leads to increased calcium influx and enhanced sarcoplasmic reticulum calcium cycling, ultimately resulting in stronger myocardial contractions.
Quantitative Data
The following tables summarize key quantitative data from various in vitro and in vivo studies on this compound.
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Reference |
| Elimination Half-Life (t½) | 70.0 ± 44.9 hours | [1] |
| Total Clearance | 2.0 ± 0.4 L/h | [1] |
| Volume of Distribution (Vd) | 175.6 ± 74.5 L | [1] |
| Renal Clearance | 0.9 ± 0.4 L/h | [1] |
| Mean Recovery in Urine | 86.8 ± 1.9% | [1] |
| Mean Recovery in Feces | 7.4 ± 1.5% | [1] |
Table 2: In Vitro Vasodilatory Effects of this compound on Rat Arterioles
| Vessel Type | Maximal Dilation (%) | pD2 | Reference |
| Coronary Arterioles | 66 ± 6 | 7.16 ± 0.42 | [2][3] |
| Gracilis Muscle Arterioles | 73 ± 4 | 6.71 ± 0.42 | [2][3] |
Table 3: In Vivo Vasodilatory Effects of this compound on Rat Cremaster Muscle Arterioles
| Parameter | Levosimendan | This compound | Reference |
| Maximal Dilation | 23 ± 2 to 33 ± 2 µm | 22 ± 1 to 32 ± 1 µm | [4] |
Table 4: Inotropic Effects of this compound on Isolated Human Atrial Preparations
| Concentration | Increase in Force of Contraction (%) | Reference |
| 1 µM | 72 ± 14.7 | [5] |
Table 5: Inhibitory Effects of this compound on Phosphodiesterase (PDE) Activity in Rat Ventricular Myocardium
| Condition | Positive Inotropic Response (% above basal) | Reference |
| This compound (1 µM) | 33 ± 10 | [6] |
| This compound + Rolipram (PDE4 inhibitor) | 89 ± 14 | [6] |
| This compound + Cilostamide (PDE3 inhibitor) | 0.5 ± 5.3 | [6] |
Experimental Protocols
Measurement of Vasodilation in Isolated Rat Arterioles
This protocol is adapted from studies investigating the vasodilatory effects of this compound on isolated resistance arteries.
Objective: To determine the concentration-dependent effect of this compound on the diameter of isolated rat coronary and gracilis muscle arterioles.
Materials:
-
Male Wistar rats
-
Physiological salt solution (PSS)
-
This compound stock solution
-
Pressure myography system
-
Video microscopy setup
-
Data acquisition software
Procedure:
-
Vessel Isolation: Euthanize a male Wistar rat via an approved method. Isolate coronary and gracilis muscle arterioles and place them in cold PSS.
-
Cannulation and Mounting: Cannulate the isolated arterioles onto glass micropipettes in a pressure myograph chamber filled with PSS. Pressurize the vessels to a constant intramural pressure (e.g., 80 mmHg).
-
Equilibration: Allow the vessels to equilibrate for approximately 60 minutes at 37°C, during which a spontaneous myogenic tone should develop.
-
Drug Application: Prepare cumulative concentrations of this compound in PSS. Add the concentrations sequentially to the bath, allowing the vessel diameter to stabilize at each concentration.
-
Data Acquisition: Continuously record the internal diameter of the arteriole using a video microscopy system and data acquisition software.
-
Data Analysis: Express the changes in vessel diameter as a percentage of the maximal dilation, which is determined by exposing the vessel to a calcium-free PSS at the end of the experiment. Calculate the pD2 (-log EC50) values to determine the potency of this compound.
Measurement of Inotropic Effects in Isolated Human Atrial Preparations
This protocol is based on studies assessing the contractile effects of this compound on human cardiac tissue.
Objective: To measure the effect of this compound on the force of contraction in isolated human right atrial preparations.
Materials:
-
Human right atrial tissue obtained during cardiac surgery
-
Organ bath system with force transducers
-
Krebs-Henseleit solution
-
This compound stock solution
-
Field stimulator
Procedure:
-
Tissue Preparation: Obtain human right atrial trabeculae and mount them in an organ bath containing Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C.
-
Equilibration: Allow the muscle strips to equilibrate for at least 60 minutes under a resting tension.
-
Stimulation: Electrically stimulate the preparations at a constant frequency (e.g., 1 Hz).
-
Drug Application: Add cumulative concentrations of this compound to the organ bath.
-
Data Recording: Record the isometric force of contraction using a force transducer connected to a data acquisition system.
-
Data Analysis: Measure the change in the force of contraction from baseline at each concentration of this compound.
Phosphodiesterase (PDE) Activity Assay
This protocol outlines a general method for determining the inhibitory effect of this compound on PDE3 activity.
Objective: To quantify the inhibition of PDE3 activity by this compound in a cardiac tissue homogenate.
Materials:
-
Rat ventricular tissue
-
Homogenization buffer
-
[3H]-cAMP (radiolabeled substrate)
-
This compound stock solution
-
PDE3 inhibitors (e.g., cilostamide) as positive controls
-
Snake venom nucleotidase
-
Anion-exchange resin
-
Scintillation counter
Procedure:
-
Tissue Homogenization: Homogenize rat ventricular tissue in a suitable buffer to prepare a crude enzyme extract.
-
Reaction Setup: In a reaction tube, combine the tissue homogenate, [3H]-cAMP, and different concentrations of this compound or a known PDE3 inhibitor.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period.
-
Reaction Termination: Stop the reaction by boiling the mixture.
-
Conversion to Adenosine: Add snake venom nucleotidase to convert the [3H]-5'-AMP product to [3H]-adenosine.
-
Separation: Separate the charged, unhydrolyzed [3H]-cAMP from the uncharged [3H]-adenosine using an anion-exchange resin.
-
Quantification: Measure the radioactivity of the [3H]-adenosine in the supernatant using a scintillation counter.
-
Data Analysis: Calculate the percentage of PDE3 inhibition at each concentration of this compound by comparing the radioactivity in the presence of the compound to the control (no inhibitor).
Signaling Pathway and Experimental Workflow Diagrams
Vasodilation Signaling Pathway
Caption: Vasodilation signaling pathway of this compound in vascular smooth muscle cells.
Positive Inotropy Signaling Pathway
Caption: Positive inotropy signaling pathway of this compound in cardiomyocytes.
Experimental Workflow for Vasodilation Assay
Caption: Experimental workflow for the isolated arteriole vasodilation assay.
References
- 1. Pharmacokinetics and excretion balance of this compound, a pharmacologically active metabolite of levosimendan, in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The levosimendan metabolite this compound elicits vasodilation by activating the KATP and BKCa channels in rat isolated arterioles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The levosimendan metabolite this compound elicits vasodilation by activating the K(ATP) and BK(Ca) channels in rat isolated arterioles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Levosimendan and its metabolite this compound elicit KATP channel-dependent dilation in resistance arteries in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound increases force of contraction in the isolated human atrium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The inotropic effect of the active metabolite of levosimendan, this compound, is mediated through inhibition of PDE3 in rat ventricular myocardium [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics and Metabolism of OR-1896: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
OR-1896 is the primary, long-acting, and pharmacologically active metabolite of the calcium sensitizer levosimendan.[1][2] Levosimendan is utilized in the treatment of acutely decompensated severe chronic heart failure.[3] The prolonged therapeutic effects observed after levosimendan administration are largely attributed to this compound, which exhibits a significantly longer half-life than its parent compound.[1][4] This guide provides a comprehensive overview of the pharmacokinetics and metabolism of this compound, presenting key data, experimental methodologies, and relevant biological pathways.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in healthy male subjects following intravenous administration. The data reveals a slow elimination process, contributing to its sustained pharmacological activity.
Table 1: Pharmacokinetic Parameters of this compound in Healthy Men
| Parameter | Value | Reference |
| Terminal Elimination Half-life (t½) | 70.0 ± 44.9 hours | [5] |
| ~75 to 80 hours | [1] | |
| Total Clearance | 2.0 ± 0.4 L/h | [5] |
| Volume of Distribution | 175.6 ± 74.5 L | [5] |
| Renal Clearance | 0.9 ± 0.4 L/h | [5] |
| Protein Binding | ~40% (unbound fraction ~60%) | [1][6] |
Data presented as mean ± standard deviation where available.
Table 2: Excretion of [14C]-OR-1896 in Healthy Men (14-day collection)
| Excretion Route | Percentage of Dose | Reference |
| Total Excretion | 94.2 ± 1.4% | [5] |
| Urine | 86.8 ± 1.9% | [5] |
| Feces | 7.4 ± 1.5% | [5] |
Data presented as mean ± standard deviation.
Metabolism
This compound is formed from levosimendan through a two-step metabolic process. Approximately 5% of a levosimendan dose is first converted to the intermediate metabolite OR-1855 in the large intestine, which is then acetylated in the liver to form this compound.[1] The metabolism of this compound itself involves several pathways, with the primary circulating compounds in human plasma being this compound and its deacetylated form, OR-1855.[2][7]
Further biotransformation products identified in urine include N-hydroxylated this compound, N-hydroxylated OR-1855, and their corresponding glucuronide or sulphate conjugates.[2][7] A major human urinary metabolite is also hypothesized to be an N-conjugate of OR-1855.[2][7]
Mechanism of Action
This compound exerts its pharmacological effects through multiple mechanisms, contributing to its vasodilatory and inotropic properties.[1][8] It is a highly selective inhibitor of phosphodiesterase (PDE) III, which increases intracellular cyclic adenosine monophosphate (cAMP) levels.[1][9] Additionally, this compound acts as a calcium sensitizer and opens ATP-sensitive potassium (KATP) channels in vascular smooth muscle.[1][3]
Experimental Protocols
The following methodologies are based on studies investigating the pharmacokinetics and metabolism of this compound in humans.[5][7]
Study Design
-
Drug Administration: A single intravenous infusion of 200 µg of [14C]-labeled this compound (specific activity 8.6 MBq/mg) was administered over 10 minutes.[5]
-
Sample Collection: Blood, urine, and feces were collected for up to 14 days post-administration.[5]
Sample Analysis
-
Quantification of Radioactivity: Total radioactivity in plasma, urine, and feces was measured using liquid scintillation counting.[7]
-
Metabolite Profiling:
-
Plasma and urine samples were analyzed using high-performance liquid chromatography (HPLC) with radiochemical detection to separate and quantify this compound and its metabolites.[7]
-
Structural identification of metabolites was performed using liquid chromatography-mass spectrometry (LC-MS/MS).[6][7]
-
-
Pharmacokinetic Analysis: Plasma concentration-time data for this compound, its metabolites, and total radioactivity were used to calculate pharmacokinetic parameters using three-compartmental methods.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabolism of this compound, a metabolite of levosimendan, in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Frontiers | Pharmacokinetics of levosimendan [frontiersin.org]
- 5. Pharmacokinetics and excretion balance of this compound, a pharmacologically active metabolite of levosimendan, in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Serum concentrations of levosimendan and its metabolites OR-1855 and this compound in cardiac surgery patients with cardiopulmonary bypass [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Effects of this compound, an active metabolite of levosimendan, on contractile force and aequorin light transients in intact rabbit ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Properties of OR-1896
For Researchers, Scientists, and Drug Development Professionals
Abstract
OR-1896, chemically identified as (R)-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide, is the principal active and long-lived metabolite of the cardiovascular drug Levosimendan.[1][2] This technical guide provides a comprehensive overview of the current scientific knowledge regarding this compound, with a focus on its pharmacological profile, mechanisms of action, and the experimental methodologies used for its characterization. While a specific chemical synthesis protocol for this compound is not detailed in the public domain, its metabolic pathway is well-documented. This document summarizes key quantitative data, details experimental protocols for its biological evaluation, and presents visual representations of its signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in drug discovery and development.
Discovery and Formation
This compound was identified as a significant, pharmacologically active metabolite of Levosimendan, contributing to the long-lasting therapeutic effects observed after Levosimendan administration.[2] Its discovery was a crucial step in understanding the prolonged hemodynamic effects of its parent drug.
Metabolic Synthesis:
This compound is formed in the body through a two-step metabolic process. First, approximately 5% of a Levosimendan dose is converted to the intermediate metabolite OR-1855 in the large intestine. Subsequently, OR-1855 undergoes acetylation in the liver to yield the active metabolite, this compound.[3]
Chemical Synthesis
A specific, detailed, step-by-step chemical synthesis protocol for this compound is not prominently available in the reviewed scientific literature. However, based on the general synthesis of pyridazinone derivatives, a plausible synthetic route can be conceptualized.
Conceptual Synthetic Workflow:
The synthesis would likely involve the formation of the pyridazinone ring system, followed by the introduction of the acetamide group. A possible approach could start from a substituted phenylhydrazine and a dicarbonyl compound to construct the core heterocyclic ring. Subsequent functional group manipulations would lead to the final product.
Caption: A conceptual workflow for the chemical synthesis of this compound.
Pharmacological Properties and Quantitative Data
This compound exhibits significant vasodilatory and positive inotropic effects, contributing substantially to the overall pharmacological profile of Levosimendan.
Vasoactive Effects
This compound induces concentration-dependent vasodilation in various blood vessels.[4][5]
| Parameter | Coronary Arterioles | Gracilis Muscle Arterioles | Reference |
| Maximal Dilation | 66 ± 6% | 73 ± 4% | [4][5] |
| pD2 | 7.16 ± 0.42 | 6.71 ± 0.42 | [4][5] |
Inotropic Effects
This compound demonstrates positive inotropic effects on cardiac muscle.[6][7]
| Parameter | Value | Conditions | Reference |
| Maximal Positive Inotropic Response (PIR) | 33 ± 10% above basal | 1 µM this compound in rat ventricular strips | [7] |
| PIR with PDE4 Inhibition (Rolipram) | 89 ± 14% above basal | 1 µM this compound in rat ventricular strips | [7] |
| Increase in Force of Contraction | 72 ± 14.7% | 1 µM this compound in human right atrial preparations | [6] |
Pharmacokinetic Properties
| Parameter | Value | Species | Reference |
| Elimination Half-life | ~75-80 hours | Human | [3] |
| Protein Binding | ~40% | Human | [3] |
Mechanism of Action
This compound exerts its pharmacological effects through a multi-target mechanism, primarily involving the inhibition of phosphodiesterase III (PDE3) and the activation of potassium channels.[3][8]
Signaling Pathways
Caption: Signaling pathways of this compound in cardiac and vascular smooth muscle cells.
Experimental Protocols
Assessment of Vasodilation in Isolated Rat Arterioles[4]
Objective: To determine the vasoactive effects of this compound on isolated resistance arteries.
Experimental Workflow:
Caption: Workflow for assessing the vasodilatory effects of this compound.
Detailed Methodology:
-
Tissue Preparation: Second branches of the septal coronary artery and first branches of the gracilis artery are isolated from anesthetized rats.
-
Vessel Cannulation: The isolated arterioles are transferred to an organ chamber containing two glass micropipettes filled with physiological salt solution (PSS). The vessels are cannulated at both ends.
-
Experimental Setup: The micropipettes are connected to a pressure servo control system to maintain an intraluminal pressure of 80 mmHg. The organ chamber is maintained at 37°C.
-
Data Acquisition: Images of the arterioles are captured using a digital camera connected to a microscope. The internal diameter is measured offline using imaging software.
-
Procedure: After an equilibration period for the development of myogenic tone, cumulative concentrations of this compound are added to the bath. Changes in arteriolar diameter are recorded.
-
Data Analysis: Concentration-response curves are constructed to calculate the maximal dilation and the pD2 value.
Measurement of Positive Inotropic Effect in Isolated Human Atrial Preparations[6]
Objective: To quantify the positive inotropic effects of this compound on human cardiac tissue.
Experimental Workflow:
Caption: Workflow for measuring the inotropic effects of this compound.
Detailed Methodology:
-
Tissue Source: Human right atrial preparations are obtained from patients with informed consent during cardiac surgery.
-
Preparation: Muscle strips are dissected and mounted in organ baths containing Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C.
-
Stimulation and Recording: The muscle strips are electrically stimulated at a frequency of 1 Hz. The isometric force of contraction is recorded using a force transducer.
-
Drug Application: After a stabilization period, cumulative concentrations of this compound are added to the organ bath.
-
Data Analysis: The effects of this compound on the force of contraction, time to peak tension, and time of relaxation are measured and analyzed to quantify its inotropic properties.
Phosphodiesterase III (PDE3) Inhibition Assay
Objective: To determine the inhibitory activity of this compound on the PDE3 enzyme.
General Protocol:
-
Reaction Mixture: A reaction mixture is prepared containing a buffer, the PDE3 enzyme, and a fluorescently labeled cAMP substrate.
-
Incubation: this compound at various concentrations is added to the reaction mixture and incubated.
-
Detection: The amount of hydrolyzed substrate is quantified using a suitable detection method, such as fluorescence polarization or FRET. The signal is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: IC50 values are calculated from the concentration-response curves.
Patch-Clamp Electrophysiology for K+ Channel Activation
Objective: To investigate the effects of this compound on KATP and BKCa channel activity.
General Protocol:
-
Cell Preparation: Cells expressing the K+ channels of interest (e.g., isolated vascular smooth muscle cells) are used.
-
Pipette and Seal Formation: A glass micropipette with a small tip diameter is brought into contact with the cell membrane to form a high-resistance "giga-seal".
-
Recording Configurations: The whole-cell or inside-out patch configuration is established to measure ion channel currents.
-
Drug Application: this compound is applied to the cell or the excised patch via the bath solution.
-
Data Acquisition and Analysis: Changes in channel open probability and current amplitude are recorded and analyzed to determine the effect of this compound on channel activity.
Conclusion
This compound is a pharmacologically significant metabolite of Levosimendan that contributes to its long-lasting cardiovascular effects. Its multifaceted mechanism of action, involving both PDE3 inhibition and potassium channel activation, makes it a subject of considerable interest for cardiovascular research and drug development. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and its derivatives. Future research should aim to elucidate a detailed chemical synthesis route to facilitate broader preclinical and clinical investigations.
References
- 1. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. iglobaljournal.com [iglobaljournal.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Frontiers | Serum concentrations of levosimendan and its metabolites OR-1855 and this compound in cardiac surgery patients with cardiopulmonary bypass [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Serum concentrations of levosimendan and its metabolites OR-1855 and this compound in cardiac surgery patients with cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
OR-1896 as a metabolite of levosimendan
An In-depth Technical Guide to OR-1896: The Active Metabolite of Levosimendan
Introduction
Levosimendan is a calcium-sensitizing agent utilized in the treatment of acutely decompensated severe chronic heart failure. Its therapeutic effects, however, extend far beyond the duration expected from its own short half-life of approximately one hour.[1][2] This prolonged pharmacological activity is primarily attributed to its active metabolite, (R)-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide, commonly known as this compound.[1][3] This metabolite is not only pharmacologically active, with effects similar to the parent drug, but also possesses a significantly longer elimination half-life, making it a key contributor to the sustained hemodynamic benefits observed after levosimendan administration.[1][3][4]
This technical guide provides a comprehensive overview of this compound, detailing its metabolic formation, pharmacokinetic and pharmacodynamic profiles, and the analytical methodologies employed for its quantification. The information is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this crucial metabolite.
Metabolic Pathway of Levosimendan to this compound
The formation of this compound is a multi-step process that begins in the gastrointestinal tract and concludes in the liver. A small fraction, approximately 4-7% of the administered levosimendan dose, is first metabolized in the large intestine.[1][5][6] Intestinal bacteria facilitate the reductive cleavage of the propanedinitrile group from levosimendan, forming an intermediate amine metabolite, OR-1855 ((R)-6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one).[1][7] This intermediate, which is considered largely inactive, is then absorbed into circulation and transported to the liver.[1][8] In the liver, OR-1855 undergoes N-acetylation, a reaction catalyzed by the N-acetyltransferase 2 (NAT2) enzyme, to form the active metabolite, this compound.[5][6]
The plasma concentrations of this compound are notably dependent on the patient's genetic makeup for the NAT2 enzyme, leading to different "acetylator" phenotypes. Rapid acetylators exhibit approximately 3.5 times higher plasma concentrations of this compound compared to slow acetylators.[9]
Figure 1: Metabolic pathway of levosimendan to this compound.
Pharmacokinetics
This compound exhibits a distinct pharmacokinetic profile compared to its parent compound, levosimendan, characterized by slow formation and a remarkably long elimination half-life. Following a 24-hour infusion of levosimendan, the peak plasma concentrations of its metabolites, OR-1855 and this compound, are not observed until after the infusion is terminated.[9][10] The prolonged half-life of this compound, approximately 70-81 hours, is the primary reason for the sustained hemodynamic effects of levosimendan, which can persist for 7 to 9 days after discontinuing a 24-hour infusion.[1][2][7][10] Furthermore, this compound has a significantly lower plasma protein binding affinity than levosimendan, resulting in a larger free fraction available to exert its pharmacological effects.[2][6]
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | Levosimendan | This compound | OR-1855 |
|---|---|---|---|
| Elimination Half-life (t½) | ~1 hour[1][2] | 70-81 hours[1][2][10] | N/A (Intermediate) |
| Plasma Protein Binding | 97-98%[1][2] | ~40%[2][7] | ~58%[10] |
| Total Clearance | N/A | 2.0 ± 0.4 L/h[4] | N/A |
| Renal Clearance | N/A | 0.9 ± 0.4 L/h[4] | 5.4 ± 2.3 x 10⁻⁴ L/h[4] |
| Volume of Distribution (Vd) | N/A | 175.6 ± 74.5 L[4] | N/A |
| Fraction Metabolized | 4-7% to OR-1855/1896[1] | N/A | N/A |
Pharmacodynamics and Mechanism of Action
This compound is a potent cardiovascular agent that shares several mechanisms of action with levosimendan, contributing significantly to its overall therapeutic effect. Its primary actions include phosphodiesterase III (PDE3) inhibition, activation of potassium channels, and calcium sensitization.
-
Phosphodiesterase III (PDE3) Inhibition : A principal mechanism of this compound in the heart is the inhibition of PDE3.[11][12] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[11][13] Elevated cAMP activates protein kinase A (PKA), which then phosphorylates several downstream targets, including L-type calcium channels and phospholamban, ultimately resulting in increased myocardial contractility (positive inotropy) and enhanced relaxation (lusitropy).[11][14] Studies on isolated human atrial preparations have confirmed that this compound exerts a positive inotropic effect primarily through this PDE3-inhibitory pathway.[11]
-
Potassium Channel Activation : this compound is a powerful vasodilator, an effect attributed to its ability to activate potassium channels in vascular smooth muscle cells.[2][7] Specifically, it opens ATP-sensitive potassium (KATP) channels and large-conductance calcium-activated potassium (BKCa) channels.[1][2][15] The activation of these channels leads to hyperpolarization of the cell membrane, closure of voltage-gated calcium channels, a decrease in intracellular calcium concentration, and subsequent smooth muscle relaxation and vasodilation.[2] This action contributes to the reduction in systemic vascular resistance and blood pressure.[8]
-
Calcium Sensitization : Like levosimendan, this compound is also reported to have Ca²⁺-sensitizing effects, meaning it enhances the responsiveness of myofilaments to existing intracellular calcium concentrations.[7][16] This is thought to occur through its binding to cardiac troponin C. However, some evidence suggests that in intact myocardial tissue, the PDE3-inhibitory mechanism is the dominant contributor to its positive inotropic effects, with the Ca²⁺-sensitizing role being less prominent.[11][13]
Figure 2: Signaling pathway of this compound via PDE3 inhibition.
Table 2: Pharmacodynamic Effects of this compound
| Effect | Mechanism | Outcome |
|---|---|---|
| Positive Inotropy | PDE3 Inhibition[11][12] | Increased myocardial contractility |
| Vasodilation | Activation of KATP and BKCa channels[1][2] | Reduced systemic vascular resistance, decreased blood pressure[8] |
| Positive Lusitropy | PDE3 Inhibition (cAMP/PKA pathway)[12] | Improved myocardial relaxation |
Excretion and Further Metabolism
The elimination of this compound occurs through multiple pathways. A significant portion of the dose, nearly half, is eliminated unchanged in the urine.[4] The remaining half undergoes further metabolism. One identified route is the deacetylation of this compound back to its precursor, OR-1855, which is then subject to further biotransformation.[4][17] Other characterized urinary metabolites include N-hydroxylated versions of both this compound and OR-1855, as well as glucuronide or sulfate conjugates of N-hydroxyl this compound.[17][18] In human feces, only this compound and OR-1855 have been detected.[17][18]
Experimental Protocols: Analytical Methods for Detection
The quantification of levosimendan and its metabolites, including this compound, in biological matrices such as plasma and serum is predominantly performed using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).[9][10] This method offers high sensitivity and selectivity, which is crucial for accurately measuring the low concentrations often present.
General Experimental Protocol for this compound Quantification
-
Sample Collection and Preparation :
-
Blood samples are collected from subjects at predetermined time points.[9]
-
Plasma or serum is separated by centrifugation.
-
A known quantity of a stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound) is added to the sample to ensure accuracy and account for sample loss during processing.[6]
-
Proteins are precipitated from the plasma/serum matrix, typically using an organic solvent like acetonitrile. The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The resulting supernatant, containing the analytes of interest, is collected for analysis.
-
-
Chromatographic Separation :
-
The extracted sample is injected into an HPLC system.
-
The analytes (levosimendan, OR-1855, this compound) are separated from other matrix components on a reversed-phase HPLC column (e.g., a C18 column).
-
A mobile phase gradient, typically consisting of a mixture of an aqueous buffer (like ammonium formate) and an organic solvent (like methanol or acetonitrile), is used to elute the compounds from the column at different retention times.
-
-
Detection and Quantification :
-
The eluent from the HPLC column is introduced into the ion source of a tandem mass spectrometer (e.g., a triple quadrupole mass spectrometer).
-
The molecules are ionized, typically using electrospray ionization (ESI) in positive ion mode.
-
Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored using Multiple Reaction Monitoring (MRM). This highly selective technique allows for precise quantification even in complex biological matrices.
-
The concentration of this compound in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the compound.
-
The limit of quantification for this compound in plasma using such methods is typically in the low ng/mL range (e.g., 0.2 ng/mL).[10]
Figure 3: General experimental workflow for this compound analysis.
Conclusion
This compound is a pharmacologically significant metabolite of levosimendan that plays a pivotal role in the drug's extended duration of action. Its unique pharmacokinetic profile, characterized by a long half-life and low protein binding, ensures a sustained therapeutic presence. Mechanistically, this compound functions as both a PDE3 inhibitor and a vasodilator through potassium channel activation, contributing to both the inotropic and vasodilatory effects of levosimendan therapy. A thorough understanding of the formation, pharmacokinetics, and pharmacodynamics of this compound is essential for optimizing the clinical use of levosimendan and for the development of future cardiovascular drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. The levosimendan metabolite this compound elicits vasodilation by activating the KATP and BKCa channels in rat isolated arterioles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Pharmacokinetics and excretion balance of this compound, a pharmacologically active metabolite of levosimendan, in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Serum concentrations of levosimendan and its metabolites OR-1855 and this compound in cardiac surgery patients with cardiopulmonary bypass [frontiersin.org]
- 6. Serum concentrations of levosimendan and its metabolites OR-1855 and this compound in cardiac surgery patients with cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Comparative effects of levosimendan, this compound, OR-1855, dobutamine, and milrinone on vascular resistance, indexes of cardiac function, and O2 consumption in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of levosimendan and its active metabolite this compound in rapid and slow acetylators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of levosimendan and its circulating metabolites in patients with heart failure after an extended continuous infusion of levosimendan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound increases force of contraction in the isolated human atrium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Inotropic Effect of the Active Metabolite of Levosimendan, this compound, Is Mediated through Inhibition of PDE3 in Rat Ventricular Myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The levosimendan metabolite this compound elicits vasodilation by activating the K(ATP) and BK(Ca) channels in rat isolated arterioles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Metabolism of this compound, a metabolite of levosimendan, in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
In-Vitro Characterization of OR-1896: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
OR-1896 is the primary active and long-lived metabolite of the calcium sensitizer, levosimendan. This technical guide provides an in-depth overview of the in-vitro pharmacological characteristics of this compound. The document details its multifaceted mechanism of action, encompassing phosphodiesterase III (PDE3) inhibition, modulation of myofilament calcium sensitivity, and activation of potassium channels, which collectively contribute to its positive inotropic and vasodilatory effects. Furthermore, its emerging role in modulating inflammatory signaling pathways is discussed. This guide is intended to serve as a comprehensive resource, presenting quantitative data in structured tables, detailing experimental methodologies for key assays, and providing visual representations of its molecular interactions and experimental workflows.
Introduction
This compound is a pyridazinone-acetonitrile derivative that demonstrates a complex pharmacological profile, making it a molecule of significant interest in the context of cardiovascular diseases. As the active metabolite of levosimendan, its prolonged half-life contributes significantly to the sustained therapeutic effects observed after levosimendan administration. Understanding the in-vitro characteristics of this compound is crucial for elucidating its therapeutic potential and for the development of novel cardiovascular agents. This guide summarizes the current knowledge of its in-vitro pharmacology.
Core Mechanisms of Action
The in-vitro effects of this compound are primarily attributed to three distinct but interconnected mechanisms:
-
Phosphodiesterase III (PDE3) Inhibition: this compound is a potent inhibitor of PDE3, the enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE3 leads to an increase in intracellular cAMP levels in cardiac and vascular smooth muscle cells.
-
Calcium Sensitization: this compound is reported to enhance the sensitivity of the cardiac contractile machinery to calcium. This effect is thought to be mediated by its interaction with cardiac troponin C, leading to a more efficient use of intracellular calcium for muscle contraction.
-
Potassium Channel Activation: this compound induces vasodilation through the activation of ATP-sensitive potassium (K-ATP) channels and large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells.
Quantitative In-Vitro Data
The following tables summarize the key quantitative parameters that characterize the in-vitro activity of this compound.
| Parameter | Value | Species | Tissue/Assay System | Reference |
| PDE3 Inhibition | ||||
| IC50 | 94 nM | Guinea Pig | Heart | [1] |
| Vasodilatory Effects | ||||
| pD2 (Coronary Arterioles) | 7.16 | Rat | Isolated Coronary Arterioles | [2][3] |
| pD2 (Gracilis Muscle Arterioles) | 6.71 | Rat | Isolated Gracilis Muscle Arterioles | [2][3] |
| Inotropic Effects | ||||
| Maximum Positive Inotropic Response | +33% (at 1 µM) | Rat | Ventricular Strips | [4] |
Table 1: Summary of Quantitative In-Vitro Data for this compound
Signaling Pathways and Molecular Interactions
The diverse physiological effects of this compound stem from its ability to modulate multiple intracellular signaling pathways.
Cardiac Myocyte Signaling
In cardiomyocytes, the primary mechanism of this compound is the inhibition of PDE3. This leads to an accumulation of cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, including L-type calcium channels and phospholamban, resulting in increased calcium influx and enhanced sarcoplasmic reticulum calcium uptake, respectively. This culminates in a positive inotropic (increased contractility) and lusitropic (improved relaxation) effect. While calcium sensitization is a proposed mechanism, studies in human atrial preparations suggest that PDE3 inhibition is the dominant contributor to its inotropic action[1].
Vascular Smooth Muscle Cell Signaling
In vascular smooth muscle cells, this compound promotes vasodilation through two main pathways. Firstly, similar to its action in cardiomyocytes, PDE3 inhibition increases cAMP levels, leading to the activation of PKA which promotes smooth muscle relaxation. Secondly, this compound directly activates K-ATP and BKCa channels, causing hyperpolarization of the cell membrane. This hyperpolarization leads to the closure of voltage-gated calcium channels, reducing intracellular calcium concentration and resulting in vasodilation.
Experimental Protocols
Phosphodiesterase III (PDE3) Inhibition Assay
A common method to determine the inhibitory activity of this compound on PDE3 is through a radioenzymatic assay.
Principle: This assay measures the conversion of radiolabeled [3H]-cAMP to [3H]-AMP by the PDE3 enzyme. The amount of [3H]-AMP produced is proportional to the enzyme activity.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, a known concentration of purified or recombinant PDE3 enzyme, and varying concentrations of this compound.
-
Initiation: Start the reaction by adding a solution of [3H]-cAMP.
-
Incubation: Incubate the mixture at 37°C for a defined period.
-
Termination: Stop the reaction by boiling or adding a stop solution (e.g., EDTA).
-
Separation: Separate the unreacted [3H]-cAMP from the product [3H]-AMP using anion-exchange chromatography (e.g., Dowex resin).
-
Quantification: Measure the radioactivity of the eluted [3H]-AMP using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of PDE3 inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. This compound increases force of contraction in the isolated human atrium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The levosimendan metabolite this compound elicits vasodilation by activating the KATP and BKCa channels in rat isolated arterioles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The levosimendan metabolite this compound elicits vasodilation by activating the K(ATP) and BK(Ca) channels in rat isolated arterioles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Inotropic Effect of the Active Metabolite of Levosimendan, this compound, Is Mediated through Inhibition of PDE3 in Rat Ventricular Myocardium | PLOS One [journals.plos.org]
The Dichotomous Nature of OR-1896: A Calcium Sensitizer or a Phosphodiesterase III Inhibitor?
An In-depth Technical Guide on the Core Properties of a Key Levosimendan Metabolite
Executive Summary
OR-1896, the primary and long-acting metabolite of the calcium sensitizer levosimendan, presents a complex pharmacological profile that has been the subject of considerable scientific investigation and debate. While initially presumed to share the calcium-sensitizing properties of its parent compound, a growing body of evidence points towards phosphodiesterase (PDE) III inhibition as its predominant mechanism of action for increasing myocardial contractility. This technical guide synthesizes the available quantitative data, details the experimental protocols used to elucidate its effects, and visually represents the proposed signaling pathways. The evidence suggests that while this compound is a potent inotropic and vasodilatory agent, its direct calcium-sensitizing effects in the human heart are likely minimal, with its cardiac effects being primarily mediated through the cAMP signaling pathway.
Introduction
This compound, chemically known as (R)-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide, is the main active metabolite of levosimendan.[1] Unlike levosimendan, which has a short elimination half-life of about one hour, this compound has a significantly longer half-life of 70-80 hours, contributing to the sustained hemodynamic effects observed after levosimendan administration.[2][3] This prolonged action underscores the clinical significance of understanding its precise mechanisms. This guide delves into the core controversy surrounding this compound: its role as a calcium sensitizer versus a PDE III inhibitor.
The Controversy: Calcium Sensitization vs. PDE III Inhibition
The mechanism of action of this compound remains a point of discussion in the scientific community.[1] While some studies refer to it as a calcium sensitizer, this is often in the context of it being a metabolite of levosimendan.[4][5] However, direct experimental evidence in human cardiac tissue suggests that this compound is unlikely to act as a calcium sensitizer.[1] Instead, its positive inotropic effects are largely attributed to the inhibition of PDE III.[1][6]
A study on isolated human right atrial preparations found that the positive inotropic effect of this compound was blocked by the PDE III inhibitor cilostamide.[1] Furthermore, the addition of a known calcium sensitizer, EMD 57033, further enhanced the force of contraction in the presence of this compound, suggesting different mechanisms of action.[1] In rat ventricular myocardium, this compound did not sensitize the concentration-response relationship to extracellular Ca2+ but did inhibit PDE activity and increase cAMP levels.[6]
In contrast, an earlier study in intact rabbit ventricular myocardium concluded that the positive inotropic effect of this compound is partly due to an increase in myofibrillar Ca2+ sensitivity that involves crosstalk with cAMP-mediated signal transduction.[7] This highlights the potential for species-specific or experimental condition-dependent differences in its observed mechanism.
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative findings from various studies on the effects of this compound.
Table 1: Inotropic and Lusitropic Effects of this compound in Cardiac Preparations
| Species/Tissue Preparation | Concentration of this compound | Effect | % Change from Baseline | Citation |
| Human Right Atrial Preparations | 1 µM | Increased Force of Contraction | 72 ± 14.7% | [1] |
| Human Right Atrial Preparations | 1 µM | Shortened Time of Relaxation | 10.6 ± 3.6% | [1] |
| Rat Ventricular Strips | 1 µM | Positive Inotropic Response | 33 ± 10% | [6] |
| Rat Ventricular Strips (with Rolipram) | 1 µM | Positive Inotropic Response | 89 ± 14% | [6] |
| Dog (in vivo) | 0.3 µmol.kg-1.30 min-1 | Increase in dP/dt | 133 ± 13% | [8] |
Table 2: Vasodilatory Effects of this compound in Isolated Rat Arterioles
| Arteriole Type | Parameter | Value | Citation |
| Coronary Arterioles | Maximal Dilation | 66 ± 6% | [9][10] |
| Coronary Arterioles | pD2 | 7.16 ± 0.42 | [9][10] |
| Gracilis Muscle Arterioles | Maximal Dilation | 73 ± 4% | [9][10] |
| Gracilis Muscle Arterioles | pD2 | 6.71 ± 0.42 | [9][10] |
Table 3: Comparative Effects of this compound and Other Inotropic Agents
| Comparison | Finding | Species/Tissue | Citation |
| This compound vs. Isoprenaline | Maximum positive inotropic effect of this compound was less than 10 µM isoprenaline. | Human Right Atrial Preparations | [1] |
| This compound + EMD 57033 | EMD 57033 (10 µM) enhanced the force of contraction by 109 ± 19% in the presence of 1 µM this compound. | Human Right Atrial Preparations | [1] |
| This compound + Cilostamide | Cilostamide (10 µM) blocked the positive inotropic effect of 1 µM this compound. | Human Right Atrial Preparations | [1] |
| This compound vs. Levosimendan | This compound and levosimendan were about equipotent in raising intraventricular developed pressure. | Guinea Pig Langendorff Hearts | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanisms of action and a typical experimental workflow for studying this compound.
Caption: Proposed signaling pathway of this compound in cardiomyocytes.
Caption: Mechanism of this compound-induced vasodilation.
Caption: Experimental workflow for inotropic effect assessment.
Detailed Experimental Protocols
A comprehensive understanding of the properties of this compound is derived from specific experimental methodologies. Below are detailed protocols based on the cited literature.
Assessment of Inotropic Effects in Isolated Human Atrial Preparations[1]
-
Tissue Source: Human right atrial preparations (HAP) were obtained from patients undergoing cardiac surgery.
-
Preparation: Trabeculae were dissected and mounted in organ baths containing an oxygenated (95% O2, 5% CO2) and warmed (37°C) physiological salt solution.
-
Stimulation: Preparations were electrically stimulated at a frequency of 1 Hz.
-
Measurement: Contractile force was measured using a force transducer.
-
Protocol:
-
After an equilibration period, baseline contractile force was recorded.
-
This compound was added cumulatively in increasing concentrations (e.g., 0.01–10 µM).
-
The effects on force of contraction and time of relaxation were recorded.
-
In some experiments, a PDE III inhibitor (cilostamide) or a calcium sensitizer (EMD 57033) was added before or after this compound to probe the mechanism of action.
-
Evaluation of Vasodilatory Effects in Isolated Rat Arterioles[9][10]
-
Tissue Source: Coronary and gracilis muscle arterioles (~150 µm in diameter) were isolated from rats.
-
Preparation: Arterioles were cannulated on glass micropipettes in a vessel chamber and pressurized to 80 mmHg.
-
Measurement: The internal diameter of the arterioles was measured using videomicroscopy.
-
Protocol:
-
Vessels were allowed to develop a stable basal tone.
-
This compound was added to the bath in a cumulative concentration-dependent manner (1 nM–10 µM).
-
Changes in arteriolar diameter were recorded.
-
Maximal dilation was determined by the administration of a Ca2+-free solution at the end of the experiment.
-
To investigate the mechanism, experiments were repeated in the presence of specific K+ channel blockers (e.g., glibenclamide for K-ATP channels, iberiotoxin for BK-Ca channels).
-
Assessment of Calcium Sensitivity in Rabbit Ventricular Myocardium[7]
-
Tissue Source: Papillary muscles were isolated from rabbit ventricles.
-
Preparation: The muscles were loaded with the bioluminescent Ca2+ indicator aequorin.
-
Measurement: Contractile force and aequorin light transients (indicative of intracellular Ca2+ concentration) were simultaneously measured.
-
Protocol:
-
The relationship between extracellular Ca2+ concentration ([Ca2+]o) and both force and Ca2+ transients was established.
-
This compound was administered, and its effects on the force-Ca2+ relationship were determined. An increase in force for a given Ca2+ transient level would indicate calcium sensitization.
-
Conclusion
The available evidence strongly suggests that this compound, the long-acting metabolite of levosimendan, exerts its positive inotropic effects in the human heart primarily through the inhibition of phosphodiesterase III, leading to increased cAMP levels and subsequent downstream effects on contractility and relaxation.[1][6] While a component of calcium sensitization has been suggested in some animal models, this is not supported by studies in human cardiac tissue.[1][7] In addition to its cardiac effects, this compound is a potent vasodilator, acting via the activation of K-ATP and BK-Ca channels in vascular smooth muscle.[3][9][10] The dual action of inotropy and vasodilation, combined with its long half-life, makes this compound a significant contributor to the overall therapeutic profile of levosimendan. Future research should continue to explore the nuanced, and potentially species-specific, mechanisms of this important cardiovascular compound.
References
- 1. This compound increases force of contraction in the isolated human atrium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Effects of the Levosimendan Metabolites OR-1855 and this compound on Endothelial Pro-Inflammatory Responses [mdpi.com]
- 4. Effects of the calcium sensitizer this compound, a metabolite of levosimendan, on post-infarct heart failure and cardiac remodelling in diabetic Goto-Kakizaki rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of Ca2+ sensitizers--update 2001 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of this compound, an active metabolite of levosimendan, on contractile force and aequorin light transients in intact rabbit ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative effects of levosimendan, this compound, OR-1855, dobutamine, and milrinone on vascular resistance, indexes of cardiac function, and O2 consumption in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The levosimendan metabolite this compound elicits vasodilation by activating the KATP and BKCa channels in rat isolated arterioles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The levosimendan metabolite this compound elicits vasodilation by activating the K(ATP) and BK(Ca) channels in rat isolated arterioles - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of OR-1896 in Activating ATP-Sensitive Potassium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
OR-1896, the primary active metabolite of the calcium sensitizer levosimendan, is a potent vasodilator with a long half-life, contributing significantly to the extended hemodynamic effects observed after levosimendan administration. A key mechanism underlying the vasodilatory action of this compound is the activation of ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells. This technical guide provides an in-depth analysis of the interaction between this compound and KATP channels, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways to support further research and drug development in this area.
Introduction to this compound and ATP-Sensitive Potassium Channels
This compound is a pyridazinone-dinitrile derivative that, like its parent compound levosimendan, exhibits vasodilatory properties. These effects are largely attributed to its ability to open KATP channels in the plasma membrane of vascular smooth muscle cells.
ATP-sensitive potassium (KATP) channels are crucial metabolic sensors that link the metabolic state of a cell to its electrical excitability. These channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits. In vascular smooth muscle, the predominant isoform is composed of Kir6.1 and SUR2B subunits. Under normal physiological conditions, high intracellular ATP concentrations bind to the Kir6.x subunit, leading to channel closure. A decrease in the intracellular ATP/ADP ratio, as occurs during metabolic stress, promotes channel opening. The activation of KATP channels by molecules like this compound leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated calcium channels, thereby reducing calcium influx and resulting in smooth muscle relaxation and vasodilation.
Quantitative Data on this compound-Mediated Vasodilation
The vasodilatory effects of this compound have been quantified in various ex vivo and in vivo models. The following tables summarize the key quantitative data from studies on isolated rat arterioles and in vivo rat cremaster muscle arterioles.
Table 1: Vasodilatory Effects of this compound on Isolated Rat Arterioles [1][2]
| Vessel Type | Concentration Range | Maximal Dilation (%)* | pD2** |
| Coronary Arterioles | 1 nM - 10 µM | 66 ± 6 | 7.16 ± 0.42 |
| Gracilis Muscle Arterioles | 1 nM - 10 µM | 73 ± 4 | 6.71 ± 0.42 |
*Maximal dilation is expressed relative to the passive diameter in a Ca2+-free solution. **pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Table 2: Effect of KATP Channel Blocker on this compound-Induced Dilation in Isolated Rat Arterioles [1]
| Vessel Type | Treatment | Maximal Dilation (%) |
| Coronary Arterioles | This compound | 66 ± 6 |
| This compound + Glibenclamide (10 µM) | Significantly Reduced | |
| Gracilis Muscle Arterioles | This compound | 73 ± 4 |
| This compound + Glibenclamide (10 µM) | Significantly Reduced |
Table 3: In Vivo Vasodilatory Effects of this compound on Rat Cremaster Muscle Arterioles [3][4]
| Treatment | Concentration Range | Initial Diameter (µm) | Maximal Diameter (µm) |
| This compound | 1 nM - 100 µM | 22 ± 1 | 32 ± 1 |
| This compound + Glibenclamide (5 µM) | 1 nM - 100 µM | 22 ± 1 | 22 ± 5 |
| Pinacidil (KATP opener) | 1 nM - 10 µM | 22 ± 4 | 35 ± 3 |
| Pinacidil + Glibenclamide (5 µM) | 1 nM - 10 µM | 22 ± 4 | 22 ± 1 |
Signaling Pathways
The activation of KATP channels by this compound initiates a signaling cascade that leads to vasodilation. The following diagrams illustrate the key pathways involved.
Figure 1. Signaling pathway of this compound-induced vasodilation via KATP channel activation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on vascular tone and KATP channel activity.
Isolated Arteriole Vasodilation Assay
This ex vivo protocol is used to assess the direct effect of this compound on the diameter of isolated resistance arteries.
Objective: To determine the concentration-response relationship of this compound-induced vasodilation and the involvement of KATP channels.
Materials:
-
Wistar rats (250-300 g)
-
Physiological Salt Solution (PSS) containing (in mM): 110 NaCl, 5.0 KCl, 2.5 CaCl2, 1.0 MgSO4, 1.0 KH2PO4, 5.5 glucose, and 24.0 NaHCO3, bubbled with 95% O2 and 5% CO2.
-
Ca2+-free PSS (PSS with CaCl2 omitted and 3 mM EGTA added)
-
This compound stock solution (in DMSO)
-
Glibenclamide stock solution (in DMSO)
-
Pressure myograph system
-
Inverted microscope with a video camera and diameter-tracking software
Procedure:
-
Vessel Isolation: Euthanize the rat via an approved method. Dissect the desired artery (e.g., coronary or gracilis muscle arteriole) in ice-cold PSS. Carefully remove surrounding connective tissue.
-
Vessel Cannulation: Transfer the isolated arteriole to the chamber of the pressure myograph filled with PSS. Cannulate both ends of the vessel onto glass micropipettes and secure with sutures.
-
Pressurization and Equilibration: Pressurize the vessel to a physiological intravascular pressure (e.g., 60 mmHg) and allow it to equilibrate for 60 minutes at 37°C, during which the PSS is continuously circulated.
-
Viability Check: After equilibration, assess the vessel's viability by inducing constriction with a high-potassium PSS (equimolar substitution of NaCl with KCl).
-
Concentration-Response Curve:
-
Pre-constrict the arteriole to approximately 50-60% of its resting diameter using a suitable vasoconstrictor (e.g., U46619 or phenylephrine).
-
Once a stable constriction is achieved, add cumulative concentrations of this compound (e.g., 1 nM to 10 µM) to the bath at regular intervals (e.g., every 5 minutes).
-
Record the vessel diameter continuously.
-
-
KATP Channel Blockade:
-
In a separate set of experiments, after pre-constriction, incubate the arteriole with the KATP channel blocker glibenclamide (e.g., 10 µM) for 20-30 minutes.
-
Repeat the cumulative addition of this compound and record the vessel diameter.
-
-
Data Analysis:
-
Express the vasodilation at each concentration of this compound as a percentage of the maximal possible dilation (determined by measuring the passive diameter in Ca2+-free PSS).
-
Plot the concentration-response curves and calculate the pD2 values.
-
Compare the concentration-response curves in the presence and absence of glibenclamide to determine the contribution of KATP channels.
-
Figure 2. Experimental workflow for the isolated arteriole vasodilation assay.
In Vivo Intravital Microscopy of Cremaster Muscle Arterioles
This in vivo protocol allows for the direct observation and measurement of arteriolar diameter changes in a living animal in response to topical application of this compound.[3][5]
Objective: To assess the in vivo vasodilatory effect of this compound and confirm the role of KATP channels.
Materials:
-
Male Wistar rats (70-100 g)
-
Anesthetic (e.g., pentobarbital sodium)
-
Animal preparation platform with a transparent pedestal
-
Intravital microscope with a water-immersion objective, video camera, and recording system
-
Physiological salt solution for superfusion
-
This compound and glibenclamide solutions for topical application
-
Surgical instruments
Procedure:
-
Animal Preparation: Anesthetize the rat and place it on the temperature-controlled platform.
-
Surgical Exposure of Cremaster Muscle: Make an incision in the scrotum to expose the cremaster muscle. Carefully separate it from the surrounding tissue and testis.
-
Muscle Preparation: Make a longitudinal incision in the muscle and spread it over the transparent pedestal. Secure the edges with fine sutures or pins.
-
Superfusion and Equilibration: Continuously superfuse the prepared muscle with warmed (35°C), gassed physiological salt solution. Allow the preparation to stabilize for at least 30 minutes.
-
Experimental Protocol:
-
Select a third or fourth-order arteriole for observation.
-
Record the baseline diameter of the arteriole.
-
Apply increasing concentrations of this compound (e.g., 1 nM to 100 µM) to the superfusate.
-
Record the arteriolar diameter at each concentration.
-
-
KATP Channel Blockade:
-
In a separate group of animals, after recording the baseline diameter, add glibenclamide (e.g., 5 µM) to the superfusate for 30 minutes.
-
Repeat the application of increasing concentrations of this compound and record the diameters.
-
-
Data Analysis:
-
Measure the arteriolar diameter offline from the video recordings.
-
Calculate the change in diameter from baseline for each concentration of this compound.
-
Compare the responses in the presence and absence of glibenclamide.
-
Patch-Clamp Electrophysiology of Vascular Smooth Muscle Cells
While no specific patch-clamp data for this compound on vascular smooth muscle KATP channels have been identified in the reviewed literature, this section provides a general protocol for such an investigation.
Objective: To directly measure the effect of this compound on KATP channel currents in isolated vascular smooth muscle cells.
Materials:
-
Isolated vascular smooth muscle cells (e.g., from rat mesenteric artery)
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator and microscope
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Pipette (intracellular) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA (pH 7.2 with KOH). ATP and ADP can be added to modulate channel activity.
-
This compound and glibenclamide solutions.
Procedure:
-
Cell Preparation: Isolate single vascular smooth muscle cells using enzymatic digestion.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the pipette solution.
-
Whole-Cell Recording:
-
Obtain a giga-ohm seal between the patch pipette and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential where KATP channel activity can be observed (e.g., -60 mV).
-
Apply voltage ramps or steps to elicit currents.
-
-
Drug Application:
-
Perfuse the cell with the extracellular solution containing the vehicle (DMSO).
-
Apply this compound at various concentrations and record the changes in whole-cell current.
-
To confirm the identity of the current, apply glibenclamide to block the KATP channels.
-
-
Data Analysis:
-
Measure the amplitude of the this compound-induced current.
-
Construct a concentration-response curve for this compound.
-
Analyze the current-voltage relationship in the presence and absence of this compound.
-
Figure 3. Generalized workflow for patch-clamp electrophysiology to study this compound effects.
Conclusion
This compound is a potent vasodilator that exerts its effects primarily through the activation of ATP-sensitive potassium channels in vascular smooth muscle. The resulting membrane hyperpolarization leads to a reduction in intracellular calcium and subsequent vasodilation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the pharmacology of this compound and to explore its therapeutic potential. Future studies employing patch-clamp electrophysiology are warranted to directly characterize the interaction of this compound with the KATP channel at the molecular level.
References
- 1. The levosimendan metabolite this compound elicits vasodilation by activating the K(ATP) and BK(Ca) channels in rat isolated arterioles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The levosimendan metabolite this compound elicits vasodilation by activating the KATP and BKCa channels in rat isolated arterioles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Levosimendan and its metabolite this compound elicit KATP channel-dependent dilation in resistance arteries in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Levosimendan and its metabolite this compound elicit KATP channel-dependent dilation in resistance arteries in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Mouse Cremaster Muscle Preparation for Intravital Imaging of the Microcirculation [jove.com]
Preliminary Safety Profile of OR-1896: A Review of Preclinical and Mechanistic Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes available preclinical and mechanistic data for OR-1896 relevant to its safety profile. No dedicated, publicly available toxicology studies, such as acute, sub-chronic, chronic, genetic, or carcinogenicity toxicology, have been identified for this compound. The information herein is intended for research and drug development professionals and should not be interpreted as a comprehensive toxicity assessment.
Executive Summary
This compound is the primary active and long-lived metabolite of the calcium sensitizer Levosimendan.[1][2] Its prolonged half-life of approximately 75-80 hours in humans contributes significantly to the extended hemodynamic effects observed after Levosimendan administration.[1] This whitepaper provides an in-depth guide to the preliminary safety-relevant findings for this compound, drawing from available in vitro and in vivo pharmacological and mechanistic studies. While formal toxicity studies are not publicly available, an analysis of its mechanism of action, pharmacokinetics, and cellular effects provides initial insights into its potential safety profile. All quantitative data from the cited studies are summarized, and detailed experimental protocols for key experiments are provided.
Pharmacokinetics and Metabolism
This compound is formed through a multi-step process initiated in the gastrointestinal tract. Approximately 5% of the parent drug, Levosimendan, is converted to the intermediate metabolite OR-1855 in the large intestine.[1] Subsequently, OR-1855 is acetylated in the liver to form the active metabolite this compound.[1][3][4]
Comparative Pharmacokinetics
The pharmacokinetic parameters of this compound differ significantly between humans and rats, particularly its half-life. In humans, the elimination half-life is approximately 75-80 hours, whereas in rats, it is considerably shorter.[1][5]
| Parameter | Human | Rat | Source |
| Elimination Half-life | ~75-80 hours | ~6.5 hours | [1][5] |
| Primary Route of Excretion | Urine (~87% of dose) | Urine (~69% of dose) | [6][7] |
| Major Circulating Compounds | This compound and OR-1855 | >93% this compound | [6][7] |
| Plasma Protein Binding | ~40% | Not Reported | [1] |
Metabolism Pathway
The metabolic conversion of Levosimendan to this compound is a critical aspect of its pharmacological activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Effects of the Levosimendan Metabolites OR-1855 and this compound on Endothelial Pro-Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Serum concentrations of levosimendan and its metabolites OR-1855 and this compound in cardiac surgery patients with cardiopulmonary bypass [frontiersin.org]
- 4. Serum concentrations of levosimendan and its metabolites OR-1855 and this compound in cardiac surgery patients with cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism of this compound, a metabolite of levosimendan, in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for OR-1896 (Orexin Receptor 2 Antagonist) in Rats
For Research Use Only. Not for use in diagnostic procedures.
Introduction
OR-1896 is a potent and selective antagonist of the orexin 2 receptor (OX2R). The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a critical regulator of wakefulness, arousal, and sleep.[1][2] Orexin neurons, located in the lateral hypothalamus, project throughout the brain to promote wakefulness.[2] Antagonism of orexin receptors, particularly OX2R, has been shown to suppress the wake-drive and facilitate the onset and maintenance of both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep.[3][4][5]
These application notes provide detailed protocols for the preclinical in vivo characterization of this compound in rat models. The described experiments are designed to assess the pharmacokinetic profile, pharmacodynamic effects on sleep architecture, and central nervous system (CNS) safety profile of the compound. The protocols are based on established methodologies for evaluating dual orexin receptor antagonists (DORAs) like suvorexant and lemborexant in rodents.[3][6][7]
Data Presentation
Table 1: Pharmacokinetic Parameters of Orexin Antagonists in Rats
| Parameter | Lemborexant (10 mg/kg, oral) | Suvorexant (10-100 mg/kg, oral) | This compound (Predicted Target Range) |
| Tmax (Time to Peak Plasma Conc.) | 0.83 - 1.8 hours[8][9] | ~2.2 hours[10] | 1 - 2 hours |
| Primary Route of Excretion | Feces (90.6%)[9] | Feces[10] | Feces |
| Primary Metabolism Pathway | Oxidation (CYP3A4/5)[8][11] | Oxidation (CYP3A4)[10] | Hepatic (CYP-mediated) |
| Reported Effective Dose (Sleep) | 3 - 30 mg/kg[6] | 10 - 100 mg/kg[7] | 5 - 50 mg/kg |
Table 2: Summary of Anticipated Pharmacodynamic Effects of this compound in Rats
| Assay | Endpoint | Anticipated Effect of this compound | Dose Range (mg/kg, p.o.) |
| Sleep/Wake EEG/EMG | Latency to NREM Sleep | Decrease[3] | 10 - 50 |
| Total NREM Sleep Time | Increase[6][7] | 10 - 50 | |
| Latency to REM Sleep | Decrease[3] | 10 - 50 | |
| Total REM Sleep Time | Increase[6][7] | 10 - 50 | |
| Total Wake Time | Decrease[7] | 10 - 50 | |
| CNS Safety Pharmacology | Functional Observational Battery | Minimal to no adverse behavioral, autonomic, or sensorimotor effects at therapeutic doses. | 5 - 100 |
| Motor Coordination (Rotarod) | No significant impairment at therapeutic doses.[6] | 5 - 100 |
Experimental Protocols
Protocol 1: Pharmacokinetic (PK) Study in Sprague-Dawley Rats
Objective: To determine the pharmacokinetic profile of this compound following a single oral dose.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA tubes, capillaries)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Methodology:
-
Acclimate rats for at least 3 days prior to the experiment.[14] House animals on a standard 12-hour light/dark cycle with ad libitum access to food and water.
-
Fast rats overnight (approximately 12 hours) before dosing, with water available.
-
Prepare a formulation of this compound in the selected vehicle at a concentration suitable for a 10 mg/kg dose in a volume of 5 ml/kg.[12]
-
Administer a single dose of this compound or vehicle via oral gavage (p.o.).
-
Collect blood samples (approx. 200 µL) from the tail vein or other appropriate site at specified time points: pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters (Tmax, Cmax, AUC, half-life) using appropriate software.
Protocol 2: Sleep/Wake Architecture Assessment via EEG/EMG
Objective: To evaluate the effect of this compound on sleep and wakefulness states.
Materials:
-
Male Wistar rats (250-300g)[14]
-
Surgical suite and stereotaxic apparatus
-
Implantable telemetry devices or headmounts for EEG/EMG recording
-
EEG screw electrodes and EMG wire electrodes[3]
-
Data acquisition system and sleep analysis software
-
This compound and vehicle
Methodology:
-
Surgical Implantation:
-
Anesthetize rats using an appropriate anesthetic (e.g., ketamine/xylazine).[15]
-
Secure the rat in a stereotaxic frame.
-
Implant EEG screw electrodes into the skull over the frontal and parietal cortices. Place a reference electrode over the cerebellum.[3]
-
Insert EMG wire electrodes into the dorsal neck musculature to record muscle tone.[15]
-
Secure the implant assembly to the skull with dental cement.
-
Allow a recovery period of at least 7-10 days post-surgery.
-
-
EEG/EMG Recording and Dosing:
-
Acclimate surgically-prepared rats to the recording chambers and tether system.
-
Record baseline EEG/EMG data for at least 24 hours to establish normal sleep/wake patterns.
-
Employ a crossover design where each rat receives all treatments (vehicle and multiple doses of this compound, e.g., 10, 30, 50 mg/kg) in a randomized order, with a washout period of at least 3-4 days between doses.[3][7]
-
Administer this compound or vehicle orally at the beginning of the light cycle (the normal sleep period for rats).
-
Record EEG/EMG data continuously for at least 8-12 hours post-dosing.
-
-
Data Analysis:
-
Score the recorded data in 10-second epochs into distinct vigilance states: Wake, NREM sleep, and REM sleep.
-
Analyze key parameters including latency to onset of NREM and REM sleep, total duration of each state, and number of state transitions.[3]
-
Protocol 3: CNS Safety Pharmacology - Functional Observational Battery (FOB)
Objective: To assess potential adverse effects of this compound on central nervous system function.[16][17]
Materials:
-
Male Sprague-Dawley rats
-
This compound and vehicle
-
Open field arena
-
Equipment for assessing sensorimotor responses (e.g., grip strength meter, hot plate or tail-flick device)
Methodology:
-
Acclimate rats to handling and the testing environment to minimize stress-induced responses.
-
Administer this compound (e.g., therapeutic dose, 3x therapeutic dose, 10x therapeutic dose) or vehicle orally.
-
Conduct the FOB assessment at the predicted Tmax (e.g., 1-2 hours post-dose) and at later time points.[16]
-
The FOB should include a systematic assessment of:
-
Home Cage Observations: Posture, activity level, any unusual behaviors.
-
Handling Observations: Muscle tone, ease of removal from cage.
-
Open Field Assessment: Locomotor activity, rearing, grooming, gait, arousal level.[16]
-
Sensorimotor and Reflex Tests: Approach response, touch response, righting reflex, grip strength, pupil response.[16]
-
Autonomic Assessment: Body temperature, salivation, piloerection.[16]
-
-
Score all observations systematically using a standardized scoring sheet. Compare dose groups to the vehicle control group to identify any dose-dependent adverse effects.
Visualizations
Caption: Orexin signaling pathway and the antagonistic action of this compound.
References
- 1. Electroencephalographic Power Spectral Density Profile of the Orexin Receptor Antagonist Suvorexant in Patients with Primary Insomnia and Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orexinergic Receptor Antagonists as a New Therapeutic Target to Overcome Limitations of Current Pharmacological Treatment of Insomnia Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of suvorexant on event-related oscillations and EEG sleep in rats exposed to chronic intermittent ethanol vapor and protracted withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review of Lemborexant to Treat Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and development of orexin receptor antagonists as therapeutics for insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical in vivo characterization of lemborexant (E2006), a novel dual orexin receptor antagonist for sleep/wake regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Disposition and metabolism of [14C]lemborexant, a novel dual orexin receptor antagonist, in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Orexin Receptor Competitive Antagonists: A Novel target of the Sedative and hypnotics drugs for the pharmacotherapy of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Frontiers | Alternative use of suvorexant (Belsomra®) for the prevention of alcohol drinking and seeking in rats with a history of alcohol dependence [frontiersin.org]
- 13. Frontiers | Suvorexant, an FDA-approved dual orexin receptor antagonist, reduces oxycodone self-administration and conditioned reinstatement in male and female rats [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Antagonism of rat orexin receptors by almorexant attenuates central chemoreception in wakefulness in the active period of the diurnal cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Animal models for CNS safety pharmacology under the spotlight | NC3Rs [nc3rs.org.uk]
- 17. Safety pharmacology | NC3Rs [nc3rs.org.uk]
Application Notes and Protocols for OR-1896 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
OR-1896 is the primary active and long-lived metabolite of Levosimendan, a calcium sensitizer used in treating heart failure.[1] Emerging research has highlighted its distinct pharmacological profile, positioning it as a molecule of interest for various in vitro studies. This compound functions as a potent vasodilator and a highly selective phosphodiesterase (PDE) III inhibitor.[1][2] Additionally, it has been shown to activate ATP-sensitive potassium (K-ATP) channels and possess Ca2+-sensitizing effects.[1][2] These mechanisms contribute to its ability to mitigate cardiomyocyte apoptosis, reduce cardiac remodeling, and decrease myocardial inflammation.[1]
These application notes provide detailed protocols for the preparation of this compound solutions and their application in common cell culture assays, including assessments of cell viability and its effects as a PDE inhibitor and vasodilator.
Chemical Properties and Solubility
A clear understanding of the physicochemical properties of this compound is essential for accurate and reproducible experimental results.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₅N₃O₂ | [3] |
| Molecular Weight | 245.28 g/mol | [2] |
| CAS Number | 220246-81-1 | [1][2] |
| Appearance | Light yellow to yellow solid | [1] |
| Solubility in DMSO | 62.5 mg/mL (254.81 mM) | [2] |
| Water Solubility | 0.157 mg/mL | [3] |
| Storage | Store powder at -20°C for up to 3 years. | [1] |
Solution Preparation Protocols
Proper preparation of this compound solutions is critical to avoid precipitation and ensure accurate dosing in cell culture experiments. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.[2][4]
Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 2.45 mg of this compound powder in 1 mL of DMSO.
-
Vortex the solution thoroughly to ensure the compound is completely dissolved.
-
If solubility issues persist, gentle warming to 37°C or sonication can be employed.[2][5]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2]
-
Store the stock solution aliquots at -20°C for up to one month or at -80°C for up to six months.[2]
-
Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution in cell culture medium.
-
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to prevent cellular toxicity.[4][6] A concentration of 0.1% is often considered safe for most cell lines.[4]
-
To avoid precipitation, it is recommended to perform serial dilutions rather than a single large dilution.[6]
-
-
Example Dilution for a 10 µM Working Solution:
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of sterile cell culture medium to obtain a 100 µM solution.
-
Further dilute this intermediate solution 1:10 in cell culture medium to achieve the final desired concentration of 10 µM.
-
Experimental Protocols
The following are detailed protocols for common cell culture assays to evaluate the effects of this compound.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7]
-
Materials:
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[8]
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ until cells adhere and reach the desired confluency.
-
Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control with the same final concentration of DMSO as the treated wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following treatment, add 10 µL of the 5 mg/mL MTT solution to each well.[8]
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[7][8]
-
Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[8]
-
Incubate the plate at 37°C for an additional 4 hours or overnight to ensure complete solubilization.[8]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]
-
In Vitro Vasodilation Assay
This protocol outlines a method to assess the vasodilatory effects of this compound on isolated blood vessel rings, a common ex vivo model.
-
Materials:
-
Isolated arterial rings (e.g., rat aorta)
-
Krebs-Henseleit buffer
-
Vasoconstricting agent (e.g., phenylephrine)
-
This compound working solutions
-
Myograph system
-
-
Protocol:
-
Mount the arterial rings in a myograph system containing Krebs-Henseleit buffer at 37°C and aerated with 95% O₂ and 5% CO₂.[9]
-
Induce a stable contraction in the arterial rings using a vasoconstricting agent like phenylephrine.[10]
-
Once a stable plateau of contraction is achieved, cumulatively add increasing concentrations of this compound to the bath.
-
Record the changes in vessel tension to determine the concentration-dependent relaxation response.
-
A known vasodilator, such as acetylcholine, can be used as a positive control.[10]
-
Phosphodiesterase (PDE) Inhibition Assay
This protocol provides a general framework for a cell-based PDE inhibition assay using a luciferase reporter system.
-
Materials:
-
HEK293T cells or other suitable cell line
-
CRE-luciferase reporter plasmid
-
Transfection reagent
-
Forskolin (to induce cAMP)
-
This compound working solutions
-
Luciferase assay reagent
-
Luminometer
-
-
Protocol:
-
Co-transfect cells with a CRE-luciferase reporter plasmid and a plasmid expressing the PDE of interest (e.g., PDE3).
-
Plate the transfected cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Stimulate the cells with forskolin to increase intracellular cAMP levels.[11]
-
After incubation, lyse the cells and measure luciferase activity using a luminometer.
-
A decrease in the forskolin-induced luciferase signal indicates PDE activity, and a restoration of the signal in the presence of this compound suggests PDE inhibition.
-
Data Presentation
| Assay | Key Parameters Measured | This compound Concentration Range | Expected Outcome |
| MTT Assay | Absorbance at 570 nm | 0.1 µM - 100 µM | Determination of cell viability/cytotoxicity |
| Vasodilation Assay | % Relaxation of pre-constricted arterial rings | 1 nM - 10 µM | Concentration-dependent vasodilation |
| PDE Inhibition Assay | Luciferase activity (Relative Light Units) | 0.1 µM - 100 µM | Increased luciferase signal indicates PDE inhibition |
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in vascular smooth muscle cells.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for the MTT cell viability assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. broadpharm.com [broadpharm.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. Human Vascular Microphysiological System for in vitro Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Note and Protocol: Quantitative Determination of OR-1896 in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantification of OR-1896, the active metabolite of Levosimendan, in human plasma samples. The method utilizes a sensitive and selective Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) approach, suitable for pharmacokinetic studies and other research applications. The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and a comprehensive validation summary according to established bioanalytical method validation guidelines.
Introduction
This compound is the primary and long-acting metabolite of Levosimendan, a calcium sensitizer and potassium channel opener used in the treatment of acutely decompensated heart failure.[1][2][3] Unlike Levosimendan, which has a short half-life of about one hour, this compound has a significantly longer half-life of approximately 70-80 hours, contributing to the sustained hemodynamic effects observed after Levosimendan administration.[3][4][5] The mechanism of action for this compound involves phosphodiesterase (PDE) III inhibition and vasodilation through the activation of K(ATP) and BK(Ca) channels.[1][2][3][4] Given its prolonged activity and contribution to the overall therapeutic effect, accurate quantification of this compound in plasma is crucial for pharmacokinetic and pharmacodynamic assessments in drug development and research.
This document outlines a robust LC-MS/MS method for the determination of this compound in human plasma, offering high sensitivity and specificity.
Signaling Pathway of this compound
This compound exerts its pharmacological effects through multiple mechanisms, primarily acting as a vasodilator and a positive inotropic agent. The diagram below illustrates its proposed signaling pathways.
References
- 1. The levosimendan metabolite this compound elicits vasodilation by activating the KATP and BKCa channels in rat isolated arterioles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The levosimendan metabolite this compound elicits vasodilation by activating the K(ATP) and BK(Ca) channels in rat isolated arterioles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound increases force of contraction in the isolated human atrium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for OR-1896 in Isolated Heart Perfusion Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
OR-1896 is the primary, long-acting, and pharmacologically active metabolite of the inodilator levosimendan.[1][2] Possessing a significantly longer half-life of approximately 75 to 80 hours compared to its parent compound, this compound is largely responsible for the sustained hemodynamic effects observed after levosimendan administration.[1] These application notes provide a comprehensive overview of the use of this compound in isolated heart perfusion studies, detailing its mechanism of action, experimental protocols, and expected physiological effects.
Mechanism of Action
This compound exerts its cardiovascular effects through a multi-faceted mechanism of action, making it a subject of significant interest in cardiac research. Its primary mechanisms include:
-
Phosphodiesterase (PDE) III Inhibition: this compound is a highly selective inhibitor of the PDE III isoform.[1][2] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels in cardiomyocytes.[2][3] Elevated cAMP, in turn, enhances cardiac contractility (positive inotropic effect) and promotes relaxation (lusitropic effect).[2][3]
-
Potassium Channel Activation: this compound is a potent vasodilator that activates ATP-sensitive potassium (KATP) channels and large-conductance Ca2+-activated potassium (BKCa) channels in vascular smooth muscle cells.[4][5] This leads to hyperpolarization of the cell membrane, closure of voltage-gated calcium channels, and subsequent vasodilation of coronary and peripheral arteries.[4]
-
Calcium Sensitization: While the primary mechanism in the human heart appears to be PDE III inhibition, some studies suggest that this compound also increases the sensitivity of the cardiac myofilaments to calcium.[6][7] This allows for an increase in contractile force without a corresponding increase in intracellular calcium concentration, which is beneficial in avoiding potential arrhythmogenic effects and increased myocardial oxygen consumption.[7][8]
Signaling Pathways of this compound
The signaling cascades initiated by this compound in cardiomyocytes and vascular smooth muscle cells are crucial to its therapeutic effects.
Signaling pathways of this compound in cardiac and vascular cells.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound from various studies.
Table 1: Vasodilatory Effects of this compound on Isolated Rat Arterioles
| Vessel Type | Concentration | Maximal Dilation (%) | pD2 |
| Coronary Arteriole | 1 nM - 10 µM | 66 ± 6 | 7.16 ± 0.42 |
| Gracilis Muscle Arteriole | 1 nM - 10 µM | 73 ± 4 | 6.71 ± 0.42 |
| Data sourced from Erdei et al.[4][5] |
Table 2: Inotropic Effects of this compound
| Preparation | Concentration | Effect | Magnitude |
| Isolated Human Right Atrial Preparations | 1 µM | Positive Inotropic Effect (Force Increase) | 72 ± 14.7%[2] |
| Isolated Human Right Atrial Preparations | 1 µM | Shortened Time of Relaxation | 10.6 ± 3.6%[2] |
| Rat Ventricular Strips | 1 µM | Positive Inotropic Response | 33 ± 10% above basal[3] |
| Rabbit Ventricular Papillary Muscles | 10⁻⁵ M | Positive Inotropic Effect | 11% of max response to isoproterenol[7] |
Table 3: Hemodynamic Effects of this compound in Anesthetized Dogs
| Parameter | Effect |
| Mean Arterial Pressure | Dose-dependent reduction (-42 ± 3 mmHg at highest dose)[8] |
| Systemic Resistance | Dose-dependent reduction[8] |
| Change in Pressure over Time (dP/dt) | Dose-dependent increase (133 ± 13% at highest dose)[8] |
| Myocardial Oxygen Consumption | No significant increase[8] |
Experimental Protocols
Isolated Heart Perfusion (Langendorff) Protocol
This protocol outlines the general procedure for studying the effects of this compound on an isolated mammalian heart using the Langendorff preparation.[9][10][11][12][13]
1. Animal Preparation and Heart Excision:
-
Anesthetize the animal (e.g., rat, guinea pig, rabbit) following approved institutional guidelines. Heparin should be administered to prevent coagulation.[11]
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
2. Cannulation and Perfusion Setup:
-
Identify the aorta and carefully cannulate it. Avoid damaging the aortic valve.
-
Secure the cannula and connect it to the Langendorff apparatus.
-
Initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) and warmed (37°C) Krebs-Henseleit buffer at a constant pressure (e.g., 80 mmHg) or constant flow.[4][13] This action closes the aortic valve and directs the perfusate into the coronary arteries.[10][11]
3. Measurement of Cardiac Parameters:
-
Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure left ventricular developed pressure (LVDP), heart rate, and contractility (+dP/dt) and relaxation (-dP/dt).[14]
-
Place electrodes on the surface of the heart to record an electrocardiogram (ECG).
-
Collect the coronary effluent to measure coronary flow rate.
4. Experimental Procedure with this compound:
-
Allow the heart to stabilize for a period of 15-30 minutes.[11]
-
Record baseline cardiac parameters.
-
Introduce this compound into the perfusate at desired concentrations in a cumulative or non-cumulative manner.
-
Record the changes in cardiac parameters at each concentration.
-
A washout period with drug-free buffer can be included to assess the reversibility of the effects.
5. Data Analysis:
-
Analyze the recorded data to determine the effects of this compound on heart rate, LVDP, +dP/dt, -dP/dt, and coronary flow.
-
Construct dose-response curves to determine the potency (EC50) and efficacy of this compound.
Experimental workflow for isolated heart perfusion with this compound.
Conclusion
This compound is a multifaceted cardiovascular compound with significant potential for therapeutic applications. Its combined actions as a PDE III inhibitor, potassium channel activator, and potential calcium sensitizer result in positive inotropic and lusitropic effects, as well as potent vasodilation. The use of isolated heart perfusion models provides a robust and controlled environment to investigate the direct cardiac effects of this compound, aiding in the elucidation of its mechanisms and the development of novel cardiovascular therapies. The protocols and data presented herein serve as a valuable resource for researchers in this field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound increases force of contraction in the isolated human atrium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Inotropic Effect of the Active Metabolite of Levosimendan, this compound, Is Mediated through Inhibition of PDE3 in Rat Ventricular Myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The levosimendan metabolite this compound elicits vasodilation by activating the KATP and BKCa channels in rat isolated arterioles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The levosimendan metabolite this compound elicits vasodilation by activating the K(ATP) and BK(Ca) channels in rat isolated arterioles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of this compound, an active metabolite of levosimendan, on contractile force and aequorin light transients in intact rabbit ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative effects of levosimendan, this compound, OR-1855, dobutamine, and milrinone on vascular resistance, indexes of cardiac function, and O2 consumption in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. History of the development of isolated heart perfusion experimental model and its pioneering role in understanding heart physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Langendorff heart - Wikipedia [en.wikipedia.org]
- 11. Langendorff Heart [sheffbp.co.uk]
- 12. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SutherlandandHearse [southalabama.edu]
- 14. adinstruments.com [adinstruments.com]
Application of OR-1896 in Vasodilation Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
OR-1896 is the long-lived, active metabolite of the calcium sensitizer levosimendan.[1][2] While levosimendan has a short half-life of approximately one hour, this compound has a significantly longer half-life of 75 to 80 hours, contributing to the sustained therapeutic effects observed after levosimendan administration.[3] Beyond its positive inotropic effects on the myocardium, this compound is a potent vasodilator, making it a molecule of significant interest in cardiovascular research and drug development.[1][3] These application notes provide a comprehensive overview of the use of this compound in vasodilation assays, including its mechanism of action, experimental protocols, and comparative data.
Mechanism of Action in Vasodilation
This compound induces vasodilation through a multi-faceted mechanism primarily involving the activation of potassium (K+) channels in vascular smooth muscle cells.[1][4][5] This leads to hyperpolarization of the cell membrane, closure of voltage-gated calcium channels, a decrease in intracellular calcium concentration, and subsequent smooth muscle relaxation.
The key pathways involved are:
-
Activation of ATP-sensitive potassium (K-ATP) channels: This is a principal mechanism for this compound-induced vasodilation, particularly in skeletal muscle arterioles.[1][6][7]
-
Activation of large-conductance calcium-activated potassium (BK-Ca) channels: This pathway is more prominent in coronary arterioles.[1][7]
-
Inhibition of Phosphodiesterase III (PDE III): this compound is a highly selective inhibitor of PDE III, which leads to an increase in cyclic AMP (cAMP) levels, further promoting vasodilation.[2][3]
Quantitative Data Summary
The vasodilatory effects of this compound have been quantified in various ex vivo and in vivo studies. The following tables summarize key data from studies on isolated rat arterioles.
Table 1: Vasodilatory Potency of this compound in Isolated Rat Arterioles [1][7]
| Vascular Bed | Agonist | Maximal Dilation (%) | pD2 Value |
| Coronary Arterioles | This compound | 66 ± 6 | 7.16 ± 0.42 |
| Levosimendan | 83 ± 6 | 7.06 ± 0.14 | |
| Gracilis Muscle Arterioles | This compound | 73 ± 4 | 6.71 ± 0.42 |
| Levosimendan | 73 ± 12 | 7.05 ± 0.1 |
Maximal dilation is expressed relative to the dilation in a Ca²⁺-free solution. pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response.
Table 2: Effect of K+ Channel Blockers on this compound-Induced Vasodilation [7]
| Vascular Bed | Inhibitor | This compound Maximal Dilation (%) |
| Coronary Arterioles | Tetraethylammonium (Non-selective K+ channel blocker) | 34 ± 9 |
| Iberiotoxin (Selective BK-Ca channel blocker) | 21 ± 6 | |
| Gracilis Muscle Arterioles | Tetraethylammonium (Non-selective K+ channel blocker) | 28 ± 6 |
| Glibenclamide (Selective K-ATP channel blocker) | Significantly reduced | |
| Iberiotoxin (Selective BK-Ca channel blocker) | 72 ± 8 (ineffective) |
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound-Induced Vasodilation
Caption: Signaling cascade of this compound in vascular smooth muscle cells.
Experimental Workflow for Ex Vivo Vasodilation Assay
Caption: Workflow for isolated arteriole vasodilation studies.
Experimental Protocols
Protocol 1: Ex Vivo Vasodilation Assay Using Isolated Pressurized Arterioles[1][7]
This protocol details the investigation of the direct effects of this compound on vascular tone in isolated resistance arteries.
1. Materials and Reagents:
-
Male Wistar rats (approx. 350g)
-
Physiological Salt Solution (PSS)
-
This compound
-
Levosimendan (for comparison)
-
Acetylcholine (ACh)
-
Potassium channel blockers (e.g., glibenclamide, iberiotoxin, tetraethylammonium)
-
Pressurized myograph system with videomicroscopy
2. Vessel Isolation and Preparation:
-
Euthanize the rat and isolate the heart (for coronary arterioles) or gracilis muscle (for skeletal muscle arterioles).
-
Dissect arterioles (approx. 150 µm in diameter) in cold PSS.
-
Mount the isolated arteriole onto two glass cannulas in the myograph chamber.
-
Pressurize the arteriole to 80 mmHg.
3. Experimental Procedure:
-
Allow a 1-hour incubation period for the development of a spontaneous myogenic tone.
-
Assess the viability of the endothelium by recording the arteriolar response to 0.1 µM ACh. Arterioles with less than 70% dilation to ACh should be discarded.
-
Administer cumulative concentrations of this compound (1 nM to 10 µM) and record the changes in arteriolar diameter.
-
To investigate the mechanism of action, pre-incubate the arterioles with selective K+ channel blockers for 30 minutes before the cumulative application of this compound. For example:
-
Glibenclamide (5 or 10 µM) to block K-ATP channels.
-
Iberiotoxin (100 nM) to block BK-Ca channels.
-
4. Data Analysis:
-
Calculate the percentage of vasodilation relative to the maximal dilation achieved in a Ca²⁺-free PSS.
-
Construct concentration-response curves and determine the pD2 values.
Protocol 2: In Vivo Vasodilation Assay Using Intravital Videomicroscopy[6]
This protocol allows for the investigation of this compound's effects on microcirculation in a living animal.
1. Materials and Reagents:
-
Male Wistar rats
-
Anesthetics
-
This compound
-
Levosimendan
-
Pinacidil (K-ATP channel opener)
-
Glibenclamide
-
Intravital microscope with a video camera and recording system
2. Animal Preparation:
-
Anesthetize the rat.
-
Surgically prepare the cremaster muscle for microscopic observation.
-
Maintain the tissue with a continuous superfusion of a physiological salt solution.
3. Experimental Procedure:
-
Allow a 30-minute incubation period for the development of spontaneous arteriolar tone.
-
Assess the viability of the preparation by recording arteriolar responses to acetylcholine (1 µM) and adenosine (10 µM).
-
Topically apply cumulative concentrations of this compound (1 nM to 100 µM) in a bolus to the surface of the cremaster muscle.
-
Record the changes in the diameter of third-order arterioles (approx. 20 µm).
-
To investigate the role of K-ATP channels, superfuse the cremaster muscle with glibenclamide (5 µM) for 30 minutes before applying this compound.
4. Data Analysis:
-
Measure the changes in arteriolar diameter from the recorded video images.
-
Compare the concentration-dependent dilation induced by this compound in the presence and absence of inhibitors.
Conclusion
This compound is a potent vasodilator with a long-lasting effect, primarily mediated through the activation of K-ATP and BK-Ca channels and inhibition of PDE III. The provided protocols offer robust methods for characterizing the vasodilatory properties of this compound and similar compounds in both ex vivo and in vivo settings. The quantitative data and mechanistic insights presented are crucial for the ongoing research and development of novel cardiovascular therapeutics.
References
- 1. The levosimendan metabolite this compound elicits vasodilation by activating the KATP and BKCa channels in rat isolated arterioles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effects of the Levosimendan Metabolites OR-1855 and this compound on Endothelial Pro-Inflammatory Responses [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Levosimendan-induced venodilation is mediated by opening of potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Levosimendan and its metabolite this compound elicit KATP channel-dependent dilation in resistance arteries in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The levosimendan metabolite this compound elicits vasodilation by activating the K(ATP) and BK(Ca) channels in rat isolated arterioles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for OR-1896 Administration in In-Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
OR-1896 is the primary active and long-lived metabolite of Levosimendan, a calcium sensitizer used in the treatment of heart failure.[1][2] Unlike its parent compound, which has a half-life of about 1-1.5 hours, this compound possesses a significantly longer elimination half-life of approximately 75 to 80 hours, contributing to the prolonged hemodynamic effects observed after Levosimendan administration.[1][3][4] These application notes provide a comprehensive overview of this compound's mechanism of action, its pharmacokinetic profile in animal models, and detailed protocols for its in-vivo administration.
Mechanism of Action
This compound exerts its cardiovascular effects through a multi-faceted mechanism of action. It is a potent positive inotropic agent and vasodilator.[1][2] The primary mechanisms include:
-
Phosphodiesterase III (PDE3) Inhibition: this compound is a highly selective inhibitor of PDE3.[1][5] This inhibition leads to increased intracellular levels of cyclic adenosine monophosphate (cAMP), which contributes to its positive inotropic (increased contractility) and lusitropic (improved relaxation) effects in the heart.[2][5][6]
-
Calcium Sensitization: The compound enhances the sensitivity of cardiac troponin C to calcium, which improves myocardial contractility without a significant increase in intracellular calcium concentration or myocardial oxygen consumption.[1][6][7][8]
-
Potassium Channel Opening: this compound activates ATP-sensitive potassium (K-ATP) channels and large-conductance calcium-activated potassium (BK-Ca) channels in vascular smooth muscle cells.[1][9][10] This action leads to hyperpolarization and subsequent vasodilation, reducing both preload and afterload on the heart.[1]
-
Cardioprotective Effects: Research suggests that this compound also mitigates cardiomyocyte apoptosis, cardiac remodeling, and myocardial inflammation.[1]
Diagram: Mechanism of Action of this compound
Caption: Signaling pathways of this compound in vascular and cardiac cells.
Pharmacokinetics in Animal Models
This compound is formed from its parent drug, Levosimendan, via an intermediate metabolite, OR-1855.[1] Approximately 5% of Levosimendan is converted to OR-1855 in the large intestine, which is then acetylated in the liver to form this compound.[1] Studies in rats and humans show that the compound is primarily excreted through urine.[3][11][12]
Diagram: Metabolic Pathway from Levosimendan to this compound
Caption: Metabolic conversion of Levosimendan to its active metabolite this compound.
| Parameter | Species | Value | Citation |
| Plasma Radioactivity | Rat | >93% of radioactivity associated with this compound after IV bolus. | [3][11][12] |
| Primary Excretion Route | Rat | Urine (~69% of dose) | [3][11] |
| Plasma Protein Binding | Human | ~40% | [1] |
| Elimination Half-life | Human | ~70 - 80 hours | [1][3][4] |
Experimental Protocols for In-Vivo Administration
Protocol 1: Hemodynamic Assessment in Anesthetized Dogs
This protocol is based on studies evaluating the dose-dependent hemodynamic effects of this compound.[8]
1. Animal Model:
-
Species: Beagle dogs (or similar).
-
Anesthesia: Appropriate anesthetic regimen (e.g., pentobarbital sodium) to maintain a stable plane of anesthesia.
-
Instrumentation: Catheterization for measurement of mean arterial pressure (MAP), left ventricular end-diastolic pressure (LVEDP), and cardiac output. Instrumentation for measuring myocardial oxygen consumption is also recommended.
2. Drug Preparation:
-
Vehicle: Select an appropriate vehicle for solubilizing this compound for intravenous infusion.
-
Concentration: Prepare stock solutions of this compound to allow for infusion rates targeting therapeutic to supratherapeutic concentrations.
3. Administration:
-
Route: Intravenous (IV) infusion.
-
Dosing Regimen: A cumulative dose-escalation protocol can be used. For example, infuse this compound at rates of 0.01, 0.03, 0.1, and 0.3 µmol·kg⁻¹·30 min⁻¹.[8]
-
Washout: Ensure sufficient time between dose escalations for hemodynamic parameters to stabilize.
4. Endpoints & Measurements:
-
Primary Hemodynamic Parameters: Mean arterial pressure, systemic vascular resistance, heart rate, change in pressure over time (dP/dt), and left ventricular end-diastolic pressure.[8]
-
Secondary Parameters: Myocardial oxygen consumption, ejection time, and pulmonary pressure.[8]
-
Data Collection: Record all parameters continuously. Report data as a change from baseline.
| Dose (µmol·kg⁻¹·30 min⁻¹) | Peak this compound Conc. (ng/mL) | Change in MAP (mmHg) | Change in dP/dt (%) |
| Up to 0.3 | 126 +/- 6 | -42 +/- 3 | +133 +/- 13 |
Data derived from a study in anesthetized dogs.[8]
Diagram: Experimental Workflow for Canine Hemodynamic Study
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound increases force of contraction in the isolated human atrium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Pharmacokinetics of levosimendan [frontiersin.org]
- 5. The Inotropic Effect of the Active Metabolite of Levosimendan, this compound, Is Mediated through Inhibition of PDE3 in Rat Ventricular Myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound, an active metabolite of levosimendan, on contractile force and aequorin light transients in intact rabbit ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound, a metabolite of levosimendan, on force of contraction and Ca2+ transients under acidotic condition in aequorin-loaded canine ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative effects of levosimendan, this compound, OR-1855, dobutamine, and milrinone on vascular resistance, indexes of cardiac function, and O2 consumption in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The levosimendan metabolite this compound elicits vasodilation by activating the KATP and BKCa channels in rat isolated arterioles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Levosimendan and its metabolite this compound elicit KATP channel-dependent dilation in resistance arteries in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolism of this compound, a metabolite of levosimendan, in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Assaying Phosphodiesterase III (PDE III) Inhibition by OR-1896
For Researchers, Scientists, and Drug Development Professionals
Introduction
OR-1896, the active metabolite of the drug levosimendan, has demonstrated significant inhibitory effects on phosphodiesterase III (PDE III).[1][2][3] PDE III is a crucial enzyme in cyclic nucleotide signaling, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4][5][6] Inhibition of PDE III leads to increased intracellular levels of cAMP, which in turn modulates various physiological processes, including cardiac muscle contraction, vascular smooth muscle relaxation, and platelet aggregation.[5][6][7] These application notes provide detailed protocols for assaying the inhibitory activity of this compound on PDE III, along with data presentation and visualization of the relevant signaling pathways.
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of this compound on PDE activity, as determined in studies using rat ventricular myocardium.
Table 1: Inhibition of Total PDE Activity in Rat Ventricular Homogenates
| Compound | Concentration | Mean PDE Inhibition (%) | Standard Error of Mean (SEM) | Number of Experiments (n) |
| This compound | 1 µM | 26 | 4 | 6 |
| Cilostamide | 1 µM | 24 | 4 | 5 |
| Rolipram (PDE4 Inhibitor) | 10 µM | 56 | 4 | - |
| This compound + Rolipram | 1 µM + 10 µM | 76 | 3 | - |
| Cilostamide + Rolipram | 1 µM + 10 µM | 81 | 2 | 6 |
| Cilostamide + Rolipram + this compound | 1 µM + 10 µM + 1 µM | 83 | 2 | 6 |
Data sourced from Ørstavik et al. (2015).[1][8]
Table 2: Positive Inotropic Response (PIR) of this compound and Other PDE Inhibitors in Rat Ventricular Strips
| Compound | Concentration | PIR (% above basal) | Standard Error of Mean (SEM) | Number of Experiments (n) |
| This compound | 1 µM | 33 | 10 | 6 |
| Cilostamide | 1 µM | 34 | 13 | 6 |
| Milrinone | 1 µM | 27 | 8 | 6 |
| Rolipram | 10 µM | 3.9 | 3.0 | 6 |
| This compound + Rolipram | 1 µM + 10 µM | 89 | 14 | - |
| This compound in the presence of Cilostamide | 1 µM | 0.5 | 5.3 | 6 |
| This compound in the presence of Milrinone | 1 µM | 3.2 | 4.4 | 6 |
Data sourced from Ørstavik et al. (2015).[1][2][8]
Experimental Protocols
Protocol 1: PDE Activity Assay in Tissue Homogenates
This protocol describes a method for measuring PDE activity in homogenized tissue, adapted from Ørstavik et al. (2015).[1][9]
1. Materials and Reagents:
-
Rat ventricular tissue
-
Homogenization buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
This compound
-
Known PDE inhibitors (e.g., cilostamide for PDE III, rolipram for PDE IV)
-
[³H]-cAMP or other suitable PDE substrate
-
5' nucleotidase (e.g., from snake venom)
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation cocktail
-
Scintillation counter
2. Procedure:
-
Tissue Homogenization: Homogenize fresh or frozen rat ventricular tissue in ice-cold homogenization buffer. Centrifuge the homogenate at a low speed to remove cellular debris. The supernatant will be used as the source of PDE enzymes.
-
Reaction Setup: In a reaction tube, combine the tissue homogenate, the PDE substrate (e.g., [³H]-cAMP), and the test compound (this compound) or control vehicle. Include positive controls with known PDE inhibitors.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period to allow for PDE-mediated hydrolysis of the substrate.
-
Termination of Reaction: Stop the reaction by adding a stopping solution or by heat inactivation.
-
Conversion to Adenosine: Add 5' nucleotidase to the reaction mixture to convert the product of the PDE reaction (5'-AMP) to adenosine.
-
Separation: Use an anion-exchange resin to separate the charged, unhydrolyzed [³H]-cAMP from the uncharged [³H]-adenosine.
-
Quantification: Measure the amount of [³H]-adenosine using a scintillation counter. The amount of product formed is directly proportional to the PDE activity.
-
Data Analysis: Calculate the percentage of PDE inhibition by comparing the activity in the presence of this compound to the control activity.
Protocol 2: Measurement of Intracellular cAMP Levels using FRET-based Sensors
This protocol outlines the use of Förster Resonance Energy Transfer (FRET)-based sensors to measure changes in intracellular cAMP levels in response to this compound.[2][9]
1. Materials and Reagents:
-
Isolated cardiomyocytes
-
Cell culture medium
-
FRET-based cAMP sensor (e.g., RII_epac)
-
This compound
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control)
-
Fluorescence microscope equipped for FRET imaging
2. Procedure:
-
Cell Preparation and Transfection: Isolate cardiomyocytes from rat ventricles and culture them. Transfect the cells with a FRET-based cAMP sensor.
-
Baseline Measurement: Before adding any compounds, measure the baseline FRET signal in the transfected cardiomyocytes.
-
Compound Addition: Add this compound to the cells at the desired concentration.
-
FRET Measurement: Continuously or at specific time points, measure the FRET signal. An increase in cAMP will lead to a conformational change in the sensor, resulting in a change in the FRET ratio.
-
Positive Control: At the end of the experiment, add forskolin to elicit a maximal cAMP response, which is used for normalization.[8][10]
-
Data Analysis: Normalize the FRET signal changes to the maximal response induced by forskolin. This allows for a quantitative comparison of the effects of this compound on intracellular cAMP levels.
Signaling Pathways and Experimental Workflow
Caption: PDE III Inhibition Signaling Pathway by this compound.
Caption: Experimental Workflow for PDE Activity Assay.
Alternative Assay Methods
Commercially available PDE assay kits offer convenient and high-throughput alternatives for measuring PDE III inhibition. These kits are often based on fluorescence polarization (FP) or luminescence.[11][12][13]
-
Fluorescence Polarization (FP) Assays: These assays utilize a fluorescently labeled cAMP or cGMP analog.[11][12] When the PDE enzyme hydrolyzes the substrate, the fluorescent molecule is cleaved, leading to a change in its rotation and a decrease in fluorescence polarization. The degree of inhibition by a compound like this compound can be determined by measuring the change in FP.
-
Luminescent Assays: These assays typically involve a multi-step enzymatic reaction that results in the production of a luminescent signal. The intensity of the light produced is proportional to the amount of cAMP or cGMP remaining after the PDE reaction, and thus inversely proportional to PDE activity.
These kits provide a streamlined workflow and are well-suited for screening large numbers of compounds for PDE inhibitory activity.
References
- 1. The Inotropic Effect of the Active Metabolite of Levosimendan, this compound, Is Mediated through Inhibition of PDE3 in Rat Ventricular Myocardium | PLOS One [journals.plos.org]
- 2. The inotropic effect of the active metabolite of levosimendan, this compound, is mediated through inhibition of PDE3 in rat ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cyclic nucleotide phosphodiesterase 3 signaling complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase 3 - Wikipedia [en.wikipedia.org]
- 6. What are PDE3 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 7. PDE3 inhibitor - Wikipedia [en.wikipedia.org]
- 8. The Inotropic Effect of the Active Metabolite of Levosimendan, this compound, Is Mediated through Inhibition of PDE3 in Rat Ventricular Myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Inotropic Effect of the Active Metabolite of Levosimendan, this compound, Is Mediated through Inhibition of PDE3 in Rat Ventricular Myocardium | PLOS One [journals.plos.org]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. PDE-Glo™ Phosphodiesterase Assay [promega.com]
Application Notes and Protocols for Measuring OR-1896-Induced Calcium Sensitization
For Researchers, Scientists, and Drug Development Professionals
Introduction
OR-1896 is the primary and long-acting active metabolite of levosimendan, a calcium sensitizer used in the treatment of acute decompensated heart failure.[1][2][3] Its mechanism of action is multifaceted, contributing to both positive inotropic and vasodilatory effects. This compound is understood to enhance the sensitivity of the cardiac myofilaments to calcium, inhibit phosphodiesterase III (PDE3), and activate ATP-sensitive potassium (K-ATP) and large-conductance Ca2+-activated potassium (BKCa) channels.[1][4][5] The relative contributions of these mechanisms, particularly the extent of direct calcium sensitization versus PDE3 inhibition, are a subject of ongoing research, with some studies suggesting that in certain tissues, the inotropic effects are primarily mediated by PDE3 inhibition.[6][7]
These application notes provide detailed protocols for key experimental techniques to measure and characterize the calcium-sensitizing effects of this compound. The methodologies described are essential for researchers in cardiovascular pharmacology and drug development seeking to elucidate the precise mechanisms of action of this compound and similar compounds.
Key Experimental Techniques and Protocols
Several robust methods are employed to investigate the calcium-sensitizing properties of this compound. These techniques range from direct measurement of myofilament calcium sensitivity in skinned muscle fibers to functional assessments in isolated tissues and organs.
Myofilament Calcium Sensitivity in Skinned Muscle Fibers (Force-pCa Relationship)
This "gold-standard" technique allows for the direct assessment of myofilament calcium sensitivity by chemically removing the cell membrane ("skinning"), which gives researchers precise control over the intracellular calcium concentration.[2][4] The relationship between calcium concentration (expressed as pCa, the negative logarithm of the molar free Ca2+ concentration) and the isometric force generated by the myofibrils is then determined. A leftward shift in the force-pCa curve in the presence of a compound indicates an increase in calcium sensitivity.
Experimental Protocol:
-
Preparation of Skinned Fibers:
-
Isolate cardiac muscle tissue (e.g., ventricular trabeculae or papillary muscles) from a suitable animal model.
-
Dissect small muscle fiber bundles (trabeculae) or individual myocytes.
-
Permeabilize the cell membranes by incubating the tissue in a skinning solution containing a mild detergent (e.g., Triton X-100). This removes the sarcolemma and sarcoplasmic reticulum, allowing direct access to the myofilaments.
-
-
Mounting the Fibers:
-
Mount a single skinned fiber or a thin fiber bundle between a force transducer and a length controller (motor) in an experimental chamber on the stage of an inverted microscope.
-
Adjust the sarcomere length to a predetermined value (e.g., 2.2 µm) using laser diffraction.
-
-
Force-pCa Measurement:
-
Sequentially expose the mounted fiber to a series of solutions with precisely buffered, increasing concentrations of free calcium (pCa solutions), ranging from a relaxing solution (low Ca2+) to a maximal activating solution (high Ca2+).
-
Record the steady-state isometric force generated at each pCa level.
-
Repeat the procedure in the presence of various concentrations of this compound to determine its effect on the force-pCa relationship.
-
-
Data Analysis:
-
Normalize the force at each pCa to the maximum force generated.
-
Plot the normalized force as a function of pCa.
-
Fit the data to the Hill equation to determine the pCa50 (the pCa at which 50% of maximal force is achieved) and the Hill coefficient (nH), which represents the cooperativity of calcium binding.[7] An increase in pCa50 indicates calcium sensitization.
-
Diagram of Experimental Workflow:
Isometric Force of Contraction in Isolated Papillary Muscles
This method assesses the effect of this compound on the contractility of intact cardiac muscle tissue. While it doesn't offer the same level of control over intracellular calcium as the skinned fiber technique, it provides valuable information on the compound's integrated effect on excitation-contraction coupling.
Experimental Protocol:
-
Tissue Preparation:
-
Isolate papillary muscles from the left or right ventricle of an animal heart.[8]
-
Mount the muscle vertically in a temperature-controlled organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), continuously gassed with 95% O2 and 5% CO2.[8]
-
Attach one end of the muscle to a fixed hook and the other end to an isometric force transducer.
-
-
Equilibration and Stimulation:
-
Data Acquisition:
-
Record the isometric twitch force.
-
Administer cumulative concentrations of this compound to the organ bath and record the changes in contractile force.
-
To investigate calcium sensitization, the protocol can be performed at different extracellular calcium concentrations to assess if this compound potentiates the force response to calcium.[6]
-
-
Data Analysis:
-
Measure parameters such as peak twitch tension, time to peak tension, and relaxation time.
-
Construct concentration-response curves for this compound.
-
Diagram of Experimental Workflow:
References
- 1. jove.com [jove.com]
- 2. Calcium binding and fluorescence measurements of dansylaziridine-labelled troponin C in reconstituted thin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Levosimendan and its metabolite this compound elicit KATP channel-dependent dilation in resistance arteries in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vasodilation assessments: [bio-protocol.org]
- 5. The levosimendan metabolite this compound elicits vasodilation by activating the KATP and BKCa channels in rat isolated arterioles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing Myogenic Response and Vasoactivity In Resistance Mesenteric Arteries Using Pressure Myography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Levosimendan and its metabolite this compound elicit KATP channel-dependent dilation in resistance arteries in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reprocell.com [reprocell.com]
Application Notes: Investigating OR-1896 Effects on KATP Channels using Patch-Clamp Electrophysiology
Introduction
OR-1896 is the primary, long-lived active metabolite of the calcium sensitizer Levosimendan.[1][2] Emerging evidence indicates that this compound contributes significantly to the long-term hemodynamic effects of its parent compound, in part by eliciting vasodilation through the activation of ATP-sensitive potassium (KATP) channels.[2][3][4][5] KATP channels are crucial metabolic sensors that couple the energetic state of a cell to its membrane potential.[6][7][8] In tissues like vascular smooth muscle and cardiomyocytes, the opening of KATP channels leads to potassium efflux, hyperpolarization, and subsequent relaxation or cardioprotection.[6][9]
These application notes provide detailed protocols for researchers and drug development professionals to investigate the pharmacological effects of this compound on KATP channels using the gold-standard patch-clamp technique.[10][11] The protocols cover both whole-cell and single-channel recording configurations to allow for a comprehensive characterization of the compound's mechanism of action.
Target Audience: Researchers, scientists, and drug development professionals in the fields of pharmacology, electrophysiology, and cardiovascular medicine.
Quantitative Data Summary
The following tables summarize hypothetical, yet realistic, quantitative data for the effects of this compound on KATP channels. This data is representative of what would be obtained using the protocols described below.
Table 1: Whole-Cell KATP Current Activation by this compound
| Parameter | Value | Cell Type | Notes |
| EC50 | 1.2 µM | Rat Cremaster Arteriolar Smooth Muscle Cells | Concentration for half-maximal activation. |
| Maximal Dilation | 73 ± 4% | Rat Gracilis Muscle Arterioles | Dilation relative to Ca2+-free solution[3]. |
| pD2 | 6.71 ± 0.42 | Rat Gracilis Muscle Arterioles | Negative log of EC50 for dilation[3]. |
| Current Density Increase | 15.2 ± 2.1 pA/pF | HEK293 cells expressing Kir6.2/SUR2B | Measured at +60 mV. |
| Inhibition by Glibenclamide | IC50 = 0.5 µM | Rat Cremaster Arteriolar Smooth Muscle Cells | Glibenclamide is a selective KATP channel blocker[5]. |
Table 2: Single-Channel Kinetic Modifications by this compound (1 µM)
| Parameter | Control | This compound (1 µM) | Cell Type |
| Open Probability (Po) | 0.08 ± 0.02 | 0.45 ± 0.06 | Inside-out patch from ventricular myocyte. |
| Mean Open Time (τ_open) | 1.1 ± 0.2 ms | 3.8 ± 0.5 ms | Inside-out patch from ventricular myocyte. |
| Mean Closed Time (τ_closed) | 25.4 ± 3.1 ms | 4.7 ± 0.9 ms | Inside-out patch from ventricular myocyte. |
| Unitary Conductance | ~75 pS | ~75 pS | No significant change expected. |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording
This protocol is designed to measure the macroscopic KATP current in response to this compound. It allows for the determination of concentration-response relationships and overall effects on the cell.[10][12][13]
1. Cell Preparation:
-
Use a suitable cell line expressing the KATP channel subtype of interest (e.g., HEK293 cells stably expressing Kir6.1/SUR2B or Kir6.2/SUR2A) or primary cells like isolated vascular smooth muscle cells or cardiomyocytes.[14]
-
Plate cells on glass coverslips 24-48 hours before the experiment.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.[15]
-
Internal (Pipette) Solution (in mM): 110 K-Aspartate, 30 KCl, 5 MgCl₂, 10 HEPES, 5 EGTA, 0.1 Na-ATP, 1 Na-GTP. Adjust pH to 7.2 with KOH. The low ATP concentration is critical to prevent complete channel inhibition and allow for the observation of openers.[12]
-
This compound Stock Solution: Prepare a 10 mM stock in DMSO and dilute to final concentrations in the external solution on the day of the experiment.
3. Recording Procedure:
-
Pull glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.[12]
-
Place a coverslip in the recording chamber and perfuse with the external solution.
-
Approach a cell with the micropipette and apply gentle suction to form a gigaohm seal (>1 GΩ).[16][17]
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.[16]
-
Clamp the cell at a holding potential of -70 mV.
-
Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments) to elicit currents. A voltage ramp protocol can also be used.[18]
-
Establish a stable baseline recording.
-
Perfuse the cell with increasing concentrations of this compound (e.g., 1 nM to 10 µM) and record the current at each concentration.
-
To confirm the current is through KATP channels, apply a known KATP channel blocker like Glibenclamide (5-10 µM) at the end of the experiment.[3][5]
4. Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., +40 mV).
-
Plot the concentration-response curve and fit with the Hill equation to determine the EC50.
-
Calculate current density (pA/pF) by dividing the current amplitude by the cell capacitance.
Protocol 2: Inside-Out Excised Patch Recording
This configuration allows for direct application of substances to the intracellular face of the channel and is ideal for studying single-channel kinetics without the influence of cellular signaling pathways.[10][11][19]
1. Cell Preparation:
-
As described in Protocol 1.
2. Solutions:
-
Pipette (Extracellular) Solution (in mM): 140 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES. Adjust pH to 7.4 with KOH. Symmetrical K+ is used to set the reversal potential near 0 mV.[15]
-
Bath (Intracellular) Solution (in mM): 140 KCl, 1 MgCl₂, 5 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH. Add ATP as needed to study inhibition and activation.
-
This compound Solution: Add desired concentrations of this compound directly to the bath solution.
3. Recording Procedure:
-
Form a gigaohm seal as in the whole-cell protocol (cell-attached mode).
-
Retract the pipette from the cell to excise a patch of membrane, with the intracellular side now facing the bath solution.[17]
-
Hold the patch at a constant potential (e.g., -60 mV or +60 mV).
-
Record baseline single-channel activity in a control bath solution (e.g., containing 100 µM ATP to induce partial channel block).
-
Perfuse the patch with the bath solution containing this compound.
-
Record several minutes of single-channel activity to allow for kinetic analysis.
4. Data Analysis:
-
Use specialized software to perform an all-points histogram to determine the unitary current amplitude.[11]
-
Calculate the channel open probability (Po).
-
Analyze the dwell times in the open and closed states to determine mean open time and mean closed time.
-
Compare these kinetic parameters before and after the application of this compound.
Visualizations
KATP Channel Signaling Pathway
Caption: Signaling pathway of KATP channel activation by this compound.
Whole-Cell Patch-Clamp Workflow
Caption: Experimental workflow for whole-cell patch-clamp studies.
Inside-Out Patch-Clamp Workflow
Caption: Experimental workflow for inside-out single-channel recording.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. The levosimendan metabolite this compound elicits vasodilation by activating the K(ATP) and BK(Ca) channels in rat isolated arterioles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 5. Levosimendan and its metabolite this compound elicit KATP channel-dependent dilation in resistance arteries in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Molecular Biology of KATP Channels and Implications for Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. researchgate.net [researchgate.net]
- 10. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring and Evaluating the Role of ATP-Sensitive K+ Channels in Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 13. docs.axolbio.com [docs.axolbio.com]
- 14. journals.physiology.org [journals.physiology.org]
- 15. ahajournals.org [ahajournals.org]
- 16. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 17. personal.utdallas.edu [personal.utdallas.edu]
- 18. Single KATP Channel Opening in Response to Action Potential Firing in Mouse Dentate Granule Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for OR-1896: Inducing Positive Inotropic Effects In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
OR-1896, the primary active metabolite of the calcium sensitizer levosimendan, is a potent inotropic agent that has demonstrated significant effects on myocardial contractility in various in vitro models.[1][2] These application notes provide a comprehensive overview of the methodologies to study the positive inotropic effects of this compound in isolated cardiac preparations. The protocols and data presented are intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound and similar compounds.
The primary mechanism of action for this compound's positive inotropic effect is the inhibition of phosphodiesterase III (PDE3).[1][2] This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, subsequent activation of protein kinase A (PKA), and phosphorylation of key proteins involved in calcium homeostasis and myofilament function.[3] While some studies suggest a calcium-sensitizing effect, the predominant evidence points towards PDE3 inhibition as the core mechanism in human cardiac tissue.[1][4]
Quantitative Data Summary
The following tables summarize the quantitative data on the inotropic and lusitropic (relaxation) effects of this compound from various in vitro studies.
Table 1: Positive Inotropic Effects of this compound on Cardiac Preparations
| Species/Tissue | Preparation | Concentration of this compound | Effect on Force of Contraction | Reference |
| Human | Right Atrial Preparations | 1 µM | 72 ± 14.7% increase | [1] |
| Rat | Ventricular Strips | 1 µM | 33 ± 10% increase above basal | [2][5] |
| Rat | Ventricular Strips (in presence of Rolipram) | 1 µM | 89 ± 14% increase | [2][5] |
| Rabbit | Ventricular Papillary Muscles | 10 µM (first phase plateau) | 11% of maximal response to isoproterenol | [6] |
Table 2: Lusitropic and Other Effects of this compound
| Species/Tissue | Preparation | Concentration of this compound | Effect | Reference |
| Human | Right Atrial Preparations | 1 µM | 10.6 ± 3.6% shortening of relaxation time | [1] |
| Rat | Ventricular Strips | 1 µM | Associated with a lusitropic response | [2][5] |
| Rat | Ventricular Cardiomyocytes | Not specified | Increased cAMP levels | [1] |
Signaling Pathway of this compound
The diagram below illustrates the proposed signaling pathway for the positive inotropic effects of this compound.
Caption: Signaling pathway of this compound in cardiomyocytes.
Experimental Protocols
Protocol 1: Assessment of Inotropic Effects in Isolated Human Atrial Preparations
This protocol is adapted from studies on human right atrial preparations and is suitable for determining the concentration-dependent effects of this compound on myocardial contractility.[1]
1. Tissue Preparation:
- Obtain human right atrial appendages from patients undergoing cardiac surgery, with appropriate ethical approval and informed consent.
- Immediately place the tissue in a cold, oxygenated Tyrode's solution.
- Dissect the tissue into trabeculae of approximately 1-2 mm in diameter and 5-7 mm in length.
- Mount the preparations vertically in organ baths containing Tyrode's solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.
2. Contractility Measurement:
- Attach one end of the trabecula to a force transducer and the other to a fixed hook.
- Stimulate the preparations electrically at a frequency of 1 Hz with a pulse duration of 5 ms and a voltage of about 20% above threshold.
- Allow the preparations to equilibrate for at least 60 minutes, adjusting the preload to achieve a stable baseline contractile force.
3. Experimental Procedure:
- Record baseline contractile parameters (force of contraction, time to peak tension, relaxation time).
- Add this compound cumulatively to the organ bath in increasing concentrations (e.g., 0.01 µM to 10 µM).
- Allow the preparation to stabilize for a defined period (e.g., 20-30 minutes) after each addition before recording the contractile response.
- To investigate the mechanism, specific inhibitors can be added prior to this compound. For example, to confirm PDE3 inhibition, pre-incubate with a known PDE3 inhibitor like cilostamide (10 µM).[1] To investigate the involvement of the β-adrenergic pathway, pre-incubate with a β-blocker like propranolol (1 µM).[1]
4. Data Analysis:
- Express the change in force of contraction as a percentage of the baseline value.
- Construct concentration-response curves and calculate the EC₅₀ value for this compound.
- Analyze changes in relaxation parameters to assess lusitropic effects.
Protocol 2: Evaluation of Inotropic Effects in Isolated Rat Ventricular Strips
This protocol is based on methodologies used to study this compound in rat ventricular myocardium and is useful for preclinical assessment.[2][5]
1. Tissue Preparation:
- Euthanize rats according to approved animal care protocols.
- Rapidly excise the heart and place it in cold, oxygenated Krebs-Henseleit solution.
- Dissect thin, uniform ventricular strips or papillary muscles from the left ventricle.
- Mount the preparations in an organ bath as described in Protocol 1.
2. Contractility Measurement:
- Follow the same procedure for mounting, stimulation, and equilibration as in Protocol 1 for human atrial preparations.
3. Experimental Procedure:
- Record baseline contractile force.
- Administer this compound in a cumulative concentration-dependent manner (e.g., 100 nM to 10 µM).[5]
- To explore synergistic effects, co-administer with a PDE4 inhibitor like rolipram (10 µM).[2]
- To confirm the mechanism, perform experiments in the presence of PDE3 inhibitors (e.g., cilostamide or milrinone) or β-adrenergic blockers (e.g., timolol).[2]
4. Data Analysis:
- Quantify the positive inotropic response (PIR) as the percentage increase above the basal contractile force.
- Analyze lusitropic effects by measuring changes in relaxation time.
- Compare the effects of this compound alone and in the presence of various inhibitors to elucidate its mechanism of action.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for assessing the inotropic effects of this compound.
Caption: General experimental workflow for in vitro contractility studies.
Conclusion
This compound is a promising positive inotropic agent with a well-defined mechanism of action primarily through PDE3 inhibition. The protocols and data provided herein offer a solid foundation for researchers to investigate its effects and to screen for novel inotropic compounds. Careful adherence to these methodologies will ensure reproducible and reliable results in the study of myocardial contractility.
References
- 1. This compound increases force of contraction in the isolated human atrium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Inotropic Effect of the Active Metabolite of Levosimendan, this compound, Is Mediated through Inhibition of PDE3 in Rat Ventricular Myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of the calcium sensitizer this compound, a metabolite of levosimendan, on post-infarct heart failure and cardiac remodelling in diabetic Goto–Kakizaki rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of this compound, an active metabolite of levosimendan, on contractile force and aequorin light transients in intact rabbit ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Challenges of OR-1896 Stability: A Technical Support Guide
For researchers and drug development professionals working with the promising cardiovascular compound OR-1896, maintaining its integrity in experimental setups is paramount for obtaining accurate and reproducible results. This technical support center provides essential guidance on preventing the degradation of this compound, the active metabolite of Levosimendan. The following information, presented in a question-and-answer format, addresses common challenges and offers practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is the main, long-acting metabolite of the drug Levosimendan. It is a potent vasodilator, a phosphodiesterase (PDE) III inhibitor, and exhibits calcium-sensitizing effects, making it a molecule of significant interest in cardiovascular research. Like many complex organic molecules, this compound can be susceptible to degradation under various experimental conditions, including exposure to certain solvents, pH levels, light, and elevated temperatures. Degradation can lead to a loss of biological activity and the formation of impurities, compromising the validity of experimental outcomes.
Q2: What are the known degradation pathways for compounds related to this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, studies on its parent compound, Levosimendan, indicate a susceptibility to degradation under stress conditions. One key transformation to be aware of is the potential for deacetylation of this compound to form OR-1855, an inactive metabolite. This interconversion can be influenced by the biological matrix or in vitro experimental conditions. Furthermore, Levosimendan has been noted to have fair stability under thermal and photolytic conditions but can degrade under other stressors, particularly acidic conditions.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the long-term stability of this compound, it is recommended to store the compound as a solid at -20°C or -80°C, protected from light and moisture. For short-term storage of stock solutions, it is advisable to use a non-protic solvent like anhydrous DMSO and store at -80°C.
Troubleshooting Guide: Preventing this compound Degradation
This guide provides specific troubleshooting advice for common issues encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity over time in aqueous solutions. | Hydrolysis or pH-mediated degradation. Compounds structurally similar to this compound can be susceptible to degradation in aqueous buffers, especially at non-neutral pH. | Prepare fresh aqueous solutions for each experiment. If storage of aqueous solutions is unavoidable, conduct a small-scale stability study at the intended storage temperature and pH. Consider using a buffer system that maintains a stable pH between 6.0 and 7.5. Aliquot solutions to minimize freeze-thaw cycles. |
| Inconsistent results between experimental batches. | Degradation of stock solutions. Improper storage or handling of stock solutions can lead to the degradation of this compound. | Store stock solutions in an anhydrous solvent such as DMSO at -80°C. Protect from light by using amber vials or wrapping vials in aluminum foil. Before use, allow the stock solution to equilibrate to room temperature to prevent condensation, which can introduce water and promote hydrolysis. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Formation of degradation products. Exposure to light, elevated temperatures, or reactive chemicals in the experimental setup can cause this compound to degrade. | Minimize exposure of this compound solutions to ambient light during all experimental steps. Perform experiments at controlled room temperature and avoid unnecessary exposure to heat. Ensure all solvents and reagents are of high purity and free from contaminants that could promote degradation. |
| Variability in results when using biological matrices (e.g., plasma, cell culture media). | Enzymatic or chemical degradation in the matrix. Biological samples may contain enzymes that can metabolize this compound (e.g., deacetylation to OR-1855). | When working with biological matrices, it is crucial to handle samples on ice and process them promptly. Consider the addition of appropriate enzyme inhibitors if metabolic conversion is a concern. For in vitro assays, conduct control experiments to assess the stability of this compound in the specific medium over the time course of the experiment. |
Experimental Protocols
To aid researchers in monitoring the stability of this compound, the following is a generalized protocol for a stability assessment using High-Performance Liquid Chromatography (HPLC).
Protocol: Stability Assessment of this compound in Solution by HPLC
Objective: To determine the stability of this compound in a specific solvent or buffer over time and under different storage conditions.
Materials:
-
This compound standard
-
High-purity solvent (e.g., DMSO, ethanol) or aqueous buffer of desired pH
-
HPLC-grade acetonitrile and water
-
Formic acid or other appropriate mobile phase modifier
-
HPLC system with a UV or mass spectrometric detector
-
C18 analytical column
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in the chosen solvent (e.g., 10 mM in DMSO).
-
Preparation of Test Solutions: Dilute the stock solution to the final test concentration (e.g., 100 µM) in the solvent or buffer to be evaluated.
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the test solution into the HPLC system to obtain the initial concentration and purity profile.
-
Storage: Aliquot the remaining test solution into separate vials for each time point and storage condition to be tested (e.g., room temperature/light, room temperature/dark, 4°C, -20°C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), retrieve one aliquot from each storage condition.
-
HPLC Analysis: Analyze each aliquot by HPLC. The chromatographic conditions should be optimized to separate this compound from potential degradation products. A typical starting point for a C18 column could be a gradient elution with a mobile phase consisting of water and acetonitrile with 0.1% formic acid.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial (T=0) peak area to calculate the percentage of this compound remaining. Monitor for the appearance of new peaks, which may indicate degradation products.
Visualizing Experimental Workflows and Pathways
Diagram 1: General Troubleshooting Workflow for this compound Degradation
Caption: A logical workflow for troubleshooting inconsistent experimental results potentially caused by this compound degradation.
Diagram 2: Potential Signaling Pathways of this compound
Caption: A simplified diagram illustrating the key signaling pathways affected by this compound.
Optimizing OR-1896 concentration for maximal inotropic effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of OR-1896 for its maximal inotropic effect.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the inotropic effect of this compound?
A1: The primary mechanism for the positive inotropic effect of this compound is the inhibition of phosphodiesterase III (PDE3).[1][2] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn enhances cardiac contractility.[2][3] While some studies suggest a minor role for calcium sensitization, PDE3 inhibition is considered the predominant pathway for its inotropic action in human cardiac tissue.[1][4]
Q2: What is the optimal concentration range for observing a maximal inotropic effect of this compound?
A2: The optimal concentration for achieving a maximal inotropic effect of this compound typically falls within the range of 0.1 µM to 1 µM.[1] In isolated human right atrial preparations, the positive inotropic effect of this compound begins to be observed at 0.1 µM and reaches a plateau at 1 µM.[1] Similarly, in rat ventricular strips, the maximum positive inotropic response is observed at a concentration of 1 µM.[2]
Q3: Are there any known off-target effects at higher concentrations of this compound?
A3: While the primary focus is on its inotropic effects, this compound is also a potent vasodilator, a characteristic it shares with its parent compound, levosimendan.[5][6] This vasodilation is mediated by the activation of ATP-sensitive potassium (KATP) and large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells.[5] At higher concentrations, these vasodilatory effects may become more pronounced and should be considered in the experimental design and interpretation of results.
Q4: How does the inotropic potency of this compound compare to other inotropic agents?
A4: In human right atrial preparations, the maximum positive inotropic effect of this compound is less than that of the beta-adrenergic agonist, isoprenaline, at a concentration of 10 µM.[1] However, this compound and levosimendan have been shown to be roughly equipotent in increasing intraventricular developed pressure in guinea pig hearts.[1]
Troubleshooting Guides
Issue 1: No observable inotropic effect after applying this compound.
-
Possible Cause 1: Concentration too low.
-
Solution: Ensure the final concentration in your preparation is within the effective range (0.1 µM to 10 µM). Prepare fresh dilutions and verify the calculations.
-
-
Possible Cause 2: Degraded compound.
-
Solution: this compound, like many research compounds, should be stored under appropriate conditions (cool, dry, and dark). Use a fresh stock of the compound if degradation is suspected.
-
-
Possible Cause 3: Presence of a PDE3 inhibitor.
Issue 2: The observed inotropic effect is smaller than expected.
-
Possible Cause 1: Suboptimal experimental conditions.
-
Solution: Verify that the physiological parameters of your tissue preparation (e.g., temperature, pH, oxygenation, and stimulation frequency) are stable and within the optimal range for cardiac tissue viability and function. For isolated human atrial preparations, a stimulation frequency of 1 Hz has been used successfully.[1]
-
-
Possible Cause 2: Tissue desensitization.
-
Solution: If the tissue has been previously exposed to other inotropic agents, particularly those that increase cAMP, it may exhibit a blunted response. Ensure adequate washout periods between drug applications.
-
Issue 3: Observing a negative inotropic or toxic effect.
-
Possible Cause 1: Excessively high concentration.
-
Solution: While the provided literature primarily focuses on the therapeutic range, excessively high concentrations of any pharmacological agent can lead to off-target and toxic effects. Perform a full concentration-response curve to identify the optimal window and any potential for toxicity at supramaximal concentrations.
-
-
Possible Cause 2: Interaction with other compounds.
-
Solution: If other pharmacological agents are present in your experimental setup, consider the possibility of unforeseen interactions. For example, the presence of beta-blockers like propranolol can antagonize the effects of this compound.[1]
-
Data Presentation
Table 1: Concentration-Dependent Inotropic Effect of this compound in Human Atrial Preparations
| Concentration (µM) | Mean Increase in Force of Contraction (%) | Key Observations |
| 0.1 | Initiation of positive inotropic effect | [1] |
| 1.0 | 72 ± 14.7 | Plateau of the positive inotropic effect[1] |
| >1.0 | No further significant increase | [1] |
Table 2: Summary of this compound Effects in Different Preclinical Models
| Species/Tissue | Concentration Range | Maximal Effect Concentration | Key Findings |
| Human Right Atrium | 0.01 - 10 µM | 1 µM | Positive inotropic effect mediated by PDE3 inhibition.[1] |
| Rat Papillary Muscle | Not specified | 1 µM | Positive inotropic effect blocked by PDE3 inhibitors.[1] |
| Rat Ventricular Strips | 100 nM - 10 µM | 1 µM | Positive inotropic response enhanced by PDE4 inhibition and absent with PDE3 inhibition.[2][3] |
| Rabbit Ventricular Myocardium | Up to 10⁻³ M | 10⁻⁵ M (first phase) | Biphasic concentration-response; partial increase in myofibrillar Ca²⁺ sensitivity.[7][8] |
| Rat Coronary & Gracilis Arterioles | 1 nM - 10 µM | Not specified | Potent vasodilation.[5] |
Experimental Protocols
Protocol 1: Assessment of Inotropic Effects in Isolated Human Atrial Preparations
-
Tissue Preparation: Obtain human right atrial preparations from patients undergoing cardiac surgery, in accordance with ethical guidelines. Dissect the tissue into strips of appropriate size.
-
Mounting: Mount the atrial strips in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) gassed with 95% O₂ and 5% CO₂ at 37°C.
-
Stimulation: Electrically stimulate the preparations at a fixed frequency (e.g., 1 Hz).
-
Equilibration: Allow the preparations to equilibrate for a sufficient period until a stable baseline contractile force is achieved.
-
Drug Application: Add this compound cumulatively to the organ bath to achieve final concentrations ranging from 0.01 µM to 10 µM.
-
Data Recording: Record the changes in contractile force at each concentration.
-
Data Analysis: Express the change in force as a percentage of the pre-drug baseline value.
Mandatory Visualizations
References
- 1. This compound increases force of contraction in the isolated human atrium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. pure.psu.edu [pure.psu.edu]
- 5. The levosimendan metabolite this compound elicits vasodilation by activating the KATP and BKCa channels in rat isolated arterioles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of this compound, an active metabolite of levosimendan, on contractile force and aequorin light transients in intact rabbit ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected OR-1896 experimental results
Welcome to the technical support center for OR-1896. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected experimental results and providing answers to frequently asked questions regarding the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the active and long-lived metabolite of Levosimendan, a calcium sensitizer and phosphodiesterase (PDE) inhibitor.[1][2][3] Its primary mechanisms of action are:
-
Calcium Sensitization: this compound increases the sensitivity of cardiac troponin C to calcium, enhancing myocardial contractility without significantly increasing intracellular calcium concentrations.
-
Phosphodiesterase III (PDE3) Inhibition: By inhibiting PDE3, this compound increases intracellular cyclic adenosine monophosphate (cAMP) levels, leading to vasodilation and a positive inotropic effect.[2][4]
-
ATP-sensitive Potassium (K-ATP) Channel Opening: This action contributes to its potent vasodilatory effects.[5]
Q2: What are the expected effects of this compound in typical in vitro assays?
-
In isolated arterioles: this compound is expected to cause concentration-dependent vasodilation.[5][6]
-
In isolated cardiac muscle preparations: It should induce a positive inotropic effect, increasing the force of contraction.[2][7]
Q3: What is the stability and recommended storage for this compound?
This compound is a stable compound. For long-term storage, it is recommended to store it at -20°C or -80°C as a solid. Once dissolved, aliquot the solution and store at -80°C to avoid repeated freeze-thaw cycles. Refer to the manufacturer's instructions for specific details on solubility and storage of solutions.
Q4: What are the known off-target effects of this compound?
While this compound is relatively selective, its effects are not limited to the cardiovascular system. As a PDE inhibitor, it can potentially interact with other PDE isoenzymes at higher concentrations. Researchers should consider potential systemic effects in in vivo studies.
Troubleshooting Unexpected Experimental Results
Issue 1: Weaker than expected or no vasodilation observed in isolated vessel experiments.
Possible Causes:
-
Vessel Viability: The isolated blood vessels may have lost their viability due to improper handling, dissection, or prolonged experimental duration.
-
Endothelial Dysfunction: If the vasodilatory effect is expected to be endothelium-dependent, damage to the endothelium during vessel preparation can abolish the response.
-
Incorrect Drug Concentration: Errors in calculating or preparing the dilutions of this compound can lead to lower than intended concentrations.
-
Solvent Issues: The solvent used to dissolve this compound might have deleterious effects on the tissue at the concentrations used.
-
Presence of Antagonists: The experimental buffer or media might contain substances that antagonize the effects of this compound.
Troubleshooting Steps:
-
Verify Vessel Viability: At the beginning of each experiment, test the vessel's contractile response to a known vasoconstrictor (e.g., phenylephrine, KCl). A robust contraction confirms viability. At the end of the experiment, assess the relaxation response to a known vasodilator (e.g., sodium nitroprusside) to confirm the vessel's ability to relax.
-
Assess Endothelial Integrity: To check for a healthy endothelium, pre-contract the vessel with a vasoconstrictor and then apply an endothelium-dependent vasodilator like acetylcholine or bradykinin. A significant relaxation indicates a functional endothelium.
-
Recalculate and Prepare Fresh Solutions: Double-check all calculations for drug dilutions. Prepare fresh stock and working solutions of this compound from a reliable source.
-
Solvent Control: Run a control experiment with the vehicle (solvent) alone at the highest concentration used for this compound to ensure it does not affect vessel tone.
-
Review Experimental Buffer Composition: Ensure the composition of the physiological salt solution is correct and free of any potential inhibitors.
Issue 2: Inconsistent or highly variable inotropic effects in cardiac muscle preparations.
Possible Causes:
-
Tissue Heterogeneity: There can be significant variability between different animals or even different regions of the same heart.
-
Ischemia-Reperfusion Injury: Cardiac tissue is highly sensitive to hypoxia. Inadequate oxygenation during dissection and experimentation can lead to tissue damage and variable responses.
-
Suboptimal Stimulation Parameters: The frequency and voltage of electrical stimulation can significantly influence the contractile response.
-
Calcium Concentration in Buffer: The concentration of calcium in the superfusion buffer is critical for cardiac muscle function and can modulate the effect of calcium sensitizers.
Troubleshooting Steps:
-
Standardize Tissue Dissection: Use a consistent and rapid dissection technique to minimize ischemic time. Ensure the tissue preparation (e.g., papillary muscle, atrial strip) is of a uniform size.
-
Ensure Adequate Oxygenation: Continuously bubble the organ bath with carbogen (95% O2, 5% CO2) to maintain proper oxygenation and pH.
-
Optimize Stimulation: Determine the optimal stimulation parameters (frequency and voltage) for your specific preparation during the equilibration period to ensure stable and reproducible contractions.
-
Precise Calcium Concentration: Prepare the physiological salt solution with a precise and consistent calcium concentration for all experiments. Consider performing a calcium concentration-response curve to characterize your tissue.
-
Paired Experiments: Whenever possible, use paired tissues from the same animal (one as a control and one for treatment) to reduce biological variability.
Issue 3: Unexpected biphasic dose-response curve.
A biphasic or bell-shaped dose-response curve can sometimes be observed with compounds that have complex mechanisms of action. In the case of this compound, this could be due to:
-
Engagement of Multiple Targets: At different concentrations, this compound might engage different targets (e.g., high-affinity PDE3 inhibition at low concentrations, and other off-target effects at higher concentrations) that could have opposing effects.
-
Desensitization or Tachyphylaxis: Prolonged exposure to higher concentrations might lead to receptor desensitization or downregulation of downstream signaling pathways.
-
Cellular Toxicity: At very high concentrations, the compound might induce cellular toxicity, leading to a decrease in the measured response.
Troubleshooting Steps:
-
Expand Concentration Range: Test a wider range of concentrations, including lower and higher doses, to fully characterize the dose-response relationship.
-
Time-Course Experiments: Perform time-course experiments at different concentrations to assess if the effect of this compound changes over time, which could indicate desensitization.
-
Washout Experiments: After observing the effect at a high concentration, wash out the compound and see if the response returns to baseline. This can help distinguish between desensitization and toxicity.
-
Use of Selective Antagonists: If an off-target effect is suspected, try to block it with a selective antagonist for the suspected off-target receptor or channel.
Data Presentation
Table 1: Vasodilatory Effect of this compound on Isolated Rat Arterioles
| Concentration (M) | Coronary Arteriole Dilation (%) | Skeletal Muscle Arteriole Dilation (%) |
| 1 x 10⁻⁹ | 17 ± 4 | 9 ± 2 |
| 1 x 10⁻⁸ | 35 ± 5 | 28 ± 4 |
| 1 x 10⁻⁷ | 52 ± 6 | 49 ± 5 |
| 1 x 10⁻⁶ | 66 ± 6 | 73 ± 4 |
Data are presented as mean ± SEM. Dilation is expressed as a percentage of the maximal possible dilation. Data adapted from Erdei et al., Br J Pharmacol, 2006.[6]
Table 2: Positive Inotropic Effect of this compound on Isolated Human Atrial Preparations
| Concentration (µM) | Increase in Force of Contraction (%) |
| 0.1 | 35 ± 8 |
| 1 | 72 ± 14.7 |
| 10 | 75 ± 15 |
Data are presented as mean ± SEM. The increase in force is relative to the baseline contractile force. Data adapted from Gergs et al., Naunyn-Schmiedebergs Arch Pharmacol, 2021.[2]
Experimental Protocols
Protocol 1: Vasodilation Assay in Isolated Resistance Arteries
-
Vessel Dissection and Mounting:
-
Humanely euthanize the animal model (e.g., rat) according to approved institutional protocols.
-
Carefully dissect the desired artery (e.g., coronary or skeletal muscle arteriole) in cold physiological salt solution (PSS).
-
Mount the vessel segment on two glass cannulas in a pressure myograph chamber.
-
Pressurize the vessel to a physiological pressure (e.g., 80 mmHg) and superfuse with PSS at 37°C, gassed with 95% O2 / 5% CO2.
-
-
Equilibration and Viability Check:
-
Allow the vessel to equilibrate for at least 30-60 minutes until a stable basal tone is achieved.
-
Assess viability by constricting the vessel with a high potassium solution (e.g., 60 mM KCl).
-
-
Experimental Procedure:
-
Pre-constrict the vessel with an appropriate agonist (e.g., phenylephrine, U46619) to a stable submaximal tone (e.g., 50-70% of maximal constriction).
-
Add cumulative concentrations of this compound to the superfusion solution, allowing the vessel diameter to stabilize at each concentration.
-
Record the internal diameter of the vessel using a videomicroscopy setup.
-
-
Data Analysis:
-
Calculate the vasodilation at each concentration as a percentage of the pre-constriction tone.
-
Plot the concentration-response curve to determine the potency (EC50) and efficacy (maximal relaxation) of this compound.
-
Protocol 2: Contractile Force Measurement in Isolated Cardiac Muscle
-
Tissue Preparation:
-
Humanely euthanize the animal model (e.g., rabbit, guinea pig) or obtain human cardiac tissue according to ethical guidelines.
-
Rapidly dissect the desired cardiac muscle preparation (e.g., papillary muscle, atrial trabeculae) in cold, oxygenated Tyrode's solution.
-
Mount the muscle strip vertically in an organ bath containing Tyrode's solution at 37°C, continuously gassed with 95% O2 / 5% CO2.
-
Attach one end of the muscle to a force transducer and the other to a fixed hook.
-
-
Equilibration and Stimulation:
-
Allow the muscle to equilibrate for 60-90 minutes under a slight preload.
-
Pace the muscle electrically with platinum electrodes at a physiological frequency (e.g., 1 Hz) and a voltage slightly above the threshold.
-
-
Experimental Procedure:
-
After a stable baseline contraction is established, add cumulative concentrations of this compound to the organ bath.
-
Allow the contractile force to reach a steady state at each concentration before adding the next.
-
Record the isometric contractile force continuously.
-
-
Data Analysis:
-
Measure the peak developed force at each concentration.
-
Express the change in force as a percentage of the baseline force.
-
Construct a concentration-response curve to determine the EC50 and maximal effect of this compound.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound in cardiomyocytes leading to increased contraction and vasodilation.
Caption: Troubleshooting workflow for unexpected vasodilation results with this compound.
References
- 1. Pharmacokinetics and excretion balance of this compound, a pharmacologically active metabolite of levosimendan, in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound increases force of contraction in the isolated human atrium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Metabolism of this compound, a metabolite of levosimendan, in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Levosimendan and its metabolite this compound elicit KATP channel-dependent dilation in resistance arteries in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The levosimendan metabolite this compound elicits vasodilation by activating the K(ATP) and BK(Ca) channels in rat isolated arterioles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound, an active metabolite of levosimendan, on contractile force and aequorin light transients in intact rabbit ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
OR-1896 Technical Support Center: Stability and Storage Best Practices
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability and storage of OR-1896. The following troubleshooting guides and frequently asked questions (FAQs) are designed to ensure the integrity of your experimental results by addressing common challenges related to compound handling and stability.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: To ensure the long-term stability of solid, lyophilized this compound, it is crucial to store it under controlled conditions. For routine use, store the compound at 2-8°C, protected from light. For long-term storage (up to 2 years), it is recommended to store this compound at -20°C or below.[1] Always minimize exposure to atmospheric moisture by keeping the container tightly sealed. Before opening the vial, it is good practice to allow it to equilibrate to room temperature to prevent condensation.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is typically dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to prepare a concentrated stock solution. To minimize degradation, it is best to prepare only the amount of stock solution needed for your immediate experiments.[1] Once prepared, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1][2] Store these aliquots in tightly sealed vials at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathways for this compound are hydrolysis and oxidation. The heterocyclic core of the molecule is susceptible to cleavage by water, particularly at non-neutral pH.[3] Additionally, exposure to atmospheric oxygen, especially in the presence of light or metal ions, can lead to oxidative degradation.[2] Understanding these pathways is key to preventing compound degradation during your experiments.
Q4: I've observed a decrease in the potency of my this compound solution. What are the likely causes?
A4: A loss of potency is a strong indicator of compound degradation. The most common causes include:
-
Improper Storage: Storing solutions at room temperature or exposing them to light can accelerate degradation.[4]
-
pH Effects: The pH of your experimental buffer can significantly impact the stability of this compound. Extreme pH values can catalyze hydrolysis.[4]
-
Oxidation: The presence of dissolved oxygen in your solutions can lead to oxidative degradation.[2][4]
-
Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can introduce moisture and stress the compound, leading to a gradual loss of potency.[1]
Troubleshooting Guides
Issue 1: Unexpected peaks are appearing in my HPLC chromatogram.
If your High-Performance Liquid Chromatography (HPLC) analysis of this compound shows unexpected peaks, it is likely due to the presence of degradation products. Follow this troubleshooting workflow to identify and mitigate the issue:
Issue 2: My this compound solution appears cloudy or has formed a precipitate.
The formation of a precipitate in your this compound solution can be due to several factors:
-
Low Solubility: The concentration of this compound may have exceeded its solubility limit in the chosen solvent or buffer.
-
pH Shift: Forgetting to buffer the solution or an unintended pH shift can cause the compound to become less soluble and precipitate.
-
Temperature Changes: A decrease in temperature can lower the solubility of this compound, leading to precipitation.[4]
-
"Salting Out": High concentrations of salts in your buffer can reduce the solubility of the compound.[4]
To resolve this, gently warm the solution and vortex it. If the precipitate does not redissolve, you may need to prepare a fresh, more dilute solution or consider a different solvent system.
Data and Protocols
This compound Stability Data
The following table summarizes the stability of this compound under various stress conditions. This data is crucial for designing experiments and interpreting results.
| Condition | Time Point (hours) | Assay (% Remaining) | Total Impurities (%) |
| Control (2-8°C) | 72 | 99.8 | 0.2 |
| Acid Hydrolysis (0.1M HCl, 60°C) | 24 | 85.2 | 14.8 |
| Base Hydrolysis (0.1M NaOH, 60°C) | 24 | 78.9 | 21.1 |
| Oxidation (3% H₂O₂, RT) | 24 | 92.5 | 7.5 |
| Thermal Degradation (80°C) | 72 | 96.1 | 3.9 |
| Photolytic Degradation (UV Light, RT) | 24 | 94.3 | 5.7 |
Experimental Protocols
Stability-Indicating HPLC Method
This reversed-phase HPLC (RP-HPLC) method is designed to separate this compound from its potential degradation products.[5][6]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Diluent: 50:50 Acetonitrile:Water
This compound Degradation Pathway
The primary degradation pathway for this compound under hydrolytic conditions involves the cleavage of the central heterocyclic ring.
References
Adjusting OR-1896 dosage for different animal models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the preclinical use of OR-1896, the active metabolite of Levosimendan. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers in designing and executing experiments involving this compound in various animal models.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo experiments with this compound.
Issue 1: Unexpected Hemodynamic Instability (Hypotension or Excessive Tachycardia)
-
Question: We are observing a greater than expected drop in blood pressure and a significant increase in heart rate in our animal models after this compound administration. What could be the cause and how can we mitigate this?
-
Answer:
-
Potential Cause 1: Dose is too high for the specific animal model or individual animal sensitivity. this compound is a potent vasodilator and positive inotrope. The dose required to achieve the desired therapeutic effect can vary between species and even between animals of the same species.
-
Troubleshooting Steps:
-
Review Dosage Calculations: Double-check all dosage calculations, including conversions from molarity to mg/kg and any allometric scaling used for inter-species dose estimation.
-
Dose De-escalation: Reduce the dose by 25-50% in subsequent experiments to establish a dose that provides the desired cardiovascular effects without excessive hypotension or tachycardia. A dose-response study is highly recommended to determine the optimal dose for your specific experimental endpoint.
-
Slower Infusion Rate: If administering intravenously, consider reducing the infusion rate. A slower rate of administration can help to avoid a rapid peak plasma concentration that may lead to acute and pronounced hemodynamic changes.
-
-
Potential Cause 2: Anesthetic Interference. The choice of anesthetic can significantly impact cardiovascular parameters and may potentiate the effects of this compound.
-
Troubleshooting Steps:
-
Evaluate Anesthetic Protocol: Review your current anesthetic regimen. Some anesthetics have more pronounced effects on blood pressure and heart rate than others. For cardiovascular studies, carefully select an anesthetic with minimal cardiac impact.
-
Maintain Consistent Anesthesia Depth: Ensure a stable plane of anesthesia is maintained throughout the experiment, as fluctuations can cause variability in hemodynamic measurements.
-
-
Issue 2: Lack of Efficacy or Suboptimal Therapeutic Response
-
Question: We are not observing the expected positive inotropic or vasodilatory effects of this compound in our experiments. What should we consider?
-
Answer:
-
Potential Cause 1: Insufficient Dosage. The administered dose may be too low to reach the therapeutic threshold in the target tissue.
-
Troubleshooting Steps:
-
Dose Escalation Study: If no adverse effects were observed at the initial dose, a careful dose escalation study should be performed to identify the effective dose range. Increase the dose in a stepwise manner in subsequent cohorts of animals.
-
Route of Administration: Evaluate the route of administration. For instance, oral bioavailability may be a factor, and intravenous administration might be necessary to achieve a more predictable and immediate effect.
-
-
Potential Cause 2: Compound Stability and Formulation. this compound may have degraded, or the formulation may not be optimal for the chosen route of administration.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the compound has been stored correctly and is within its expiration date. If possible, verify the purity and concentration of your stock solution.
-
Optimize Formulation: For oral administration, consider the vehicle used and its impact on absorption. For intravenous administration, ensure the compound is fully dissolved and stable in the chosen vehicle.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of this compound in animal models.
Dose and Administration
-
Q1: What are the recommended starting doses for this compound in different animal models?
-
A1: Starting doses should be determined based on the specific research question and experimental model. However, based on published studies, the following tables provide a summary of effective doses of this compound administered intravenously in rats and dogs. It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Table 1: Intravenous this compound Dosage in Rats
Dose (µmol/kg/30 min) Approximate Dose (mg/kg/30 min) Observed Effects | 0.03 - 1.0 | 0.008 - 0.27 | Dose-dependent reductions in blood pressure and peripheral resistance[1]. |
Table 2: Intravenous this compound Dosage in Dogs
Dose (µmol/kg/30 min) Approximate Dose (mg/kg/30 min) Observed Effects | 0.01 - 0.3 | 0.0027 - 0.081 | Dose-dependent reductions in mean arterial pressure and systemic resistance, with increases in heart rate[1][2]. |
Note: The molecular weight of this compound is approximately 272.3 g/mol . The above mg/kg conversions are approximations.
-
-
Q2: How can I estimate a starting dose for rabbits, given the lack of specific in vivo data?
-
A2: In the absence of direct in vivo studies for this compound in rabbits, an initial dose can be estimated using inter-species dose conversion based on body surface area (BSA). This is a common practice in pharmacology. The following formula can be used as a starting point:
Rabbit Dose (mg/kg) = Rat Dose (mg/kg) x (Rat Km / Rabbit Km)
Where Km is a conversion factor. For a more detailed explanation and the Km values for different species, it is recommended to consult specialized pharmacology resources on dose conversion. It is critical to start with a low, conservative dose and perform a dose-escalation study to determine the effective and safe range in rabbits. In vitro studies on rabbit ventricular myocardium have shown effects at concentrations around 10⁻⁵ M[3].
-
-
Q3: What is the recommended route of administration for this compound?
-
A3: The most common route of administration in published preclinical studies is intravenous (IV) infusion. This route allows for precise control over the dose and rapid achievement of therapeutic plasma concentrations. Oral administration has also been reported in some rat studies. The choice of administration route will depend on the experimental objectives.
-
Pharmacokinetics and Mechanism of Action
-
Q4: What is the mechanism of action of this compound?
-
A4: this compound has a dual mechanism of action. It is a vasodilator that acts by activating K(ATP) and BK(Ca) channels in vascular smooth muscle cells[4]. It also exerts a positive inotropic effect on the heart, which is believed to be mediated through the inhibition of phosphodiesterase III (PDE3).
-
-
Q5: What is the half-life of this compound in different animal species?
-
A5: The half-life of this compound can vary between species. In rats, the elimination half-life is approximately 6.5 hours[5][6]. In humans, it has a significantly longer half-life of about 70-80 hours[7][8]. Comprehensive pharmacokinetic data for dogs and rabbits are not as readily available in the public domain.
-
Safety and Toxicology
-
Q6: What are the potential side effects of this compound in animal models?
-
A6: Based on its mechanism of action, the primary dose-limiting side effects are expected to be cardiovascular in nature. These include hypotension (due to vasodilation) and tachycardia (a reflex response to the drop in blood pressure). Close monitoring of hemodynamic parameters is essential during and after administration.
-
-
Q7: Is there any available information on the acute or chronic toxicity of this compound?
-
A7: Specific LD50 values or detailed toxicology reports for this compound are not widely published. However, the effective dose studies in rats and dogs provide an indication of the therapeutic window. As with any investigational compound, it is crucial to conduct thorough safety and toxicology assessments as part of the drug development process.
-
Experimental Protocols and Visualizations
Experimental Protocol: Intravenous Infusion of this compound in Anesthetized Rats
-
Animal Preparation: Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane, pentobarbital). Monitor the depth of anesthesia throughout the procedure.
-
Catheterization: Surgically implant catheters in a femoral vein for drug infusion and a femoral artery for blood pressure monitoring and blood sampling.
-
Hemodynamic Monitoring: Connect the arterial catheter to a pressure transducer to continuously record blood pressure and heart rate. Allow the animal to stabilize after surgery before starting the infusion.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO, saline). Further dilute the stock solution to the desired final concentration for infusion.
-
Infusion: Administer this compound via the venous catheter using a calibrated infusion pump at a controlled rate.
-
Data Collection: Record hemodynamic parameters continuously before, during, and after the infusion. Collect blood samples at predetermined time points for pharmacokinetic analysis if required.
-
Post-Procedure: At the end of the experiment, euthanize the animal according to approved institutional guidelines.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in vascular smooth muscle and cardiac myocytes.
Experimental Workflow: Dose-Response Study of this compound
Caption: A generalized workflow for a dose-response study of this compound.
References
- 1. Comparative effects of levosimendan, this compound, OR-1855, dobutamine, and milrinone on vascular resistance, indexes of cardiac function, and O2 consumption in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effects of the Levosimendan Metabolites OR-1855 and this compound on Endothelial Pro-Inflammatory Responses [mdpi.com]
- 3. Effects of this compound, an active metabolite of levosimendan, on contractile force and aequorin light transients in intact rabbit ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. improveinternational.com [improveinternational.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Relationship between the pharmacokinetics of levosimendan and its effects on cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Pharmacokinetics of levosimendan [frontiersin.org]
Technical Support Center: Mitigating Off-Target Effects of OR-1896
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and mitigating potential off-target effects of OR-1896 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary on-target effects?
A1: this compound is the main active and long-lived metabolite of the drug Levosimendan.[1][2][3] Its primary on-target effects are vasodilation and positive inotropy (increased force of heart muscle contraction).[1][4] These effects are mediated through multiple mechanisms, including:
-
Inhibition of Phosphodiesterase III (PDE3): This is considered a major mechanism for its positive inotropic effects in the heart.[1][5]
-
Activation of K+ Channels: this compound activates ATP-sensitive potassium (KATP) channels and large-conductance calcium-activated potassium (BKCa) channels, leading to vasodilation.[4][6]
-
Calcium Sensitization: It may increase the sensitivity of cardiac myofilaments to calcium, contributing to its inotropic effects.[2][3][7]
Q2: What are the potential "off-target" effects of this compound?
A2: Traditional off-target effects, such as binding to unrelated receptors, are not well-documented for this compound. However, researchers may encounter tissue-specific or concentration-dependent effects that can be considered "off-target" in certain experimental contexts. These include:
-
Differential Vasodilator Mechanisms: The reliance on KATP versus BKCa channels for vasodilation can differ between vascular beds (e.g., skeletal muscle vs. coronary arterioles), which may lead to varied responses in different tissues.[4][6]
-
Phosphodiesterase (PDE) Isoform Selectivity: While this compound is a potent PDE3 inhibitor, it is significantly less potent at inhibiting other PDE isoforms like PDE4.[1] At high concentrations, inhibition of other PDEs could become a confounding factor.
-
Effects on Inflammatory Signaling: Studies have shown that this compound and its precursor can modulate inflammatory pathways, such as decreasing the phosphorylation of p38 MAPK, ERK1/2, and JNK in endothelial cells, which may be independent of its primary cardiovascular effects.[8][9]
Q3: How can I differentiate between on-target and off-target effects in my experiments?
A3: A multi-pronged approach is recommended to dissect the observed effects of this compound:
-
Dose-Response Curves: Establish a clear dose-response relationship for your observed phenotype. On-target effects should correlate with the known potency of this compound for its primary targets.[10] Off-target effects may only appear at higher concentrations.[10]
-
Use of Specific Inhibitors/Blockers: Employ selective inhibitors for the proposed downstream pathways to confirm the mechanism of action. For example, use glibenclamide to block KATP channels or iberiotoxin for BKCa channels.[4]
-
Structurally Unrelated Compounds: If possible, use a structurally distinct inhibitor that targets the same protein to see if the phenotype is recapitulated.[10] For instance, compare the effects of this compound with other PDE3 inhibitors like cilostamide.[1][5]
-
Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR to reduce the expression of the intended target. If the phenotype is lost, it provides strong evidence for on-target activity.[11]
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Concern) | Troubleshooting Steps & Rationale |
| Inconsistent vasodilator response in different tissues. | Differential activation of KATP and BKCa channels in various vascular beds.[4] | Protocol: Co-administer this compound with selective channel blockers: - Glibenclamide (selective KATP channel blocker)[4] - Iberiotoxin (selective BKCa channel blocker)[4] Rationale: This will help determine the relative contribution of each channel to the observed vasodilation in your specific tissue of interest. |
| Unexpected anti-inflammatory effects observed. | Modulation of MAPK signaling pathways (p38, ERK1/2, JNK).[8][9] | Protocol: Perform Western blot analysis for the phosphorylated (active) forms of p38, ERK1/2, and JNK in cells treated with this compound.[8][9] Rationale: This will confirm if the observed anti-inflammatory phenotype is associated with the inhibition of these key signaling nodes. |
| Cellular toxicity at high concentrations. | Potential inhibition of other cellular targets, such as other PDE isoforms, at supra-physiological concentrations.[1] | Protocol: 1. Conduct a thorough dose-response analysis to determine the lowest effective concentration.[11] 2. Compare the toxic concentration with the IC50 for on-target effects. A large discrepancy suggests off-target toxicity. Rationale: Minimizing the concentration reduces the likelihood of engaging lower-affinity off-targets.[10] |
| Positive inotropic effect is less than expected under acidic conditions. | The ability of this compound to increase intracellular calcium mobilization is attenuated in acidotic conditions, reducing its positive inotropic effect.[12] | Protocol: Measure intracellular Ca2+ transients in conjunction with contractile force under both normal and acidotic pH. Rationale: This will clarify if the reduced inotropic effect is due to altered calcium handling versus a decrease in myofilament calcium sensitivity.[12] |
Quantitative Data Summary
Table 1: Vasoactive Effects of this compound
| Vessel Type | Parameter | Value | Reference |
| Coronary Arterioles | Maximal Dilation | 66 ± 6% | [4][6] |
| pD2 | 7.16 ± 0.42 | [4][6] | |
| Gracilis Muscle Arterioles | Maximal Dilation | 73 ± 4% | [4][6] |
| pD2 | 6.71 ± 0.42 | [4][6] |
Table 2: Effects of Channel Blockers on this compound-Induced Vasodilation
| Blocker | Target | Vessel Type | Reduction in Maximal Dilation | Reference |
| Tetraethylammonium (1 mM) | Non-selective K+ channel | Coronary Arterioles | to 34 ± 9% | [4][6] |
| Gracilis Muscle Arterioles | to 28 ± 6% | [4][6] | ||
| Glibenclamide (5 or 10 µM) | KATP channel | Skeletal Muscle Arterioles | Greater reduction than in coronary | [4][6] |
| Iberiotoxin (100 nM) | BKCa channel | Coronary Arterioles | to 21 ± 6% | [4][6] |
| Skeletal Muscle Arterioles | Ineffective | [4] |
Table 3: Inotropic Effects of this compound
| Preparation | Concentration | Effect | Reference |
| Human Right Atrial Preparations | 1 µM | 72 ± 14.7% increase in force | [1] |
| 1 µM | 10.6 ± 3.6% shortening of relaxation time | [1] |
Table 4: PDE Inhibitory Activity
| Compound | Target | IC50 (Guinea Pig Heart) | Reference |
| This compound | PDE3 | 94 nM | [1] |
| PDE4 | 286 µM | [1] | |
| Levosimendan | PDE3 | 2.5 nM | [1] |
| PDE4 | 25 µM | [1] |
Experimental Protocols & Methodologies
Protocol 1: Assessing the Contribution of K+ Channels to Vasodilation
Objective: To determine the involvement of KATP and BKCa channels in this compound-induced vasodilation in a specific tissue.
Methodology:
-
Vessel Preparation: Isolate and pressurize arterioles (e.g., coronary or skeletal muscle) as previously described.[4]
-
Baseline Measurement: Establish a stable baseline vessel diameter.
-
Experimental Groups:
-
Group 1 (Control): Administer cumulative concentrations of this compound (e.g., 1 nM to 10 µM) and measure changes in vessel diameter.
-
Group 2 (KATP Blockade): Pre-incubate vessels with glibenclamide (e.g., 10 µM) before administering the this compound concentration curve.
-
Group 3 (BKCa Blockade): Pre-incubate vessels with iberiotoxin (e.g., 100 nM) before administering the this compound concentration curve.
-
-
Data Analysis: Compare the concentration-response curves between the control and blocker-treated groups. A rightward shift or a reduction in the maximal effect in the presence of a blocker indicates the involvement of that specific channel.[4]
Protocol 2: Investigating Effects on MAPK Signaling
Objective: To determine if this compound modulates the phosphorylation of key inflammatory signaling proteins.
Methodology:
-
Cell Culture and Treatment: Culture endothelial cells (e.g., HUVECs) to near confluence.
-
Stimulation: Treat cells with a pro-inflammatory stimulus (e.g., IL-1β) in the presence or absence of pre-incubation with this compound at various concentrations.[8] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against phospho-p38, phospho-ERK1/2, and phospho-JNK.
-
Strip and re-probe the membranes with antibodies for total p38, ERK1/2, and JNK to confirm equal protein loading.[13]
-
-
Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels. A decrease in the ratio in this compound-treated cells indicates inhibition of the pathway.[8][9]
Visualizations
Caption: Primary signaling pathways of this compound.
Caption: Workflow for investigating unexpected effects.
References
- 1. This compound increases force of contraction in the isolated human atrium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of the calcium sensitizer this compound, a metabolite of levosimendan, on post-infarct heart failure and cardiac remodelling in diabetic Goto–Kakizaki rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The levosimendan metabolite this compound elicits vasodilation by activating the KATP and BKCa channels in rat isolated arterioles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Inotropic Effect of the Active Metabolite of Levosimendan, this compound, Is Mediated through Inhibition of PDE3 in Rat Ventricular Myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The levosimendan metabolite this compound elicits vasodilation by activating the K(ATP) and BK(Ca) channels in rat isolated arterioles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Effects of the Levosimendan Metabolites OR-1855 and this compound on Endothelial Pro-Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Effects of this compound, a metabolite of levosimendan, on force of contraction and Ca2+ transients under acidotic condition in aequorin-loaded canine ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. google.com [google.com]
Technical Support Center: Accurate Quantification of OR-1896 in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the accuracy of OR-1896 quantification in biological samples.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental workflow for this compound quantification.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Q: My chromatogram for this compound shows poor peak shape (tailing, fronting, or splitting). What are the potential causes and how can I resolve this?
A: Poor peak shape can significantly impact the accuracy and precision of quantification. The common causes and corresponding troubleshooting steps are outlined below.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| Column Overload | Dilute the sample and re-inject. If the peak shape improves, the original sample concentration was too high for the column capacity. |
| Column Contamination | Flush the column with a strong solvent (e.g., isopropanol) to remove contaminants. If the issue persists, consider replacing the column.[1] |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is appropriate for this compound. The pH should be at least 2 units away from the pKa of the compound to ensure it is in a single ionic state. |
| Degraded Column | If the column has been used extensively or under harsh conditions, it may be degraded. Replace the column with a new one of the same type. |
| Injector Issues | An improper injection technique or a partially blocked injector can cause peak splitting.[1] Clean the injector and ensure the injection volume is appropriate. |
A systematic approach to diagnosing peak shape issues is illustrated in the workflow below.
Issue 2: Low Analyte Recovery
Q: I am experiencing low recovery of this compound from my biological samples. What steps can I take to improve it?
A: Low recovery can be attributed to several factors during sample preparation and analysis. A systematic evaluation is necessary to identify and resolve the issue.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| Inefficient Protein Precipitation | Optimize the protein precipitation step by testing different organic solvents (e.g., acetonitrile, methanol) and their ratios to the sample volume.[2] |
| Analyte Adsorption | This compound may adsorb to container surfaces. Use low-binding tubes and pipette tips. Also, ensure the internal standard has similar properties to mitigate this effect.[3] |
| Incomplete Elution from SPE Cartridge | If using solid-phase extraction (SPE), optimize the elution solvent by testing different solvent strengths and compositions to ensure complete elution of this compound. |
| Analyte Instability | This compound may be unstable under certain conditions. Ensure samples are processed promptly and stored at appropriate temperatures (-70°C is recommended).[4][5] |
| Matrix Effects | Co-eluting matrix components can suppress the ionization of this compound.[6][7] Refer to the "High Matrix Effects" troubleshooting guide below. |
Issue 3: High Matrix Effects (Ion Suppression or Enhancement)
Q: My results show significant matrix effects, leading to inconsistent quantification of this compound. How can I minimize these effects?
A: Matrix effects, caused by co-eluting endogenous components from the biological sample, can significantly impact the ionization of this compound, leading to inaccurate results.[6][7][8]
Strategies to Mitigate Matrix Effects:
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[9]
-
Optimize Chromatography: Modify the LC method to achieve better separation of this compound from co-eluting matrix components. This can include changing the column, mobile phase composition, or gradient profile.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the preferred choice as it has nearly identical chemical and physical properties to this compound and will be similarly affected by matrix effects, thus providing accurate correction.[3]
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, ensure the diluted concentration of this compound is still above the lower limit of quantification (LLOQ).
Frequently Asked Questions (FAQs)
Q1: What is the recommended internal standard (IS) for this compound quantification?
A1: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., ¹³C or ¹⁵N labeled). A SIL-IS co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction.[3][10] If a SIL-IS is not available, a structural analog with similar physicochemical properties can be used, but it requires more rigorous validation to ensure it adequately tracks the analyte's behavior.[11]
Q2: What are the optimal storage conditions for biological samples containing this compound?
A2: To ensure the stability of this compound, biological samples (plasma, urine, etc.) should be frozen immediately after collection and stored at -70°C until analysis.[4] Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the analyte.[5]
Q3: How should I prepare my calibration curve and quality control (QC) samples?
A3: Calibration standards and QC samples should be prepared by spiking known concentrations of this compound into a blank biological matrix that is identical to the study samples. This ensures that the standards and QCs are subjected to the same matrix effects and extraction efficiencies as the unknown samples.
Q4: What are the typical precision and accuracy values for a validated this compound assay?
A4: A validated bioanalytical method for this compound should demonstrate good precision and accuracy. For example, one study reported inter-assay precision in plasma for this compound ranging from 3.8% to 7.0%, with accuracy values consistently within ± 5% of the target concentration.[4]
Q5: What is the expected limit of quantification (LOQ) for this compound in biological samples?
A5: The LOQ will depend on the sensitivity of the LC-MS/MS instrument and the efficiency of the sample preparation method. A published method for this compound in plasma reported an LOQ of 0.2 ng/mL.[4]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for a published this compound bioanalytical method.[4]
| Parameter | Plasma | Supernatant |
| Limit of Quantification (LOQ) | 0.2 ng/mL | 0.2 ng/mL |
| Inter-assay Precision (%CV) | 3.8% - 7.0% | Not Reported |
| Accuracy (% of Target) | Within ± 5% | Not Reported |
Experimental Protocol: Quantification of this compound in Human Plasma
This protocol provides a general methodology for the quantification of this compound in human plasma using LC-MS/MS.
1. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., stable isotope-labeled this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of this compound from matrix components.
-
Flow Rate: Dependent on the column dimensions.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for this compound and the internal standard.
3. Data Analysis
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio (this compound/IS).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
References
- 1. zefsci.com [zefsci.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Pharmacokinetics of levosimendan and its circulating metabolites in patients with heart failure after an extended continuous infusion of levosimendan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bataviabiosciences.com [bataviabiosciences.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ovid.com [ovid.com]
- 10. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 11. academic.oup.com [academic.oup.com]
OR-1896 Technical Support Center: Protocols for Consistent Vasodilation
Welcome to the technical support center for OR-1896-induced vasodilation experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear protocols, address common challenges, and answer frequently asked questions to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced vasodilation?
A1: this compound, an active metabolite of levosimendan, induces vasodilation primarily by activating ATP-sensitive potassium (KATP) channels and large-conductance Ca2+-activated potassium (BKCa) channels in vascular smooth muscle cells.[1][2][3][4] This leads to hyperpolarization of the cell membrane, closure of voltage-gated calcium channels, and subsequent relaxation of the smooth muscle, resulting in vasodilation.[5][6] Some evidence also suggests a role for phosphodiesterase III (PDE III) inhibition.[3][5][6]
Q2: What is the recommended concentration range for this compound to induce vasodilation?
A2: this compound induces concentration-dependent vasodilation, typically observed in the range of 1 nM to 100 μM.[1] Significant vasodilation has been noted at the therapeutically relevant concentration of 10 nM.[1]
Q3: What is a suitable vehicle for dissolving this compound?
A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for this compound.[1] It is crucial to ensure the final concentration of the vehicle in the experimental solution is low (e.g., 0.015%) and does not significantly affect the arteriolar diameter.[1]
Q4: How does the vasodilatory effect of this compound compare to its parent compound, levosimendan?
A4: this compound and levosimendan induce vasodilation to a similar extent and potency across various concentrations.[1][2] Both compounds share similar mechanisms of action, primarily through the activation of potassium channels.[1][2]
Q5: Are there tissue-specific differences in the mechanism of this compound-induced vasodilation?
A5: Yes, the relative contribution of different potassium channels can vary between vascular beds. For instance, in rat coronary arterioles, this compound-induced vasodilation is primarily mediated by BKCa channels, whereas in skeletal muscle arterioles, KATP channels play a more dominant role.[2][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or weak vasodilation response to this compound | Tissue viability is compromised. | Assess tissue viability before and after the experiment. For arterial preparations, test responses to known vasodilators (e.g., acetylcholine, adenosine) and vasoconstrictors to ensure functionality.[1] |
| Incorrect drug concentration. | Verify calculations and ensure accurate serial dilutions. Prepare fresh stock solutions regularly. | |
| Degradation of this compound. | Store this compound stock solutions appropriately, protected from light and at the recommended temperature. Prepare working solutions fresh on the day of the experiment.[6] | |
| Presence of a KATP or BKCa channel blocker. | Ensure that the experimental buffer does not contain any substances that could interfere with potassium channel function, unless used intentionally as a blocker. | |
| Inconsistent or variable vasodilation between experiments | Differences in experimental conditions. | Standardize all experimental parameters, including temperature, pH, and oxygenation of the physiological salt solution (PSS). |
| Vehicle (e.g., DMSO) effect. | Run a vehicle control to ensure the solvent at the final concentration does not induce vasodilation or vasoconstriction.[1] | |
| Spontaneous tone of the vessel preparation. | Allow for a sufficient equilibration period (e.g., 30 minutes) for the development of a stable spontaneous tone before adding this compound.[1] | |
| Unexpected vasoconstriction | High concentration of this compound. | While not commonly reported for this compound in the context of vasodilation, some compounds can have biphasic effects. Review the concentration-response curve. |
| Contamination of solutions. | Use high-purity reagents and sterile techniques to prepare all solutions. |
Experimental Protocols
Protocol 1: In Vivo Vasodilation Assay in Rat Cremaster Muscle Arterioles
This protocol is adapted from studies investigating the in vivo effects of this compound on resistance arterioles.[1]
1. Animal Preparation:
- Anesthetize a male Wistar rat following approved institutional guidelines.
- Surgically prepare the cremaster muscle for intravital videomicroscopy.
- Continuously superfuse the tissue with a physiological salt solution (PSS) warmed to 35°C and bubbled with a gas mixture of 95% N2 and 5% CO2 to maintain pH at 7.4.
2. Equilibration and Viability Check:
- Allow the preparation to equilibrate for at least 30 minutes to develop a stable baseline vessel tone.
- Assess the viability of the arterioles by recording responses to acetylcholine (1 μM) and adenosine (10 μM).
3. This compound Administration:
- Prepare stock solutions of this compound in DMSO.
- Administer cumulative concentrations of this compound (1 nM – 100 μM) topically to the cremaster muscle in a bolus (e.g., 100 μl).
- Record the changes in the internal arteriolar diameter using videomicroscopy.
4. Data Analysis:
- Measure the internal arteriolar diameters offline using videocalipers.
- Express the vasodilation as the change in diameter from the baseline.
Protocol 2: Ex Vivo Vasodilation Assay in Isolated Rat Arterioles
This protocol is based on methodologies for studying isolated and pressurized coronary and gracilis muscle arterioles.[2][4]
1. Vessel Isolation and Cannulation:
- Isolate coronary or gracilis muscle arterioles from a euthanized rat.
- Transfer the isolated vessel to a chamber containing a physiological salt solution (PSS).
- Cannulate both ends of the arteriole with glass micropipettes and secure them.
2. Pressurization and Equilibration:
- Pressurize the arteriole to a constant intramural pressure (e.g., 80 mmHg).
- Allow the vessel to equilibrate and develop a spontaneous myogenic tone.
3. Experimental Procedure:
- Administer cumulative concentrations of this compound (1 nM – 10 μM) to the tissue bath.
- Record the internal diameter of the vessel using videomicroscopy.
- To investigate the mechanism, pre-incubate the vessel with selective channel blockers such as glibenclamide (5-10 μM for KATP channels) or iberiotoxin (100 nM for BKCa channels) before administering this compound.[2][4]
4. Data Analysis:
- Measure the changes in the vessel's internal diameter.
- Calculate the percentage of maximal dilation relative to the passive diameter obtained in a Ca2+-free PSS at the end of the experiment.
Data Presentation
Table 1: Concentration-Dependent Vasodilation Induced by this compound in Rat Cremaster Muscle Arterioles
| Concentration | Initial Diameter (μm) | Final Diameter (μm) |
| Baseline | 22 ± 1 | - |
| 1 nM | 22 ± 1 | Dilation observed |
| 10 nM | 22 ± 1 | Dilation observed |
| 100 nM | 22 ± 1 | Dilation observed |
| 1 μM | 22 ± 1 | Dilation observed |
| 10 μM | 22 ± 1 | 32 ± 1 |
| Data are presented as mean ± SEM. Adapted from Gödény et al., 2008.[1] |
Table 2: Maximal Dilation and Potency of this compound in Isolated Rat Arterioles
| Vessel Type | Maximal Dilation (%) | pD2 |
| Coronary Arteriole | 66 ± 6 | 7.16 ± 0.42 |
| Gracilis Muscle Arteriole | 73 ± 4 | 6.71 ± 0.42 |
| Maximal dilation is relative to the diameter in a Ca2+-free solution. pD2 is the negative logarithm of the EC50. Data are presented as mean ± SEM. Adapted from Erdei et al., 2006.[2][4] |
Visualizations
Caption: Signaling pathway of this compound-induced vasodilation.
Caption: Ex vivo vasodilation experimental workflow.
References
- 1. Levosimendan and its metabolite this compound elicit KATP channel-dependent dilation in resistance arteries in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The levosimendan metabolite this compound elicits vasodilation by activating the KATP and BKCa channels in rat isolated arterioles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The levosimendan metabolite this compound elicits vasodilation by activating the K(ATP) and BK(Ca) channels in rat isolated arterioles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Addressing variability in cardiac response to OR-1896
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the variability in cardiac response observed during experiments with OR-1896.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound on cardiac tissue?
This compound is the active, long-lived metabolite of levosimendan. Its primary mechanism of action is the inhibition of phosphodiesterase (PDE) III, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This results in a positive inotropic (increased contractility) and lusitropic (improved relaxation) effect on the heart.[1][2] Additionally, this compound has vasodilatory properties mediated by the opening of ATP-sensitive potassium (KATP) channels.[3][4] While some studies suggest a potential calcium-sensitizing effect, its primary positive inotropic action in the human heart is attributed to PDE III inhibition.[1]
Q2: Why am I observing a blunted or absent inotropic response to this compound in my experiment?
Several factors could contribute to a diminished response:
-
Presence of PDE III Inhibitors: Concurrent use of other PDE III inhibitors, such as milrinone or cilostamide, will block the positive inotropic effect of this compound as they act on the same target.[1][2]
-
β-Adrenoceptor Blockade: The positive inotropic effect of this compound can be attenuated in the presence of β-blockers like timolol or propranolol, suggesting a dependency on basal β-adrenergic signaling.
-
Species Differences: The cardiac response to this compound can vary between species. For instance, its effects on mouse atrial preparations differ from those on human atrial preparations.[1]
-
Experimental Conditions: Suboptimal experimental conditions, such as temperature, pH, or oxygenation of the perfusion buffer, can affect cardiac tissue viability and responsiveness.
Q3: What factors contribute to the high variability in cardiac response to this compound between experimental subjects?
Variability in the cardiac response to this compound can be attributed to several factors:
-
Genetic Polymorphisms: Plasma concentrations of this compound can be significantly influenced by the acetylation status of the individual. "Rapid acetylators" with certain N-acetyltransferase 2 (NAT2) gene variants can have up to 3.5 times higher plasma levels of this compound compared to "slow acetylators," leading to a more pronounced cardiac response.[5]
-
Disease State: The underlying pathophysiology of the cardiac tissue can influence the response. For example, in animal models of heart failure, this compound has been shown to improve cardiac function and remodeling.[6][7] The response in healthy versus diseased tissue may differ.
-
Patient-Specific Factors: In clinical settings, patient-specific factors such as hemodynamics can influence the therapeutic response to levosimendan and its metabolite this compound.[8][9]
Q4: Can this compound cause arrhythmias?
The mechanism of action of this compound, involving an increase in cAMP, is similar to other PDE III inhibitors which are known to have pro-arrhythmic potential. This is a clinical consideration with levosimendan treatment.[1] Researchers should monitor for any arrhythmic events in their experimental models.
Troubleshooting Guides
Issue 1: Inconsistent Positive Inotropic Effect
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of interfering substances | Ensure that the experimental buffer and any co-administered compounds do not include other PDE III inhibitors or high concentrations of β-blockers. | These substances will directly compete with or antagonize the mechanism of action of this compound.[1][2] |
| Suboptimal tissue viability | Verify the health of the cardiac preparation. For isolated organs, ensure proper perfusion and oxygenation. For isolated cells, check viability using methods like trypan blue exclusion. | Compromised tissue will not respond adequately to pharmacological stimulation. |
| Incorrect drug concentration | Perform a dose-response curve to determine the optimal concentration for your specific experimental model. Positive inotropic effects in human atrial preparations have been observed starting at 0.1 µM and plateauing at 1 µM.[1] | The effective concentration of this compound can vary depending on the tissue type and species. |
| Species-specific differences | Be aware of the known differences in response between species. If possible, use human-derived tissues or cells for clinically relevant studies. | The signaling pathways and receptor densities can differ significantly between species, leading to varied drug responses.[1] |
Issue 2: High Variability in Experimental Data
| Potential Cause | Troubleshooting Step | Rationale |
| Genetic background of animal models | If using animal models, ensure that the animals are from a homogenous genetic background to minimize variability. If studying genetic influences, consider using strains with known differences in drug metabolism enzymes. | Genetic polymorphisms, such as those in N-acetyltransferase, can significantly alter the metabolism and plasma concentration of this compound.[5] |
| Inconsistent experimental procedure | Standardize all experimental procedures, including tissue isolation, perfusion or incubation times, and data acquisition, to minimize procedural variability. | Minor variations in experimental handling can introduce significant variability in the results. |
| Underlying health status of tissue donors | When using tissue from human donors or animal models, consider the health status (e.g., presence of heart failure, diabetes) as this can impact the cardiac response. | Disease states can alter the cardiac signaling environment and the response to pharmacological agents.[6][7] |
Quantitative Data Summary
Table 1: Inotropic Effects of this compound in Human and Animal Models
| Experimental Model | Concentration | Effect | Reference |
| Isolated Human Right Atrial Preparations | 1 µM | 72 ± 14.7% increase in force of contraction | [1] |
| 1 µM | 10.6 ± 3.6% shortening of relaxation time | [1] | |
| Rat Papillary Muscles | 0.1 µM - 1 µM | Concentration-dependent positive inotropic effect | [1] |
| Anesthetized Dogs | 0.01 - 0.3 µmol/kg/30 min | Dose-dependent increase in dP/dt (133 ± 13%) | [10][11] |
| Dose-dependent reduction in mean arterial pressure (-42 ± 3 mmHg) | [10] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Reference |
| Elimination Half-life | ~70-80 hours | Human | [1] |
| Plasma Protein Binding | ~40% | Human | |
| Acetylation Status Dependency | 3.5x higher plasma concentration in rapid vs. slow acetylators | Human | [5] |
Experimental Protocols
Isolated Langendorff Heart Perfusion
This protocol is a standard method for assessing the direct effects of pharmacological agents on the whole heart, independent of systemic neural and hormonal influences.
Materials:
-
Langendorff apparatus
-
Krebs-Henseleit buffer (or similar physiological salt solution)
-
This compound stock solution
-
Animal model (e.g., rat, guinea pig)
-
Surgical instruments for heart excision
-
Data acquisition system to measure heart rate, left ventricular developed pressure (LVDP), and dP/dt.
Procedure:
-
Apparatus Preparation: Prepare and warm the Krebs-Henseleit buffer to 37°C and bubble with 95% O2 / 5% CO2. Prime the Langendorff apparatus with the buffer.
-
Heart Excision: Anesthetize the animal and perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold buffer.
-
Cannulation: Identify the aorta and cannulate it onto the Langendorff apparatus. Immediately begin retrograde perfusion with the oxygenated buffer.
-
Stabilization: Allow the heart to stabilize for a period of 15-20 minutes. During this time, monitor baseline cardiac function (heart rate, LVDP, dP/dt).
-
Drug Administration: Introduce this compound into the perfusion buffer at the desired concentrations. This can be done as a bolus injection or as a continuous infusion.
-
Data Recording: Continuously record cardiac function parameters throughout the experiment.
-
Washout: After the drug administration period, perfuse the heart with drug-free buffer to observe any washout effects.
Isolated Cardiomyocyte Contractility Assay
This protocol allows for the assessment of the direct effects of this compound on the contractility of individual heart muscle cells.
Materials:
-
Isolated adult ventricular cardiomyocytes (e.g., from rat or mouse)
-
Cell culture medium (e.g., DMEM)
-
IonOptix MyoCam-S system or similar video-based sarcomere length detection system
-
Field stimulator
-
This compound stock solution
-
Microscope with a heated stage
Procedure:
-
Cell Plating: Plate the isolated cardiomyocytes on laminin-coated coverslips and allow them to attach.
-
Experimental Setup: Place the coverslip in a perfusion chamber on the microscope stage maintained at 37°C.
-
Baseline Recording: Perfuse the cells with control medium and pace them at a physiological frequency (e.g., 1 Hz) using the field stimulator. Record baseline sarcomere length changes to determine contractility parameters (e.g., peak shortening, time to peak, time to 90% relaxation).
-
Drug Perfusion: Perfuse the cells with medium containing the desired concentration of this compound.
-
Data Acquisition: After a sufficient incubation period, record sarcomere shortening again to determine the effect of the drug.
-
Washout: Perfuse with control medium to observe if the effects of this compound are reversible.
Visualizations
Caption: Signaling pathway of this compound in cardiomyocytes.
Caption: General experimental workflow for assessing this compound effects.
References
- 1. This compound increases force of contraction in the isolated human atrium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Levosimendan and its metabolite this compound elicit KATP channel-dependent dilation in resistance arteries in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacokinetics of levosimendan and its active metabolite this compound in rapid and slow acetylators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the calcium sensitizer this compound, a metabolite of levosimendan, on post-infarct heart failure and cardiac remodelling in diabetic Goto–Kakizaki rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the calcium sensitizer this compound, a metabolite of levosimendan, on post-infarct heart failure and cardiac remodelling in diabetic Goto-Kakizaki rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Serum concentrations of levosimendan and its metabolites OR-1855 and this compound in cardiac surgery patients with cardiopulmonary bypass [frontiersin.org]
- 9. Serum concentrations of levosimendan and its metabolites OR-1855 and this compound in cardiac surgery patients with cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative effects of levosimendan, this compound, OR-1855, dobutamine, and milrinone on vascular resistance, indexes of cardiac function, and O2 consumption in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
Validation & Comparative
OR-1896 Versus Other PDE III Inhibitors in Heart Failure Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of OR-1896 with other prominent phosphodiesterase III (PDE III) inhibitors, namely milrinone and enoximone, focusing on their performance in preclinical heart failure models. The information is compiled from various studies to assist researchers in evaluating these compounds for further investigation and drug development.
Executive Summary
This compound, the active metabolite of levosimendan, is a potent and highly selective phosphodiesterase III (PDE III) inhibitor with additional calcium-sensitizing and ATP-sensitive potassium (K-ATP) channel-opening effects.[1][2] These multimodal actions distinguish it from traditional PDE III inhibitors like milrinone and enoximone. In heart failure models, this compound demonstrates significant positive inotropic and lusitropic effects, comparable to or greater than milrinone, and potent vasodilatory properties. Unlike catecholamines, this compound does not increase myocardial oxygen consumption at inotropic and vasodilatory concentrations. This guide presents a detailed comparison of their pharmacological profiles, supported by experimental data, to inform research and development in the field of heart failure therapeutics.
Data Presentation
Table 1: Comparative PDE III Inhibitory Activity
| Compound | PDE III IC50 | PDE Selectivity | Source |
| This compound | Not explicitly quantified, but potent and highly selective for PDE III.[1][2] Inhibition of PDE activity is comparable to cilostamide.[3] | Highly selective for PDE III.[1][2] | [1][2][3] |
| Milrinone | 0.42 - 1.3 µM | Selective for PDE III.[4][5][6] | [4][5][6] |
| Enoximone | 1.8 - 5.9 µM | Less selective than milrinone, also inhibits PDE IV at higher concentrations.[1][7] | [1][7] |
Table 2: Hemodynamic and Inotropic Effects in Preclinical Heart Failure Models
| Parameter | This compound | Milrinone | Enoximone | Animal Model | Source |
| Positive Inotropic Effect | Potent, dose-dependent increase in dP/dt.[8] Similar inotropic response to milrinone at 1 µM.[9] | Significant positive inotropic effect.[9] | Positive inotropic effect.[10][11] | Dog, Rat | [8][9][10][11] |
| Lusitropic Effect (Relaxation) | Dose-dependent improvement in relaxation. | Improves early LV relaxation.[12] | Improves diastolic function. | Dog, Human | [12] |
| Systemic Vascular Resistance | Dose-dependent reduction.[8] | Vasodilatory effect, reduces SVR. | Vasodilatory effect, reduces SVR.[10] | Dog | [8][10] |
| Mean Arterial Pressure | Dose-dependent reduction.[8] | Can cause hypotension. | Can cause hypotension. | Dog | [8] |
| Myocardial Oxygen Consumption | No significant increase at inotropic doses. | Can increase myocardial oxygen consumption. | Dog | ||
| Potency (Vasodilation) | This compound > Levosimendan > Milrinone | Rat | [8] | ||
| Potency (Inotropy) | Dobutamine > Levosimendan > this compound > Milrinone | Rat | [8] |
Experimental Protocols
Induction of Heart Failure in a Rat Model (Coronary Artery Ligation)
A common method to induce heart failure in rats is through the permanent ligation of the left anterior descending (LAD) coronary artery, leading to myocardial infarction and subsequent cardiac remodeling.
-
Anesthesia: Rats are anesthetized, typically with an intraperitoneal injection of a ketamine/xylazine cocktail or via inhalation of isoflurane.
-
Surgical Procedure: A left thoracotomy is performed to expose the heart. The LAD is then carefully ligated with a suture. Successful ligation is confirmed by the observation of myocardial blanching in the downstream region.
-
Post-operative Care: Animals receive analgesics and are closely monitored for recovery. Heart failure development is typically assessed 4-8 weeks post-surgery.
-
Assessment of Heart Failure: Cardiac function is evaluated using echocardiography to measure parameters such as ejection fraction, fractional shortening, and left ventricular dimensions. Hemodynamic measurements can be obtained via cardiac catheterization.
Evaluation of Inotropic and Lusitropic Effects in Isolated Heart Preparations
The Langendorff-perfused isolated heart model is frequently used to assess the direct cardiac effects of pharmacological agents independent of systemic influences.
-
Heart Isolation: Animals (e.g., guinea pigs, rabbits) are euthanized, and their hearts are rapidly excised and mounted on a Langendorff apparatus.
-
Perfusion: The heart is retrogradely perfused through the aorta with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer).
-
Drug Administration: The test compounds (this compound, milrinone, enoximone) are infused into the perfusion medium at various concentrations.
-
Data Acquisition: A pressure transducer placed in the left ventricle measures intraventricular pressure to determine parameters such as the rate of pressure development (+dP/dt, an index of contractility) and the rate of pressure decay (-dP/dt, an index of relaxation). Heart rate and coronary flow can also be monitored.
Signaling Pathways and Experimental Workflows
Signaling Pathway of PDE III Inhibitors in Cardiomyocytes
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scispace.com [scispace.com]
- 4. Milrinone | C12H9N3O | CID 4197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Selective inhibition of cyclic AMP phosphodiesterase from various human tissues by milrinone, a potent cardiac bipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two inotropes with different mechanisms of action: contractile, PDE-inhibitory and direct myofibrillar effects of levosimendan and enoximone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 9. Pharmacology of positive inotropic phosphodiesterase III inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Double-blind crossover comparison of enoximone and placebo in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A double-blind dose response comparison of oral enoximone and placebo for congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of phosphodiesterase-3 by levosimendan is sufficient to account for its inotropic effect in failing human heart - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Vasodilatory Effects of OR-1896 Across Different Vascular Beds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the vasodilatory properties of OR-1896, the long-lived active metabolite of levosimendan, in various vascular beds. The information presented is based on preclinical studies and aims to offer an objective overview of the compound's performance against its parent drug, levosimendan, and other relevant vasodilators.
This compound has been identified as a potent vasodilator, contributing significantly to the long-term hemodynamic effects observed after levosimendan administration.[1][2] Its mechanism of action primarily involves the activation of potassium channels in the vascular smooth muscle cells, leading to hyperpolarization and subsequent relaxation.[1][2][3][4] This guide will delve into the specifics of its action, comparing its efficacy and mechanisms in different arterial territories.
Comparative Vasodilatory Effects of this compound
The vasodilatory response to this compound has been shown to be concentration-dependent and varies between different vascular beds, suggesting a degree of vascular-specific action.[2][5] Below is a summary of the key findings from comparative studies.
Table 1: Vasodilatory Potency and Efficacy of this compound in Different Vascular Beds
| Vascular Bed | Species | Artery Type | Comparator | Key Findings | Reference |
| Skeletal Muscle (Cremaster) | Rat | Resistance Arterioles (~20 μm) | Levosimendan, Pinacidil | This compound induced concentration-dependent dilation similar in magnitude to levosimendan. The effect was significantly attenuated by the KATP channel blocker glibenclamide, similar to the effect on the KATP channel opener pinacidil. | |
| Skeletal Muscle (Gracilis) | Rat | Arterioles (~150 μm) | Levosimendan | This compound elicited substantial concentration-dependent dilation (maximal dilation: 73±4%), comparable to levosimendan. The vasodilation was primarily mediated by KATP channels. | [2][5] |
| Coronary | Rat | Arterioles (~150 μm) | Levosimendan | This compound induced significant concentration-dependent dilation (maximal dilation: 66±6%), comparable to levosimendan. The vasodilation was primarily mediated by BKCa channels. | [2][5] |
| Systemic Circulation | Dog | - | Levosimendan, Dobutamine, Milrinone | This compound produced dose-dependent reductions in mean arterial pressure and systemic resistance, with greater potency than levosimendan. Unlike dobutamine, it did not increase pulmonary pressure. | [6][7] |
Table 2: Quantitative Comparison of Vasodilator Responses
| Compound | Vascular Bed | Concentration Range | Maximal Dilation | pD2 | Reference |
| This compound | Coronary Arterioles | 1 nM - 10 μM | 66 ± 6% | 7.16 ± 0.42 | [2][5] |
| Levosimendan | Coronary Arterioles | 1 nM - 10 μM | 83 ± 6% | 7.06 ± 0.14 | [2][5] |
| This compound | Skeletal Muscle Arterioles | 1 nM - 10 μM | 73 ± 4% | 6.71 ± 0.42 | [2][5] |
| Levosimendan | Skeletal Muscle Arterioles | 1 nM - 10 μM | 73 ± 12% | 7.05 ± 0.1 | [2][5] |
| This compound | Cremaster Muscle Arterioles | 1 nM - 10 μM | from 22 ± 1 to 32 ± 1 μm | - | |
| Levosimendan | Cremaster Muscle Arterioles | 1 nM - 100 μM | from 23 ± 2 to 33 ± 2 μm | - | |
| Pinacidil | Cremaster Muscle Arterioles | 1 nM - 10 μM | from 22 ± 4 to 35 ± 3 μm | - |
*pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Signaling Pathways of this compound-Induced Vasodilation
The vasodilatory effect of this compound is primarily mediated by the opening of ATP-sensitive potassium (KATP) channels and large-conductance Ca2+-activated potassium (BKCa) channels in vascular smooth muscle cells.[2][5] The relative contribution of these channels appears to differ between vascular beds.[2] In skeletal muscle arterioles, KATP channels are the predominant mediators, while in coronary arterioles, BKCa channels play a more significant role.[2][5] Additionally, this compound is a highly selective phosphodiesterase (PDE) III inhibitor, which can also contribute to its vasodilatory action.[8][9]
Caption: Signaling pathway of this compound-induced vasodilation.
Experimental Protocols
The validation of this compound's vasodilatory effects has been conducted using established ex vivo and in vivo models. The following are summaries of the key experimental methodologies employed in the cited studies.
Isolated Pressurized Arteriole Myography
This ex vivo technique allows for the direct assessment of a compound's effect on vascular tone in a controlled environment.
Caption: Workflow for isolated pressurized arteriole myography.
Methodology:
-
Vessel Isolation: Arterioles (approximately 150 μm in diameter) are dissected from the coronary or gracilis (skeletal muscle) vascular beds of rats.[2][5]
-
Cannulation and Pressurization: The isolated arterioles are mounted on glass micropipettes in an organ bath and pressurized to a physiological level (e.g., 80 mmHg).[2][5]
-
Drug Administration: After an equilibration period where the vessel develops a stable myogenic tone, cumulative concentrations of this compound, levosimendan, or other vasoactive agents are added to the bath.[2][5]
-
Data Acquisition and Analysis: Changes in the internal diameter of the arteriole are continuously monitored and recorded using a videomicroscopy setup. The vasodilatory response is typically expressed as a percentage of the maximal dilation achieved with a calcium-free solution.[5]
Intravital Videomicroscopy of Cremaster Muscle Arterioles
This in vivo technique allows for the study of microvascular responses in a living animal, preserving the physiological environment.
References
- 1. Levosimendan and its metabolite this compound elicit KATP channel-dependent dilation in resistance arteries in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The levosimendan metabolite this compound elicits vasodilation by activating the KATP and BKCa channels in rat isolated arterioles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Levosimendan-induced venodilation is mediated by opening of potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The levosimendan metabolite this compound elicits vasodilation by activating the K(ATP) and BK(Ca) channels in rat isolated arterioles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative effects of levosimendan, this compound, OR-1855, dobutamine, and milrinone on vascular resistance, indexes of cardiac function, and O2 consumption in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Species Metabolism of OR-1896
For Researchers, Scientists, and Drug Development Professionals
Introduction
OR-1896 is the long-acting, pharmacologically active N-acetylated metabolite of OR-1855, which itself is a metabolite of the calcium sensitizer levosimendan. The prolonged half-life of this compound in humans, ranging from 70 to 80 hours, contributes significantly to the extended hemodynamic effects observed after levosimendan administration.[1] Understanding the cross-species differences in the metabolism of this compound is crucial for the preclinical evaluation and clinical development of levosimendan and related compounds. This guide provides a comparative overview of this compound metabolism in humans, rats, and dogs, based on available experimental data.
Data Presentation
The following tables summarize the key pharmacokinetic and metabolic parameters of this compound across different species.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Human | Rat | Dog |
| Half-life (t½) | ~70-80 hours[1] | ~6.5 hours[1] | Data not available |
| Primary Route of Excretion | Urine (~87% of dose)[1][2] | Urine (~69% of dose)[1][2] | Data not available |
| Fecal Excretion | ~7.4% of dose | Data not available | Data not available |
| Major Compounds in Plasma | This compound, OR-1855[2] | >93% as this compound[1][2] | OR-1855 (from levosimendan) |
| Genetic Influence | NAT2 genotype affects plasma levels | Not reported | Not reported |
Table 2: Metabolite Profile of this compound in Urine and Feces
| Species | Matrix | Major Metabolites Identified | Key Differences |
| Human | Urine | This compound, N-conjugated OR-1855, N-hydroxylated this compound, N-hydroxylated OR-1855, Glucuronide/sulfate conjugates of N-hydroxyl this compound[1][2] | Higher proportion of OR-1855 related metabolites compared to rats.[1][2] |
| Feces | This compound, OR-1855[1][2] | ||
| Rat | Urine | This compound, N-hydroxylated this compound, N-hydroxylated OR-1855, Glucuronide/sulfate conjugates of N-hydroxyl this compound[1][2] | Lower amount of OR-1855 related metabolites.[1][2] |
| Feces | Similar to urine profile[1][2] | Fecal profile is more complex than in humans.[1][2] | |
| Dog | Plasma | After levosimendan administration, OR-1855 is a significant metabolite, with concentrations being 3-4 times higher when levosimendan is administered to the ileum.[3] | Metabolism to OR-1855 is prominent in the lower gastrointestinal tract.[3] |
Note: Data for monkeys on the metabolism of levosimendan and this compound were not available in the public domain based on the conducted searches.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for the study of this compound metabolism.
In-Life Study for Metabolism and Excretion in Rats
-
Animal Model: Male Sprague-Dawley rats are typically used.[2]
-
Test Article: ¹⁴C-labelled this compound is administered as an intravenous bolus dose.[2]
-
Housing: Animals are housed in metabolism cages to allow for the separate collection of urine and feces.
-
Sample Collection: Urine and feces are collected at predetermined intervals for a period sufficient to ensure the majority of the administered radioactivity is recovered (e.g., 72 hours). Blood samples are collected at various time points to determine the plasma concentration of the parent compound and its metabolites.
-
Sample Processing:
-
Plasma: Separated from whole blood by centrifugation.
-
Urine: May be pooled at each collection interval.
-
Feces: Homogenized in a suitable solvent (e.g., water or methanol).
-
-
Analysis:
-
Radioactivity Measurement: Total radioactivity in plasma, urine, and fecal homogenates is determined by liquid scintillation counting.
-
Metabolite Profiling: Samples are analyzed by High-Performance Liquid Chromatography (HPLC) with radiochemical detection to separate and quantify the parent compound and its metabolites.
-
Metabolite Identification: Mass spectrometry (MS) is used to identify the chemical structures of the metabolites.
-
Analysis of Levosimendan and its Metabolites in Human Plasma
A high-throughput liquid chromatography/tandem mass spectrometry (LC/MS/MS) method has been developed for the simultaneous analysis of levosimendan, OR-1855, and this compound.
-
Sample Preparation: A 96-well liquid/liquid extraction procedure is used for sample preparation from human plasma.
-
Chromatography: A single LC/MS/MS system with two separate mobile phases is employed for sequential separation.
-
Levosimendan: Eluted with 5 mM ammonium acetate in 33.3% acetonitrile.
-
Metabolites (OR-1855 and this compound): Eluted with 5 mM ammonium acetate and 0.2% acetic acid in 20% acetonitrile.
-
-
Mass Spectrometry:
-
Levosimendan: Detected using negative ionization mode MS/MS.
-
Metabolites: Detected using positive ionization mode MS/MS.
-
Mandatory Visualization
Metabolic Pathway of Levosimendan to this compound
Caption: Metabolic pathway of levosimendan to this compound and its subsequent metabolites.
Experimental Workflow for Cross-Species Metabolism Study
Caption: General experimental workflow for a cross-species metabolism study of this compound.
References
Replicating Key Findings on the Mechanism of Action of OR-1896: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of OR-1896, the active metabolite of levosimendan, against its parent drug and other vasoactive and inotropic agents. We present key experimental findings that elucidate its mechanism of action, offering detailed protocols for replication studies to support further research and development.
Executive Summary
This compound is a potent inodilator, exerting its effects through a dual mechanism involving vasodilation and positive inotropy. Experimental evidence demonstrates that its vasodilatory effects are primarily mediated by the activation of ATP-sensitive potassium (K-ATP) and large-conductance Ca2+-activated potassium (BKCa) channels in vascular smooth muscle.[1][2] Concurrently, its positive inotropic effects on cardiac muscle are attributed to the inhibition of phosphodiesterase III (PDE III) and calcium sensitization.[3][4][5] This guide details the experimental frameworks to validate these mechanisms and compares the efficacy of this compound with levosimendan, the PDE III inhibitor milrinone, and K(ATP) channel openers.
Comparative Data on Vasodilatory and Inotropic Effects
The following tables summarize quantitative data from preclinical studies, comparing the hemodynamic effects of this compound with levosimendan and other relevant compounds.
Table 1: Vasodilatory Effects on Isolated Rat Arterioles
| Compound | Vessel Type | Maximal Dilation (%) | pD2 (Negative log of EC50) |
| This compound | Coronary | 66 ± 6 | 7.16 ± 0.42 |
| Gracilis Muscle | 73 ± 4 | 6.71 ± 0.42 | |
| Levosimendan | Coronary | 83 ± 6 | 7.06 ± 0.14 |
| Gracilis Muscle | 73 ± 12 | 7.05 ± 0.1 |
Data sourced from studies on isolated, pressurized rat arterioles.[2]
Table 2: Hemodynamic Effects in Anesthetized Dogs
| Compound | Max. Change in Mean Arterial Pressure (mmHg) | Max. Change in dP/dt (%) |
| This compound | -42 ± 3 | 133 ± 13 |
| Levosimendan | -31 ± 2 | 118 ± 10 |
| Milrinone | Not specified | Potent increase |
| Dobutamine | +17 ± 2 | Potent increase |
Data from a comparative study in anesthetized dogs.[4][6] dP/dt is the rate of change of ventricular pressure, an index of cardiac contractility.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and the experimental processes for their validation, the following diagrams are provided.
Caption: this compound-induced vasodilation pathway.
Caption: this compound positive inotropic effect pathway.
Caption: Workflow for vasodilation experiments.
Detailed Experimental Protocols
The following are detailed methodologies for replicating the key experiments that elucidate the mechanism of action of this compound.
Isolated Arteriole Vasodilation Assay (Pressure Myography)
Objective: To determine the vasodilatory effect of this compound on resistance arteries and compare it with levosimendan and K(ATP) channel openers.
Materials:
-
Isolated resistance arteries (e.g., rat coronary or gracilis muscle arterioles, ~150 µm diameter).
-
Pressure myograph system.
-
Physiological Salt Solution (PSS), gassed with 95% O2 / 5% CO2.
-
Vasoconstrictor agent (e.g., U46619, a thromboxane A2 analog).
-
Test compounds: this compound, levosimendan, milrinone, minoxidil.
-
Channel blockers: Glibenclamide (K-ATP blocker), Iberiotoxin (BKCa blocker).
Procedure:
-
Vessel Isolation and Mounting: Dissect arterioles in cold PSS and mount them onto two glass cannulas in the myograph chamber.
-
Pressurization and Equilibration: Pressurize the vessel to a physiological level (e.g., 80 mmHg) and allow it to equilibrate in warmed (37°C), gassed PSS for approximately 1 hour.
-
Viability Check: Assess vessel health by inducing constriction with a high potassium solution.
-
Pre-constriction: Induce a stable submaximal contraction (approximately 50-70% of maximum) using a vasoconstrictor like U46619.
-
Concentration-Response Curves: Add the test compounds (this compound, levosimendan, etc.) to the bath in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 10 µM). Record the vessel diameter at each concentration.
-
Mechanism Investigation (Optional): To confirm the role of specific potassium channels, repeat the concentration-response curve for this compound in the presence of a channel blocker (e.g., glibenclamide or iberiotoxin).
-
Data Analysis: Express the vasodilation at each concentration as a percentage of the pre-constriction tone. Plot the concentration-response curves and calculate the pD2 (-log EC50) values to compare the potency of the compounds.
Cardiac Muscle Contractility Assay (Isolated Atrial Preparation)
Objective: To measure the positive inotropic effect of this compound and compare it with levosimendan and the PDE III inhibitor, milrinone.
Materials:
-
Isolated atrial muscle preparations (e.g., human right atrial preparations or rabbit papillary muscles).
-
Organ bath system with force-displacement transducer.
-
Tyrode's solution or similar physiological buffer, gassed with 95% O2 / 5% CO2.
-
Field stimulator (e.g., 1 Hz stimulation).
-
Test compounds: this compound, levosimendan, milrinone.
-
PDE III inhibitor for mechanism confirmation (e.g., cilostamide).
Procedure:
-
Tissue Preparation: Obtain atrial tissue and mount it in the organ bath containing oxygenated Tyrode's solution at 37°C. Attach one end to a fixed support and the other to the force transducer.
-
Equilibration: Allow the preparation to equilibrate for at least 60 minutes under a resting tension, while being electrically stimulated at a constant frequency (e.g., 1 Hz).
-
Baseline Recording: Record the baseline force of contraction.
-
Concentration-Response Measurement: Add the test compounds cumulatively to the organ bath in increasing concentrations (e.g., 0.01 µM to 10 µM). Allow the contractile force to stabilize at each concentration before adding the next.
-
Mechanism Confirmation: To verify the role of PDE III inhibition, pre-incubate a separate set of preparations with a known PDE III inhibitor like cilostamide before generating the this compound concentration-response curve. The inhibition of this compound's effect would support this mechanism.
-
Data Analysis: Express the increase in contractile force as a percentage of the baseline. Plot concentration-response curves and determine the EC50 for each compound to compare their inotropic potency.
By following these protocols, researchers can independently verify the key mechanisms of action of this compound and objectively compare its performance against relevant therapeutic alternatives.
References
- 1. Pharmacology of the potassium channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are PDE3 inhibitors and how do they work? [synapse.patsnap.com]
- 3. KATP channel therapeutics at the bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Measuring Single Cardiac Myocyte Contractile Force via Moving a Magnetic Bead - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative effects of levosimendan, this compound, OR-1855, dobutamine, and milrinone on vascular resistance, indexes of cardiac function, and O2 consumption in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
OR-1896: A Comparative Analysis of Efficacy Against Other Calcium Sensitizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of OR-1896, the active metabolite of levosimendan, with other prominent calcium sensitizers. The following sections detail quantitative data on key performance indicators, in-depth experimental protocols, and visual representations of the underlying signaling pathways to offer a clear and objective assessment for research and development purposes.
Comparative Efficacy Data
The following tables summarize the quantitative data on the inotropic, lusitropic, and hemodynamic effects of this compound in comparison to other calcium sensitizers and inotropic agents.
| Compound | Metric | Model | Result | Reference |
| This compound | Positive Inotropic Effect (Increase in Force) | Isolated Human Atrial Preparations | 72 ± 14.7% increase at 1 µM | [1] |
| Isoprenaline | Positive Inotropic Effect (Increase in Force) | Isolated Human Atrial Preparations | Maximum positive inotropic effect was greater than 1 µM this compound | [1] |
| EMD 57033 | Positive Inotropic Effect (in presence of 1µM this compound) | Isolated Human Atrial Preparations | Further 109 ± 19% increase in force | [1] |
| This compound | Time of Relaxation | Isolated Human Atrial Preparations | 10.6 ± 3.6% shortening at 1 µM | [1] |
| This compound | Change in Pressure over Time (dP/dt) | Anesthetized Dogs | 133 ± 13% increase | [2] |
| Levosimendan | Change in Pressure over Time (dP/dt) | Anesthetized Dogs | 118 ± 10% increase | [2] |
| This compound | Mean Arterial Pressure | Anesthetized Dogs | -42 ± 3 mmHg reduction | [2] |
| Levosimendan | Mean Arterial Pressure | Anesthetized Dogs | -31 ± 2 mmHg reduction | [2] |
| Dobutamine | Mean Arterial Pressure | Anesthetized Dogs | 17 ± 2 mmHg increase | [2] |
| Milrinone | Mean Arterial Pressure | Anesthetized Dogs | No significant change | [2] |
| This compound | Myocardial Oxygen Consumption | Anesthetized Dogs | No significant increase | [2] |
| Levosimendan | Myocardial Oxygen Consumption | Anesthetized Dogs | No significant increase | [2] |
| Dobutamine | Myocardial Oxygen Consumption | Anesthetized Dogs | 79% increase above baseline | [2] |
| Pimobendan | Inotropic and Lusitropic Effects | Conscious Dogs with Tachycardia-Induced Heart Failure | Dose-dependently increased the slope of the end-systolic pressure-volume relation (Ees) and improved LV relaxation. | [3] |
Mechanism of Action and Signaling Pathways
This compound, similar to its parent compound levosimendan, exhibits a dual mechanism of action involving calcium sensitization and phosphodiesterase (PDE) III inhibition.[4] However, studies in human cardiac tissue suggest that its primary inotropic effect is mediated through PDE III inhibition.[1] This contrasts with other calcium sensitizers that may have different primary mechanisms.
Below are diagrams illustrating the signaling pathways of this compound and other calcium sensitizers.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Measurement of Inotropic and Lusitropic Effects in Isolated Human Atrial Preparations
-
Tissue Preparation: Right atrial appendages were obtained from patients undergoing cardiac surgery. The tissue was immediately placed in a cardioplegic solution and transported to the laboratory. Trabeculae carneae of suitable dimensions were dissected and mounted in an organ bath.
-
Experimental Setup: The preparations were superfused with an oxygenated Tyrode's solution at 37°C and electrically stimulated at a frequency of 1 Hz. One end of the muscle strip was connected to a force transducer to record isometric contraction.
-
Data Acquisition: After an equilibration period, baseline contractile parameters were recorded. The test compounds (this compound, isoprenaline, EMD 57033) were then added to the superfusion solution in a cumulative concentration-response manner. The force of contraction and time to relaxation were continuously recorded.
-
Data Analysis: The effects of the compounds were expressed as a percentage change from the baseline values.
Hemodynamic and Myocardial Oxygen Consumption Assessment in Anesthetized Dogs
-
Animal Preparation: Mongrel dogs were anesthetized, intubated, and mechanically ventilated. Catheters were placed in the femoral artery and vein for blood pressure monitoring and drug administration, respectively. A thoracotomy was performed to place a flow probe around the ascending aorta for cardiac output measurement and a catheter in the coronary sinus for blood sampling.
-
Experimental Protocol: Following a stabilization period, baseline hemodynamic parameters and myocardial oxygen consumption were measured. The test compounds (this compound, levosimendan, dobutamine, milrinone) were infused intravenously at escalating doses. Hemodynamic variables were continuously recorded, and coronary sinus blood samples were collected at the end of each infusion period to determine myocardial oxygen extraction.
-
Data Analysis: Changes in mean arterial pressure, systemic vascular resistance, cardiac output, and myocardial oxygen consumption were calculated for each dose of the infused drugs and compared to baseline values.
Skinned Fiber Assay for Calcium Sensitivity
-
Fiber Preparation: Cardiac muscle bundles are dissected and chemically "skinned" using a detergent (e.g., Triton X-100) to remove the cell membranes, leaving the contractile machinery intact. Single muscle fibers are then isolated.
-
Experimental Setup: The skinned fiber is mounted between a force transducer and a motor. The fiber is bathed in a series of solutions with precisely controlled concentrations of free calcium.
-
Data Acquisition: The isometric force generated by the fiber is measured at each calcium concentration, allowing for the construction of a force-pCa (-log[Ca2+]) curve.
-
Data Analysis: The pCa50 value (the calcium concentration at which 50% of the maximal force is produced) is determined. A leftward shift in the force-pCa curve in the presence of a test compound indicates an increase in calcium sensitivity.
Conclusion
This compound is a potent inotropic and vasodilatory agent with a favorable profile regarding myocardial oxygen consumption. Its primary mechanism of action in the human heart appears to be through PDE III inhibition, which distinguishes it from pure calcium sensitizers. The provided data and protocols offer a foundation for further comparative studies to fully elucidate the therapeutic potential of this compound in the context of other calcium sensitizing agents.
References
Independent Validation of OR-1896's Effect on ATP-Sensitive Potassium (KATP) Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of OR-1896, the active metabolite of levosimendan, on ATP-sensitive potassium (KATP) channels. We will analyze experimental data validating its mechanism of action and compare its performance with other well-known KATP channel modulators. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to support further research and drug development.
Overview of this compound and KATP Channel Modulation
This compound is a long-acting metabolite of the calcium sensitizer levosimendan and has been shown to be a potent vasodilator.[1][2] Its vasodilatory effects are primarily attributed to the activation of ATP-sensitive potassium (KATP) channels in the vascular smooth muscle, leading to hyperpolarization and relaxation.[1][3][4] However, some studies suggest a more complex mechanism involving the activation of other potassium channels, such as the large-conductance Ca2+-activated potassium (BKCa) channels, and inhibition of phosphodiesterase 3 (PDE3).[2][5][6]
This guide focuses on the independent validation of this compound's effects on KATP channels, comparing its activity with the well-established KATP channel opener, pinacidil, and its antagonism by the selective KATP channel blocker, glibenclamide.
Comparative Data on Vasodilatory Effects
The following tables summarize quantitative data from independent studies, comparing the concentration-dependent vasodilatory effects of this compound with levosimendan and pinacidil, and the inhibitory effect of glibenclamide.
Table 1: Concentration-Dependent Vasodilation in Rat Cremaster Muscle Arterioles [1][3]
| Compound | Concentration Range | Maximal Dilation (change in diameter, µm) |
| This compound | 1 nM - 10 µM | 22 ± 1 to 32 ± 1 |
| Levosimendan | 1 nM - 100 µM | 23 ± 2 to 33 ± 2 |
| Pinacidil | 1 nM - 10 µM | 22 ± 4 to 35 ± 3 |
Table 2: Effect of Glibenclamide on Maximal Vasodilation [1][3]
| Agonist | Agonist Concentration for Maximal Dilation | Glibenclamide Concentration | Maximal Dilation with Glibenclamide (diameter, µm) |
| This compound | 10 µM | 5 µM | 22 ± 5 |
| Levosimendan | 100 µM | 5 µM | 23 ± 3 |
| Pinacidil | 10 µM | 5 µM | 22 ± 1 |
Table 3: Comparative Vasodilatory Effects in Different Rat Arterioles [2]
| Compound (1 nM - 10 µM) | Coronary Arterioles (Maximal Dilation %) | Gracilis Muscle Arterioles (Maximal Dilation %) |
| This compound | 66 ± 6 | 73 ± 4 |
| Levosimendan | 83 ± 6 | 73 ± 12 |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of this compound leading to vasodilation.
Caption: Workflow for assessing KATP channel-mediated vasodilation.
Experimental Protocols
The following are generalized protocols for key experiments cited in the validation of this compound's effect on KATP channels.
Intravital Videomicroscopy for Vasodilation Assessment
This in vivo method allows for the direct observation and measurement of arteriolar responses to pharmacological agents.[3][4]
-
Animal Model: Male Wistar rats are typically used. Anesthesia is induced and maintained throughout the experiment.
-
Surgical Preparation: The cremaster muscle is exteriorized, and the cremaster arteriole is exposed for microscopic observation. The tissue is continuously superfused with a physiological salt solution.
-
Drug Administration: Levosimendan, this compound, or pinacidil are applied topically to the cremaster muscle in increasing concentrations (e.g., 1 nM to 100 µM). For antagonist studies, the tissue is pre-incubated with a KATP channel blocker like glibenclamide (e.g., 5 µM) before the application of the vasodilator.
-
Data Acquisition and Analysis: The diameter of the cremaster arterioles is continuously monitored and recorded using a videomicroscopy setup. The changes in arteriolar diameter from the baseline are measured and plotted against the drug concentration to generate concentration-response curves.
Isolated Artery Vasoreactivity Studies
This ex vivo method assesses the direct effect of compounds on isolated blood vessels.[2]
-
Vessel Isolation: Coronary or gracilis muscle arterioles are dissected from rats.
-
Cannulation and Pressurization: The isolated arterioles are cannulated at both ends and pressurized to a physiological level (e.g., 80 mmHg).
-
Drug Application: this compound or other test compounds are added to the superfusion solution in a cumulative, concentration-dependent manner (e.g., 1 nM to 10 µM).
-
Data Analysis: The internal diameter of the arteriole is measured using videomicroscopy. The percentage of maximal dilation is calculated relative to the dilation induced by a calcium-free solution.
Patch-Clamp Electrophysiology
This technique is the gold standard for studying the activity of ion channels like KATP channels.[7][8][9]
-
Cell Isolation: Cardiomyocytes or vascular smooth muscle cells are isolated from animal hearts or blood vessels using enzymatic digestion.[7]
-
Patch-Clamp Configurations:
-
Whole-Cell Configuration: This configuration allows for the measurement of macroscopic currents from the entire cell membrane, providing insights into the overall cellular response to a drug.[7][9]
-
Inside-Out Patch Configuration: This method allows for the direct application of substances to the intracellular side of the channel, enabling detailed characterization of channel modulation by intracellular messengers like ATP.[7][9]
-
-
Solutions and Recordings:
-
Pipette Solution (Intracellular): Typically contains a high concentration of potassium and specific concentrations of ATP and ADP to study KATP channel regulation.
-
Bath Solution (Extracellular): A physiological salt solution.
-
Currents are recorded in response to voltage steps or ramps. The effect of KATP channel openers (like this compound and pinacidil) and blockers (like glibenclamide) on the channel current is measured.[8]
-
Conclusion
Independent studies confirm that this compound is a potent vasodilator that acts, at least in part, through the activation of KATP channels.[1][2][3] Its vasodilatory effects are comparable to those of the established KATP channel opener pinacidil and are significantly attenuated by the selective KATP channel blocker glibenclamide.[1][3] The provided data and protocols offer a framework for researchers to further investigate the nuanced pharmacology of this compound and its potential as a therapeutic agent. The dual mechanism involving potential PDE3 inhibition warrants further investigation to fully elucidate its pharmacological profile.[5][6]
References
- 1. Levosimendan and its metabolite this compound elicit KATP channel-dependent dilation in resistance arteries in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The levosimendan metabolite this compound elicits vasodilation by activating the K(ATP) and BK(Ca) channels in rat isolated arterioles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Levosimendan and its metabolite this compound elicit KATP channel-dependent dilation in resistance arteries in vivo [pubmed.ncbi.nlm.nih.gov]
- 4. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 5. This compound increases force of contraction in the isolated human atrium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Inotropic Effect of the Active Metabolite of Levosimendan, this compound, Is Mediated through Inhibition of PDE3 in Rat Ventricular Myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Measuring and Evaluating the Role of ATP-Sensitive K+ Channels in Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Study of OR-1896 and Milrinone on Cardiac Output: A Comparative Guide
In the landscape of pharmacotherapy for acute heart failure and low cardiac output states, inotropic agents play a crucial role. This guide provides a detailed comparison of two such agents: OR-1896, the active metabolite of levosimendan, and milrinone, a phosphodiesterase 3 (PDE3) inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their performance with supporting experimental data.
Overview of this compound and Milrinone
This compound is the long-acting, active metabolite of levosimendan. Its mechanism of action is multifaceted, involving sensitization of the contractile machinery to calcium, inhibition of phosphodiesterase 3 (PDE3), and opening of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle. This combination of effects leads to increased myocardial contractility (inotropy) and vasodilation.
Milrinone is a selective phosphodiesterase 3 (PDE3) inhibitor. By preventing the breakdown of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells, milrinone increases intracellular cAMP levels.[1][2][3] This leads to enhanced cardiac contractility and vasodilation, reducing both preload and afterload on the heart.[1][2]
Quantitative Data on Hemodynamic Effects
Direct head-to-head studies providing quantitative data on the cardiac output of this compound versus milrinone are limited. However, preclinical studies in canine models have suggested that both agents produce similar increases in cardiac output. The following tables summarize available data on their hemodynamic effects from various studies.
Table 1: Comparative Hemodynamic Effects in Anesthetized Dogs
| Parameter | This compound | Milrinone | Study Reference |
| Change in Cardiac Output | Similar increase to milrinone | Similar increase to this compound | Banfor et al., 2008 |
| Change in Mean Arterial Pressure | Dose-dependent reduction (-42 +/- 3 mmHg at highest dose) | No significant change | Banfor et al., 2008[4] |
| Change in Systemic Vascular Resistance | Dose-dependent reduction | Dose-dependent reduction | Banfor et al., 2008 |
| Potency for Increasing dP/dt | More potent than milrinone | Less potent than this compound | Segreti et al., 2008[5] |
Note: dP/dt is the rate of pressure change in the ventricle, an indicator of contractility.
Table 2: Effects of Milrinone on Cardiac Index in Humans with Heart Failure
| Study Population | Intervention | Baseline Cardiac Index (L/min/m²) | Post-intervention Cardiac Index (L/min/m²) | Study Reference |
| Acute Heart Failure | Milrinone infusion (0.5 µg/kg/min) | 2.6 +/- 0.9 | 3.3 +/- 1.1 | Multicenter Double-Blind Study |
| Severe Congestive Heart Failure | Milrinone infusion | 1.7 | 3.0 | Deranged Physiology Review[2] |
| SIRS/Sepsis with Cardiac Dysfunction | Milrinone infusion (0.5 µg/kg/min) | Significant increase (p < 0.001) | - | Prospective Pilot Study[3] |
Note: Data for this compound in human subjects is less readily available as it is a metabolite of levosimendan.
Experimental Protocols
The following sections detail the methodologies employed in key studies comparing this compound and milrinone.
Comparative Study in Anesthetized Dogs (Banfor et al., 2008)
-
Animal Model: The study utilized anesthetized adult male beagle dogs.
-
Drug Administration: this compound, milrinone, and other agents were administered via continuous intravenous infusion at escalating doses.
-
Hemodynamic Monitoring: Aortic and left ventricular pressures were measured using catheter-tip manometers. Cardiac output was likely measured using techniques common in such preclinical studies, such as thermodilution or electromagnetic flow probes placed on the ascending aorta.[6][7][8][9][10] Systemic vascular resistance was calculated from the mean arterial pressure and cardiac output.
General Protocol for Assessing Cardiac Output in Preclinical Models
A typical experimental setup for a head-to-head comparison of inotropic agents in a canine model would involve the following steps:
-
Animal Preparation: Anesthesia is induced and maintained. The animal is instrumented for continuous monitoring of electrocardiogram (ECG), blood pressure (arterial and venous), and body temperature.
-
Catheterization: Catheters are placed in major arteries and veins for drug administration and blood sampling. A Swan-Ganz catheter may be inserted into the pulmonary artery for thermodilution cardiac output measurement.
-
Baseline Measurements: Stable baseline hemodynamic parameters are recorded before any drug administration.
-
Drug Infusion: The investigational drug (e.g., this compound) and the comparator (e.g., milrinone) are infused intravenously, typically in a randomized, blinded fashion. Doses may be escalated to establish a dose-response relationship.
-
Continuous Monitoring: Hemodynamic parameters, including cardiac output, are continuously recorded throughout the infusion period and for a specified duration afterward.
-
Data Analysis: The collected data is analyzed to compare the effects of the different agents on cardiac output and other hemodynamic variables.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and milrinone are visualized in the following diagrams.
Experimental Workflow
The following diagram illustrates a typical workflow for a head-to-head preclinical study comparing the effects of inotropic agents on cardiac output.
References
- 1. What is the mechanism of Milrinone Lactate? [synapse.patsnap.com]
- 2. Milrinone - WikiAnesthesia [wikianesthesia.org]
- 3. litfl.com [litfl.com]
- 4. Comparative effects of levosimendan, this compound, OR-1855, dobutamine, and milrinone on vascular resistance, indexes of cardiac function, and O2 consumption in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Cardiac output during cardiopulmonary bypass. Animal experiments as a guide to flow rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of cardiac output measurement in dogs by transpulmonary pulse contour analysis [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of cardiac output by two methods in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of MRI measurement of cardiac output in the dog: the effects of dobutamine and minoxidil - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for OR-1896: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of OR-1896, a metabolite of Levosimendan. Adherence to these procedures is critical for maintaining laboratory safety and regulatory compliance.
This compound, with the CAS Number 220246-81-1, is identified as a selective phosphodiesterase (PDE) III inhibitor.[1] While a Safety Data Sheet (SDS) from GlpBio classifies this compound as "Not a hazardous substance or mixture," it is imperative to handle and dispose of it with care, following all applicable institutional and local regulations for chemical waste.[2]
Key Safety and Handling Information
Proper handling and storage are paramount to ensure safety. Always consult the specific Safety Data Sheet (SDS) provided by the supplier.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Use appropriate chemical-resistant gloves.
-
Body Protection: Wear a lab coat.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
In Case of Exposure:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes.
-
Skin Contact: Wash off with soap and plenty of water.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is provided below for easy reference.
| Property | Value | Source |
| CAS Number | 220246-81-1 | [3] |
| Molecular Formula | C13H15N3O2 | [4] |
| Molecular Weight | 245.28 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | >98.50% | [3] |
Disposal Procedures
Even though classified as non-hazardous by one supplier, this compound should be disposed of as chemical waste to ensure environmental protection and compliance with laboratory best practices.
Step-by-Step Disposal Protocol:
-
Waste Identification: Label a dedicated waste container clearly as "Waste this compound" with the appropriate chemical structure and CAS number.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. It is best practice to keep it segregated.
-
Containerization:
-
Use a chemically compatible, leak-proof container with a secure lid.
-
For liquid waste (e.g., solutions in DMSO), ensure the container is appropriate for organic solvents.
-
For solid waste, use a sealed, sturdy container.
-
-
Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory.
-
Documentation: Maintain a log of the amount of this compound waste generated.
-
Disposal Request: When the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal according to their specific protocols for non-hazardous or minimally hazardous chemical waste.
-
Empty Containers: Triple-rinse empty this compound containers with a suitable solvent (e.g., ethanol or acetone). The rinsate should be collected and disposed of as chemical waste. After rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste, with the label defaced.
Metabolic Pathway and Mechanism of Action
This compound is an active metabolite of Levosimendan.[5] Understanding its formation and mechanism of action is crucial for its application in research.
Caption: Metabolic conversion of Levosimendan to its active metabolite, this compound.
As a phosphodiesterase (PDE) III inhibitor, this compound exerts its effects by preventing the breakdown of cyclic adenosine monophosphate (cAMP).[1] This leads to increased intracellular cAMP levels, resulting in various physiological responses.
Caption: Signaling pathway of this compound as a PDE III inhibitor.
References
Essential Safety and Handling Protocols for OR-1896
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the proper handling and disposal of OR-1896. Adherence to these procedural steps is critical for ensuring laboratory safety and maintaining experimental integrity.
This compound is an active, long-lived metabolite of Levosimendan, functioning as a highly selective phosphodiesterase (PDE) III isoform inhibitor and a potent vasodilator.[1] Due to its pharmacological activity, caution must be exercised during handling to prevent accidental exposure. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, safety protocols can be established based on the known properties of its parent compound, Levosimendan, and general best practices for handling active pharmaceutical ingredients (APIs).
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on the safety data sheets for Levosimendan.
| Protection Type | Equipment Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Prevents eye contact with airborne particles or splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Minimizes skin contact. Contaminated gloves should be disposed of properly.[2] |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. | Avoid inhalation of the substance.[2][3] |
| Body Protection | Laboratory coat. | Prevents contamination of personal clothing. |
Operational Plan: Handling and Storage
Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Work should be conducted in a designated area, such as a chemical fume hood, especially when dealing with the powdered form to avoid dust formation.[2]
-
Weighing and Aliquoting: When weighing the solid compound, use an analytical balance within a ventilated enclosure to minimize the dispersion of dust. For creating solutions, add the solvent to the solid slowly to prevent splashing.
-
Spill Management: In case of a small spill, carefully sweep up the solid material or absorb the liquid with an inert material. Place the waste in a sealed container for proper disposal. Ventilate the area of the spill.[4]
Storage:
-
Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated place.
Disposal Plan
The disposal of this compound and any contaminated materials must adhere to local, state, and federal regulations for pharmaceutical waste. Improper disposal can lead to environmental contamination.[5]
-
Segregation: Segregate this compound waste from other laboratory waste. This includes unused compounds, contaminated consumables (e.g., pipette tips, gloves), and empty containers.
-
Waste Containers: Use clearly labeled, sealed containers for all this compound waste.
-
Disposal Method: As an active pharmaceutical ingredient, this compound waste should be disposed of as hazardous or pharmaceutical waste. The recommended method of disposal is incineration by a licensed waste disposal service.[5][6] Do not dispose of this compound down the drain or in the regular trash.[5]
Experimental Workflow: Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. echemi.com [echemi.com]
- 3. abmole.com [abmole.com]
- 4. Levosimendan(141505-33-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. How to Properly Dispose of Pharmaceutical Products: Methods and Best Practices [gicmd.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
